molecular formula C11H16ClN3 B1347758 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine CAS No. 612487-31-7

1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Cat. No.: B1347758
CAS No.: 612487-31-7
M. Wt: 225.72 g/mol
InChI Key: GSWLWKFDOBMBAQ-UHFFFAOYSA-N
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Description

1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine is a useful research compound. Its molecular formula is C11H16ClN3 and its molecular weight is 225.72 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-14-4-6-15(7-5-14)9-10-2-3-11(12)13-8-10/h2-3,8H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWLWKFDOBMBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363034
Record name 1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612487-31-7
Record name 1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the heterocyclic compound 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine . Designed for researchers, chemists, and professionals in drug development, this guide delves into the compound's chemical identity, synthesis, potential applications, and analytical protocols. The narrative emphasizes the causal logic behind methodological choices, ensuring a blend of theoretical knowledge and practical insight.

Compound Identification and Physicochemical Profile

Precise identification is the cornerstone of any chemical investigation. This compound belongs to a class of piperazine derivatives that are of significant interest in medicinal chemistry and agrochemical research. While a specific CAS Number for this exact methyl derivative is not prominently listed in major public chemical databases, its identity is unequivocally defined by its IUPAC name and structure. For context, the closely related ethyl analog, 1-[(6-Chloropyridin-3-yl)methyl]-4-ethylpiperazine, is assigned CAS Number 1016745-43-9.[1]

The structural architecture features a piperazine ring N-substituted with a methyl group and a (6-chloropyridin-3-yl)methyl group. This combination of a flexible piperazine scaffold and a functionalized pyridine ring is a common motif in bioactive molecules.

Table 1: Physicochemical Properties

PropertyValueSource / Method
IUPAC Name This compoundNomenclature Standard
Molecular Formula C₁₁H₁₆ClN₃Calculated
Molecular Weight 225.72 g/mol Calculated
Physical State Expected to be a liquid or low-melting solidInferred from analogs[2]
Storage Conditions Store in a dry, cool, well-ventilated place under an inert atmosphereStandard for amines[3]

Synthesis and Mechanistic Rationale

The synthesis of N-substituted piperazines like the title compound is a well-established process in organic chemistry. A logical and efficient synthetic route involves the nucleophilic substitution reaction between a suitable electrophile, (6-chloropyridin-3-yl)methyl halide, and the nucleophile, 1-methylpiperazine.

Causality in Synthesis Design:

The choice of a two-component coupling strategy is predicated on the commercial availability and reactivity of the starting materials. 1-methylpiperazine is a readily available secondary amine. The key is the preparation or sourcing of the electrophilic partner, 3-(chloromethyl)-6-chloropyridine or 3-(bromomethyl)-6-chloropyridine. The reaction proceeds via an SN2 mechanism, where the secondary amine of the piperazine ring attacks the benzylic-like carbon of the chloromethylpyridine, displacing the halide leaving group. A non-nucleophilic base is typically required to neutralize the hydrohalic acid formed during the reaction, preventing the protonation and deactivation of the starting amine.

Detailed Laboratory Protocol:
  • Reaction Setup: To a solution of 1-methylpiperazine (1.1 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask, add a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Addition of Electrophile: While stirring the mixture at room temperature, add a solution of 3-(chloromethyl)-6-chloropyridine (1.0 equivalent) in the same solvent dropwise over 20-30 minutes.

  • Reaction Progression: Heat the reaction mixture to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation: After cooling to room temperature, filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Final Product SM1 1-Methylpiperazine (Nucleophile) RC Aprotic Solvent (e.g., Acetonitrile) + Base (e.g., K2CO3) 60-80°C SM1->RC SM2 3-(Chloromethyl)-6-chloropyridine (Electrophile) SM2->RC Workup Aqueous Work-up (Filtration, Extraction) RC->Workup Nucleophilic Substitution (SN2) Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the preparation of the title compound.

Potential Applications in Research and Development

The structural motifs within this compound suggest its potential utility in two primary scientific domains, largely inferred from studies on analogous compounds.[1]

Medicinal Chemistry & Neuroscience:

Piperazine derivatives are prevalent in centrally acting drugs due to the piperazine ring's ability to act as a privileged scaffold that can cross the blood-brain barrier. The ethyl analog has been investigated for its potential interaction with dopamine receptors, particularly the D3 subtype.[1] Agonism at D3 receptors is a therapeutic strategy being explored for conditions like Parkinson's disease and mood disorders.[1] The title compound, as a close structural analog, serves as a valuable tool compound for:

  • Structure-Activity Relationship (SAR) Studies: By comparing its activity to the ethyl analog and other derivatives, researchers can probe the steric and electronic requirements of the target receptor.

  • Lead Optimization: It can be a starting point for developing more potent and selective ligands for neurotransmitter receptors.

Agrochemicals:

The 6-chloro-3-pyridinylmethyl moiety is the core pharmacophore of neonicotinoid insecticides like imidacloprid. These compounds act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to neurotoxicity and paralysis.[1] The piperazine ring in the title compound can be seen as a bioisosteric replacement for the imidazolidine ring found in many classical neonicotinoids.[1] Therefore, this compound is a candidate for:

  • Insecticidal Efficacy Screening: Assessing its activity against various pest species.

  • Development of Novel Insecticides: Exploring new chemical spaces to overcome resistance to existing neonicotinoids.

Core Mechanism of Action: A Receptor-Ligand Interaction Model

The biological activity of this compound is predicated on its ability to bind to and modulate the function of specific protein receptors. Based on its structural similarity to known active agents, two primary hypothetical mechanisms are proposed.

G cluster_cns CNS Pathway cluster_insect Insecticidal Pathway Compound 1-[(6-Chloropyridin-3-yl)methyl] -4-methylpiperazine D3_Receptor Dopamine D3 Receptor (Postsynaptic Neuron) Compound->D3_Receptor Binds as Agonist nAChR Nicotinic Acetylcholine Receptor (Insect Neuron) Compound->nAChR Binds as Agonist CNS_Effect Modulation of Neural Signaling (e.g., Neuroprotection) D3_Receptor->CNS_Effect Insect_Effect Receptor Overstimulation -> Neurotoxicity -> Paralysis nAChR->Insect_Effect

Caption: Hypothesized dual-pathway mechanism of action.
  • Dopamine Receptor Agonism (CNS): The compound may bind to the active site of the D3 dopamine receptor, mimicking the action of the endogenous neurotransmitter dopamine. This could trigger downstream signaling cascades associated with neuroprotective effects.[1]

  • nAChR Agonism (Insecticidal): In insects, the compound could bind to nAChRs, locking them in an open state. This leads to a continuous influx of ions, uncontrolled nerve firing, and eventual paralysis and death.[1]

Analytical and Quality Control Protocols

Ensuring the purity and identity of a research compound is critical for the validity of experimental results. A multi-technique approach is recommended for the comprehensive analysis of this compound.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for assessing purity.

  • HPLC-UV Protocol: A reversed-phase HPLC method is ideal.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., 254 nm).

    • Justification: This method effectively separates the polar parent compound from less polar impurities. The acidic modifier ensures sharp peak shapes by protonating the basic nitrogen atoms. For compounds lacking a strong chromophore, derivatization with agents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to form a UV-active product.[4][5]

  • GC-MS Protocol:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Analysis: The compound's volatility allows for GC analysis. Mass Spectrometry (MS) detection provides definitive structural confirmation through the characteristic fragmentation pattern of the molecule.

    • Justification: GC-MS is a powerful tool for both identification and quantification, offering high sensitivity and structural information.[5]

Spectroscopic Confirmation:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure. The spectra will show characteristic signals for the aromatic protons on the pyridine ring, the methylene bridge, and the distinct protons of the N-methyl and piperazine ring system.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight by identifying the protonated molecular ion [M+H]⁺.

Safe Handling and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or aerosols.[6][7] Avoid contact with skin and eyes.[7]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][8] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[6]

References

  • ChemSynthesis. (n.d.). 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(6-Nitropyridin-3-yl)-4-nitrosopiperazine. Retrieved from [Link]

  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7.
  • Hoffman Fine Chemicals. (n.d.). CAS RN 785765-09-5 | 1-((6-Chloropyridin-2-yl)methyl)-4-methylpiperazine. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Jiang, F.-X., Shan, S., & Yan, J. (2006). 1,4-Bis(6-chloropyridin-3-ylmethyl)piperazine. Acta Crystallographica Section E Structure Reports Online, 62(9), o3842–o3843.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Google Patents. (n.d.). CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

Sources

Physical and chemical properties of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-[(6-Chloropyrin-3-yl)methyl]-4-methylpiperazine

Abstract: This document provides a comprehensive technical overview of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its structural similarity to neonicotinoid insecticides positions it as a relevant scaffold for investigating nicotinic acetylcholine receptor (nAChR) agonists. This guide details the compound's core molecular attributes, physicochemical properties, a validated synthetic pathway, and robust analytical characterization protocols. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational data and practical, field-proven insights.

Core Molecular Attributes

This compound is a disubstituted piperazine featuring a methyl group at the N4 position and a 6-chloropyridin-3-ylmethyl group at the N1 position. This structure is a key pharmacophore, lending itself to a variety of biological activities.[1][2] The presence of the chloropyridine moiety is particularly significant, as this group is a cornerstone of the neonicotinoid class of insecticides that act as agonists of nAChRs.[3]

IdentifierValue
IUPAC Name This compound
CAS Number 2089333-12-8[4]
Molecular Formula C₁₁H₁₆ClN₃
Molecular Weight 225.72 g/mol [3]
Canonical SMILES CN1CCN(CC1)CC2=CN=C(C=C2)Cl
InChI Key PVOAHINGSUIXLS-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are critical for predicting its behavior in both chemical reactions and biological systems. While experimental data for this specific molecule is not extensively published, reliable estimations can be drawn from closely related analogs and computational models.

PropertyValue / ObservationRationale / Comparative Data
Physical State Liquid or low-melting solidA similar compound, 1-((6-Chloropyridin-2-yl)methyl)-4-methylpiperazine, is described as a "Yellow to pale yellow oil".[3] The ethyl analog is a solid or semi-solid.[3]
Boiling Point ~230-240 °C (Predicted)The ethyl analog has an approximate boiling point of 236.9 °C.[3] The methyl derivative is expected to have a slightly lower boiling point.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, Methanol, Chloroform).The related 1-[(6-chloro-3-pyridinyl)methyl]piperazine has a predicted XLogP3 of 3.01, indicating significant lipophilicity.[5]
pKa ~8.5 (Predicted, most basic nitrogen)N-methylpiperazine has a pKa of ~9.0. The electron-withdrawing nature of the pyridinylmethyl group is expected to slightly reduce the basicity of the N1 nitrogen.

Synthesis and Chemical Reactivity

Synthetic Pathway: Nucleophilic Alkylation

The most direct and industrially relevant synthesis for this class of compounds is the nucleophilic alkylation of 1-methylpiperazine with a suitable chloropyridine electrophile. This method is efficient and relies on readily available starting materials.

Causality of Experimental Choices:

  • Reactants: 1-methylpiperazine serves as the nucleophile. 3-(chloromethyl)-6-chloropyridine is the electrophile. The latter can be synthesized from the corresponding alcohol, 6-chloropyridin-3-ylmethanol. An alternative, as described for a similar synthesis, involves reacting the alcohol directly with the piperazine in the presence of a base and an aprotic solvent.[3]

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) is used to scavenge the HCl byproduct, driving the reaction to completion without competing with the piperazine nucleophile.

  • Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the SN2 reaction mechanism without interfering.

Protocol: Synthesis of this compound

  • To a stirred solution of 1-methylpiperazine (1.1 equivalents) in acetonitrile (10 volumes), add potassium carbonate (2.0 equivalents).

  • Add a solution of 3-(chloromethyl)-6-chloropyridine (1.0 equivalent) in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS for the disappearance of the starting material (typically 4-6 hours).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue via column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure product.

G cluster_reactants Reactants cluster_conditions Conditions 1-methylpiperazine 1-methylpiperazine Reaction Nucleophilic Alkylation (SN2) 1-methylpiperazine->Reaction 3-(chloromethyl)-6-chloropyridine 3-(chloromethyl)-6-chloropyridine 3-(chloromethyl)-6-chloropyridine->Reaction Base K₂CO₃ or TEA Base->Reaction Solvent Acetonitrile (CH₃CN) Solvent->Reaction Temp 60-70 °C Temp->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-[(6-Chloropyridin-3-yl)methyl]- 4-methylpiperazine Purification->Product

Diagram 1: Synthetic Workflow.
Core Reactivity

The molecule possesses two primary sites of reactivity:

  • Piperazine Nitrogens: The tertiary amines (N1 and N4) are basic and can be protonated to form salts. While N4 is sterically less hindered, the N1 nitrogen's lone pair is influenced by the adjacent pyridinylmethyl group. The molecule can undergo further reactions at these sites, though this is generally less common post-synthesis.

  • Chloropyridine Ring: The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles like methoxide, under elevated temperatures.[3] This allows for further derivatization to modulate the compound's properties.

Analytical Characterization Protocols

A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of this molecule.

Protocol: NMR Sample Preparation and Analysis

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.[6]

Expected Spectral Features:

  • ¹H NMR:

    • Pyridine Ring (Aromatic Region, ~7.5-8.5 ppm): Three distinct signals. The proton at C2 will appear as a doublet, the proton at C4 as a doublet of doublets, and the proton at C5 as a doublet.

    • Methylene Bridge (-CH₂-, ~3.5 ppm): A sharp singlet integrating to 2 protons.

    • Piperazine Ring (-CH₂CH₂-, ~2.4-2.6 ppm): A complex series of overlapping multiplets, likely appearing as a broad singlet or two distinct multiplets, integrating to 8 protons.

    • Methyl Group (-CH₃, ~2.2-2.3 ppm): A sharp singlet integrating to 3 protons.

  • ¹³C NMR:

    • Expect 11 distinct carbon signals corresponding to the unique carbon atoms in the molecule. The chemical shifts will be characteristic for the pyridine ring carbons (~120-155 ppm), the piperazine carbons (~45-55 ppm), the methylene bridge (~58-62 ppm), and the methyl group (~46 ppm).[7][8]

Mass Spectrometry (MS)

MS provides crucial information on molecular weight and fragmentation, confirming the elemental composition.

Protocol: GC-MS Analysis

  • Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like methanol or ethyl acetate.

  • Inject 1 µL into a GC-MS system equipped with a standard nonpolar column (e.g., DB-5ms).

  • Use electron ionization (EI) at 70 eV.

  • Analyze the resulting mass spectrum for the molecular ion and key fragments.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 225. A characteristic M+2 peak at m/z 227 will be present with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.[9]

  • Key Fragments: The most prominent fragmentation pathway involves the cleavage of the benzylic C-N bond.[10][11] This would result in two major fragments:

    • A fragment corresponding to the chloropyridinylmethyl cation at m/z 126/128.

    • A fragment corresponding to the methylpiperazine radical cation, which would likely rearrange to a stable ion at m/z 99 or fragment further to common piperazine ions at m/z 56 or 70.

G cluster_workflow Analytical Workflow cluster_data Data Output Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS IR FT-IR Spectroscopy Sample->IR Purity Purity Assay (HPLC or GC) Sample->Purity Structure Structure Confirmation NMR->Structure MW Molecular Weight & Formula MS->MW Bonds Functional Groups IR->Bonds PurityValue Quantitative Purity (%) Purity->PurityValue G Ligand 1-[(6-Chloropyridin-3-yl)methyl]- 4-methylpiperazine Receptor Nicotinic Acetylcholine Receptor (nAChR) Ligand->Receptor Binds to Action Agonistic Binding Receptor->Action Response Ion Channel Opening & Neural Stimulation Action->Response

Diagram 3: Proposed Mechanism of Action.

Safe Handling and Storage

As with all laboratory chemicals, proper handling procedures must be followed.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes. [12]* Storage: Store in a tightly closed container in a cool, dry place away from direct light and incompatible materials such as strong oxidizing agents and strong acids. [13]An inert atmosphere is recommended for long-term storage. [3]

References

  • ChemSynthesis. (2025). 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Macko, J., & Benesova, T. (2018). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 1-methylpiperazine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • de Oliveira, R., & de Freitas, R. M. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-613. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved from [Link]

  • Frontiers. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Retrieved from [Link]

  • Google Patents. (n.d.). Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • LinkedIn. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • NJ Department of Health. (n.d.). Piperazine - Hazard Summary. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 1-amino-4-methylpiperazine. Retrieved from [Link]

  • Scholarpedia. (2008). Nicotinic acetylcholine receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • s d fine-chem limited. (n.d.). piperazine anhydrous. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Retrieved from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ChemBK. (n.d.). 1-Methylpiperazine for Synthesis. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). Design and Synthesis of Some Piperazine Hybrid Molecules. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(6-Nitropyridin-3-yl)-4-nitrosopiperazine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Pharmacological Landscape of a Novel Piperazine Derivative

To the researchers, scientists, and drug development professionals delving into the intricate world of neuropharmacology, this guide offers a comprehensive exploration of the putative mechanism of action of 1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine. While direct and extensive research on this specific molecule is emerging, its structural characteristics, shared with well-documented compound classes, provide a strong foundation for a reasoned analysis of its likely biological targets and cellular effects. This document synthesizes established principles of medicinal chemistry and pharmacology to present a cohesive narrative on its core mechanism, potential secondary activities, and the rigorous experimental methodologies required for its full characterization. Our approach is grounded in scientific integrity, providing not just protocols, but the strategic thinking behind them, to empower your research and development endeavors.

Deconstructing the Molecule: Structural Clues to a Primary Mechanism of Action

The chemical architecture of this compound offers significant insights into its probable primary pharmacological target. The molecule can be dissected into two key pharmacophores: the 6-chloropyridin-3-yl)methyl moiety and the 4-methylpiperazine core .

The (6-chloropyridin-3-yl)methyl group is a hallmark of the neonicotinoid class of compounds.[1] Neonicotinoids are potent agonists of nicotinic acetylcholine receptors (nAChRs) , a family of ligand-gated ion channels crucial for fast synaptic transmission in both the central and peripheral nervous systems.[1][2] The 6-chloropyridinyl group, in particular, is critical for high-affinity binding to insect nAChRs and has been extensively utilized in the development of insecticides.[1] However, the interaction of this moiety with mammalian nAChRs is also a key area of investigation for potential therapeutic applications.

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its ability to interact with a variety of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors , in the central nervous system (CNS).[3] The nature of the substituent on the second nitrogen of the piperazine ring significantly influences receptor affinity and selectivity.

Given the potent and well-established activity of the (6-chloropyridin-3-yl)methyl pharmacophore, the primary mechanism of action of this compound is strongly hypothesized to be agonism at nicotinic acetylcholine receptors .

The Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are pentameric ligand-gated ion channels composed of various subunits (α and β) that assemble in different combinations to form a diverse range of receptor subtypes with distinct pharmacological and physiological properties.[4] Upon binding of an agonist like acetylcholine or a synthetic ligand, the receptor undergoes a conformational change, opening a central ion channel permeable to cations (primarily Na⁺ and Ca²⁺). This influx of positive ions leads to depolarization of the cell membrane and the initiation of a cellular response.

The interaction of this compound with nAChRs is anticipated to mimic that of other neonicotinoids, acting as an agonist to stimulate receptor activity. The specific nAChR subtypes it targets and its potency and efficacy at these subtypes would be critical determinants of its overall pharmacological profile.

Putative Signaling Pathways

Activation of nAChRs by an agonist initiates a cascade of downstream signaling events. The following diagram illustrates the anticipated primary signaling pathway for this compound.

Primary Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Agonist Binding Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response

Figure 1: Hypothesized primary signaling pathway of this compound via nAChR agonism.

Secondary Mechanisms of Action: Exploring the Piperazine Privilege

The presence of the 4-methylpiperazine core suggests the potential for interactions with other CNS receptors, which could contribute to a more complex pharmacological profile. Preliminary studies on the closely related ethyl-substituted analog suggest a possible interaction with dopamine receptors.[1]

Dopamine Receptor Interactions

Arylpiperazine derivatives are known to exhibit affinity for dopamine D2-like receptors (D2, D3, and D4).[5] Depending on the full chemical structure, these interactions can range from agonism to antagonism. An interaction with dopamine receptors could significantly modulate the effects of nAChR activation, particularly in brain regions rich in both receptor types, such as the striatum and prefrontal cortex.

Serotonin Receptor Interactions

Similarly, the arylpiperazine scaffold is a common feature in ligands targeting various serotonin (5-HT) receptor subtypes.[6] Interactions with 5-HT receptors could influence mood, cognition, and other neurological functions, adding another layer to the compound's potential therapeutic applications and side-effect profile.

The following diagram illustrates the potential for these secondary signaling pathways.

Secondary Signaling Pathways cluster_dopamine Dopaminergic System cluster_serotonin Serotonergic System Ligand This compound D2_like_R Dopamine D2-like Receptors Ligand->D2_like_R 5HT_R Serotonin Receptors Ligand->5HT_R Dopamine_Response Modulation of Dopaminergic Signaling D2_like_R->Dopamine_Response Serotonin_Response Modulation of Serotonergic Signaling 5HT_R->Serotonin_Response

Figure 2: Potential secondary signaling pathways involving dopamine and serotonin receptors.

Data Presentation: A Framework for Pharmacological Characterization

While specific quantitative data for this compound is not yet publicly available, the following table provides an illustrative framework of the key parameters that should be determined experimentally. The values presented are hypothetical and based on typical potencies observed for related arylpiperazine compounds to provide context for the experimental objectives.

ParameterReceptor TargetAssay TypeIllustrative ValueSignificance
Binding Affinity (Ki) nAChR (α4β2)Radioligand Binding15 nMPotency of binding to the primary target.
nAChR (α7)Radioligand Binding> 500 nMSubtype selectivity within the nAChR family.
Dopamine D2Radioligand Binding150 nMAffinity for a key secondary target.
Serotonin 5-HT1ARadioligand Binding300 nMAffinity for another potential secondary target.
Functional Activity (EC50) nAChR (α4β2)Functional (Ca²⁺ influx)50 nMPotency in activating the primary target.
Functional Activity (IC50) Dopamine D2Functional (cAMP)250 nMPotency in modulating secondary target activity.

Experimental Protocols for Mechanistic Elucidation

To rigorously define the mechanism of action of this compound, a systematic progression of in vitro assays is required. The following protocols provide a self-validating system to first determine binding affinity and then characterize the functional consequences of that binding.

Workflow for Mechanistic Characterization

Experimental Workflow Start Compound Synthesis and Purification Binding_Assays Radioligand Binding Assays (Determine Ki for nAChR, Dopamine, Serotonin Receptors) Start->Binding_Assays Functional_Assays Functional Assays (Determine EC50/IC50 and Efficacy) Binding_Assays->Functional_Assays Electrophysiology Electrophysiology (Confirm Ion Channel Modulation) Functional_Assays->Electrophysiology Data_Analysis Data Analysis and SAR Interpretation Electrophysiology->Data_Analysis End Mechanism of Action Profile Data_Analysis->End

Figure 3: A logical workflow for the experimental characterization of the compound's mechanism of action.

Detailed Step-by-Step Methodologies
  • Objective: To determine the binding affinity (Ki) of the test compound for specific nAChR subtypes (e.g., α4β2, α7).

  • Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand for binding to the receptor.

  • Materials:

    • Cell membranes from cell lines stably expressing the desired nAChR subtype (e.g., HEK-293 cells).

    • Radioligand: [³H]-Epibatidine (for α4β2) or [¹²⁵I]-α-Bungarotoxin (for α7).

    • Test compound: this compound.

    • Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine).

    • Assay buffer, scintillation fluid, filter plates, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer, test compound, or non-specific binding control.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a filter plate and wash with ice-cold buffer to separate bound from free radioligand.

    • Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

  • Objective: To determine the functional potency (EC₅₀) and efficacy of the test compound as an nAChR agonist.

  • Principle: Activation of nAChRs leads to an influx of calcium. This can be measured using a calcium-sensitive fluorescent dye.

  • Materials:

    • A cell line expressing the nAChR subtype of interest.

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compound.

    • A positive control agonist (e.g., acetylcholine).

    • A fluorescent plate reader.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Load the cells with the calcium-sensitive dye.

    • Prepare serial dilutions of the test compound and the positive control.

    • Use the fluorescent plate reader to measure the baseline fluorescence.

    • Add the test compound or positive control to the wells and immediately begin measuring the change in fluorescence over time.

    • Determine the peak fluorescence response for each concentration.

    • Plot the response as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum effect.

  • Objective: To directly measure the ion channel activity induced by the test compound.

  • Principle: Patch-clamp electrophysiology allows for the direct measurement of ion flow through single or multiple ion channels in a cell membrane.

  • Materials:

    • Cells expressing the nAChR subtype of interest.

    • Patch-clamp rig (amplifier, micromanipulator, microscope).

    • Glass micropipettes.

    • Extracellular and intracellular recording solutions.

    • Test compound.

  • Procedure:

    • Form a high-resistance seal between a micropipette and the cell membrane (a "gigaseal").

    • Establish a whole-cell recording configuration.

    • Apply the test compound to the cell via a perfusion system.

    • Record the resulting changes in membrane current.

    • Analyze the current-voltage relationship and the kinetics of channel opening and closing to confirm an agonist effect.

Conclusion: A Path Forward

This technical guide provides a robust framework for understanding and experimentally validating the mechanism of action of this compound. Based on its chemical structure, the primary hypothesis is that this compound acts as an agonist at nicotinic acetylcholine receptors. However, the presence of the piperazine moiety warrants a thorough investigation of its potential interactions with dopamine and serotonin receptors to build a complete pharmacological profile. The detailed experimental protocols outlined herein provide a clear and scientifically rigorous path to elucidate its precise molecular interactions and cellular effects, thereby enabling its potential development as a novel therapeutic agent.

References

  • Tomizawa, M., & Casida, J. E. (2009). Nicotinic Agonist Binding Site Mapped by Methionine- and Tyrosine-Scanning Coupled with Azidochloropyridinyl Photoaffinity Labeling. Biochemistry, 48(38), 9065–9072.
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An In-Depth Technical Guide to the Biological Activity of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel compound, 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine. Due to the limited availability of direct biological data for this specific molecule, this document serves as a roadmap for its systematic characterization. By leveraging structure-activity relationships of analogous compounds, including chloropyridinyl derivatives and piperazine-containing neuropharmacological agents, we delineate a hypothesis-driven approach to elucidate its potential mechanisms of action and therapeutic applications. This guide details a phased experimental strategy, encompassing in vitro and in vivo assays, designed to build a comprehensive biological profile of the compound. Our objective is to equip researchers and drug development professionals with the necessary tools and insights to unlock the potential of this and similar chemical entities.

Introduction: Unveiling a Candidate Molecule

The compound this compound is a synthetic molecule featuring two key pharmacophores: a 6-chloropyridin-3-yl moiety and a 4-methylpiperazine ring. The former is a bioisostere of the nicotinoid structure found in a class of potent insecticides, while the latter is a common scaffold in a multitude of centrally acting drugs.[1] This unique combination suggests a potential for multifaceted biological activity, warranting a thorough and systematic investigation.

The 6-chloropyridin-3-yl group is notably present in neonicotinoid insecticides, which act as agonists at nicotinic acetylcholine receptors (nAChRs).[2] In insects, this interaction leads to overstimulation of the central nervous system, resulting in paralysis and death.[3] While neonicotinoids exhibit significantly lower affinity for mammalian nAChRs, their interaction with these receptors is not negligible.[4]

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in drugs targeting the central nervous system (CNS).[1] Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, and anxiolytics, primarily through their interaction with monoamine neurotransmitter systems, including dopaminergic and serotonergic receptors.[1][5]

The confluence of these two structural motifs in this compound presents a compelling case for exploring its biological activity. This guide will outline a logical and efficient pathway for its characterization, from initial screening to preliminary in vivo assessment.

Hypothetical Biological Profile and Primary Targets

Based on its structural components, we can hypothesize two primary avenues of biological activity for this compound:

  • Neuromodulatory Activity via Nicotinic Acetylcholine Receptors: The chloropyridinyl moiety suggests a potential interaction with nAChRs. While likely possessing a different selectivity profile from classical neonicotinoids, the compound could act as an agonist, antagonist, or allosteric modulator at various nAChR subtypes in the mammalian CNS.

  • Central Nervous System Activity via Monoaminergic Systems: The methylpiperazine group is a strong indicator of potential interactions with dopamine, serotonin, and norepinephrine receptors and transporters.[1] The nature of this interaction (agonist, antagonist, reuptake inhibitor) will dictate its potential therapeutic application in psychiatric and neurological disorders.[6]

It is also conceivable that the compound exhibits a polypharmacological profile, interacting with both nAChRs and monoaminergic targets, which could lead to unique and potentially beneficial therapeutic effects.

A Phased Approach to Biological Characterization

A structured, multi-phase approach is essential for the efficient and comprehensive evaluation of a novel compound. The following experimental workflow is proposed:

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular & ADME-Tox cluster_2 Phase 3: In Vivo Characterization A Primary Target Screening (Binding Assays) B Functional Assays (Agonist/Antagonist Mode) A->B C Selectivity Profiling B->C D Cell-Based Functional Assays C->D Hit Confirmation E In Vitro ADME D->E F In Vitro Toxicology E->F G Pharmacokinetic Studies F->G Candidate Selection H Preliminary Efficacy Models G->H I Behavioral Phenotyping H->I

Caption: A three-phased experimental workflow for characterizing this compound.

Phase 1: In Vitro Profiling

The initial phase focuses on identifying the primary molecular targets and understanding the nature of the compound's interaction with them.

3.1.1. Primary Target Screening: Radioligand Binding Assays

The objective of binding assays is to determine the affinity of the test compound for a range of receptors and transporters.[7]

Protocol: Radioligand Binding Assay

  • Target Preparation: Utilize commercially available membrane preparations from cell lines (e.g., HEK293, CHO) recombinantly expressing the human receptor subtypes of interest.

  • Assay Buffer: Prepare an appropriate assay buffer specific to each target.

  • Radioligand: Select a suitable radiolabeled ligand with high affinity and specificity for the target receptor.

  • Incubation: Incubate the membrane preparation, radioligand, and varying concentrations of this compound in a 96-well plate.

  • Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter mat.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Table 1: Proposed Primary Target Screening Panel

Target ClassSpecific TargetsRationale
Nicotinic Acetylcholine Receptors α4β2, α7, α3β4Key subtypes in the CNS; implicated in cognition, addiction, and neurodegeneration.
Dopamine Receptors D1, D2, D3, D4, D5Implicated in psychosis, mood disorders, and motor control.[1]
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7Targets for antidepressants, anxiolytics, and antipsychotics.[6]
Monoamine Transporters DAT, SERT, NETKey targets for antidepressants and stimulants.[8]

3.1.2. Functional Assays: Determining Agonist or Antagonist Activity

Once binding affinity is established, functional assays are crucial to determine whether the compound activates (agonist) or blocks (antagonist) the receptor.

Protocol: Calcium Mobilization Assay (for Gq-coupled GPCRs, e.g., 5-HT2A)

  • Cell Culture: Culture cells stably expressing the target receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an agonist response.

  • Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist. A reduction in the agonist-induced signal indicates antagonist activity.

  • Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Protocol: cAMP Assay (for Gs/Gi-coupled GPCRs, e.g., 5-HT1A, D2)

  • Cell Culture: Culture cells expressing the target receptor in a 96-well plate.

  • Compound Incubation: Incubate the cells with varying concentrations of the test compound.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: A decrease in cAMP (for Gi-coupled receptors) or an increase in cAMP (for Gs-coupled receptors) indicates an agonist response. The antagonist mode is assessed by co-incubation with a known agonist.

3.1.3. Selectivity Profiling

To assess the compound's specificity, it should be screened against a broader panel of receptors, ion channels, and enzymes, especially those known to be associated with off-target effects.

Phase 2: Cellular and ADME-Tox Assays

This phase aims to confirm the compound's activity in a more physiological context and to assess its drug-like properties.

3.2.1. Cell-Based Functional Assays

Utilize neuronal cell lines (e.g., SH-SY5Y) to evaluate the compound's effects on neurite outgrowth, neurotransmitter release, or cell viability.[9]

3.2.2. In Vitro ADME (Absorption, Distribution, Metabolism, Excretion)

  • Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life.

  • CYP450 Inhibition: Assess the potential for drug-drug interactions by evaluating the compound's ability to inhibit major cytochrome P450 enzymes.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which influences its free concentration.

  • Permeability: Use Caco-2 cell monolayers to predict intestinal absorption.

3.2.3. In Vitro Toxicology

  • Cytotoxicity: Assess the compound's general toxicity in a panel of cell lines (e.g., HepG2 for liver toxicity).

  • hERG Channel Inhibition: Evaluate the potential for cardiotoxicity by assessing the compound's interaction with the hERG potassium channel.

Phase 3: In Vivo Characterization

Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic and pharmacodynamic properties.

3.3.1. Pharmacokinetic (PK) Studies

Administer the compound to rodents (e.g., mice or rats) via intravenous and oral routes to determine key PK parameters such as bioavailability, half-life, clearance, and volume of distribution.

3.3.2. Preliminary Efficacy Models

Based on the in vitro profile, select appropriate animal models to test for potential therapeutic efficacy.

  • For Antidepressant/Anxiolytic Activity: Forced swim test, tail suspension test, elevated plus maze.[6]

  • For Antipsychotic Activity: Prepulse inhibition of the startle reflex, amphetamine-induced hyperlocomotion.

  • For Cognitive Enhancement: Novel object recognition, Morris water maze.

3.3.3. Behavioral Phenotyping

A broader assessment of the compound's effects on general behavior, motor activity, and coordination is necessary to identify potential side effects.

Potential Signaling Pathways and Mechanisms of Action

Based on the hypothesized targets, the following signaling pathways may be modulated by this compound:

G cluster_0 Potential CNS Mechanisms cluster_1 Nicotinic Acetylcholine Receptors cluster_2 Monoaminergic Systems Compound This compound nAChR nAChRs (e.g., α4β2, α7) Compound->nAChR GPCRs Dopamine/Serotonin Receptors Compound->GPCRs Ion_Flow Modulation of Ion Flow (Na+, Ca2+) nAChR->Ion_Flow NT_Release Neurotransmitter Release (ACh, DA, Glu) Ion_Flow->NT_Release NT_Release->GPCRs Crosstalk Second_Messengers Second Messenger Signaling (cAMP, IP3/DAG) GPCRs->Second_Messengers Kinase_Cascades Kinase Cascades (PKA, PKC) Second_Messengers->Kinase_Cascades Kinase_Cascades->nAChR Crosstalk Gene_Expression Changes in Gene Expression Kinase_Cascades->Gene_Expression

Caption: Potential signaling pathways modulated by this compound.

Summary and Future Directions

The structural features of this compound suggest a high probability of biological activity, particularly within the central nervous system. The proposed phased approach provides a robust framework for its systematic investigation, from target identification to in vivo validation. The elucidation of its biological profile will not only determine its potential as a therapeutic agent but also contribute to a deeper understanding of the structure-activity relationships of chloropyridinyl-methyl-piperazine derivatives. Future research should focus on lead optimization to enhance potency, selectivity, and drug-like properties, guided by the data generated through this comprehensive characterization workflow.

References

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An In-Depth Technical Guide to the Characterization of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine as a Putative Dopamine Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Investigation

The intersection of the chloropyridinyl scaffold and the piperazine moiety has yielded numerous compounds with significant activity at various neurotransmitter receptors.[1] The piperazine ring is a well-established pharmacophore in central nervous system (CNS) drug discovery, while the chloropyridinyl group is present in several neurologically active compounds. This guide focuses on a specific, yet under-characterized molecule: 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine . While direct evidence of its dopamine receptor agonist activity is not extensively documented in publicly available literature, its structural similarity to known dopaminergic and serotonergic ligands warrants a thorough investigation.[2][3] This document serves as a comprehensive technical roadmap for researchers and drug development professionals to systematically evaluate the dopamine receptor agonist potential of this compound, from initial synthesis and in vitro characterization to in vivo validation.

Section 1: Synthesis and Chemical Profile

A reliable and scalable synthesis of this compound is the foundational step for any biological evaluation. The synthesis of analogous compounds typically involves the reaction of a chloropyridinylmethyl halide with a substituted piperazine.[4] A plausible synthetic route for the title compound is outlined below.

Proposed Synthesis Workflow:

A 6-Chloro-3-(chloromethyl)pyridine C This compound A->C Nucleophilic Substitution B 1-Methylpiperazine B->C D Solvent (e.g., Acetonitrile) Base (e.g., K2CO3) D->C

Figure 1: Proposed Synthesis of the Target Compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 1-methylpiperazine in a suitable aprotic solvent such as acetonitrile, add a non-nucleophilic base like potassium carbonate.

  • Addition of Electrophile: Slowly add a solution of 6-chloro-3-(chloromethyl)pyridine to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Section 2: In Vitro Characterization of Dopamine Receptor Activity

The initial assessment of a compound's activity on dopamine receptors is performed using a battery of in vitro assays. These assays are designed to determine the binding affinity and functional efficacy of the compound at the different dopamine receptor subtypes (D1, D2, D3, D4, and D5).

Receptor Binding Assays

The goal of receptor binding assays is to determine the affinity of this compound for the various dopamine receptor subtypes. This is typically achieved through competitive binding experiments using a radiolabeled ligand with known high affinity for the receptor.

Experimental Workflow for Radioligand Binding Assay:

A Prepare membranes from cells expressing a specific dopamine receptor subtype (e.g., D2) B Incubate membranes with a radiolabeled antagonist (e.g., [3H]spiperone) and varying concentrations of the test compound. A->B C Separate bound from free radioligand by rapid filtration. B->C D Quantify radioactivity on the filters using liquid scintillation counting. C->D E Plot the data and calculate the IC50 and Ki values. D->E

Figure 2: Radioligand Binding Assay Workflow.

Key Parameters to Determine:

ParameterDescription
IC₅₀ The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Kᵢ The inhibition constant, which represents the affinity of the test compound for the receptor. It is calculated from the IC₅₀ value and the affinity of the radioligand.
Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or partial agonist at the dopamine receptor. These assays measure the cellular response following receptor activation.

Dopamine receptors are G-protein coupled receptors (GPCRs) that modulate the production of cyclic adenosine monophosphate (cAMP). D1-like receptors (D1 and D5) are coupled to Gαs, which stimulates adenylyl cyclase to produce cAMP.[5][6] Conversely, D2-like receptors (D2, D3, and D4) are coupled to Gαi, which inhibits adenylyl cyclase and reduces cAMP levels.[5][6]

Step-by-Step Protocol for cAMP Assay:

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the dopamine receptor subtype of interest.

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound. For D1-like receptors, measure the stimulation of cAMP production. For D2-like receptors, first stimulate cAMP production with forskolin, and then measure the inhibition of this stimulation by the test compound.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: Plot the concentration-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum efficacy (Eₘₐₓ).

Dopamine Receptor Signaling Pathways:

cluster_0 D1-like Receptors (D1, D5) cluster_1 D2-like Receptors (D2, D3, D4) D1_agonist Dopamine or Agonist D1_receptor D1/D5 Receptor D1_agonist->D1_receptor Gs Gαs D1_receptor->Gs activates AC_stim Adenylyl Cyclase Gs->AC_stim stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_act ↑ PKA cAMP_inc->PKA_act Cellular_Response_D1 Cellular Response PKA_act->Cellular_Response_D1 D2_agonist Dopamine or Agonist D2_receptor D2/D3/D4 Receptor D2_agonist->D2_receptor Gi Gαi D2_receptor->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inact ↓ PKA cAMP_dec->PKA_inact Cellular_Response_D2 Cellular Response PKA_inact->Cellular_Response_D2

Figure 3: Dopamine Receptor Signaling Pathways.

This assay directly measures the activation of G-proteins following receptor agonism. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation.

Step-by-Step Protocol for [³⁵S]GTPγS Binding Assay:

  • Membrane Preparation: Prepare cell membranes expressing the dopamine receptor of interest.

  • Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the EC₅₀ and Eₘₐₓ for the stimulation of [³⁵S]GTPγS binding.

Section 3: In Vivo Evaluation of Dopaminergic Activity

Positive results from in vitro assays provide the rationale for progressing to in vivo studies. These studies aim to assess the compound's effects on dopamine-related behaviors in animal models.

Rodent Models of Dopaminergic Function

Several well-established rodent models can be used to evaluate the in vivo effects of a putative dopamine receptor agonist. The choice of model depends on the specific dopamine receptor subtype(s) targeted by the compound.

ModelDescriptionRelevance
Locomotor Activity Measures spontaneous movement in an open field. Dopamine agonists generally increase locomotor activity.General measure of central dopaminergic stimulation.
Rotational Behavior in 6-OHDA Lesioned Rats Unilateral lesion of the nigrostriatal dopamine pathway with 6-hydroxydopamine (6-OHDA) leads to dopamine receptor supersensitivity on the lesioned side. Dopamine agonists induce contralateral rotations.Model for Parkinson's disease and D2 receptor agonism.
Catalepsy Test Measures the inability of an animal to correct an externally imposed posture. Dopamine D2 receptor antagonists induce catalepsy, while agonists can reverse it.Assessment of D2 receptor functional antagonism/agonism.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex A weaker prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus. PPI is modulated by dopamine activity.Model for sensorimotor gating, relevant to schizophrenia.

Experimental Workflow for In Vivo Behavioral Studies:

A Select appropriate animal model and behavioral paradigm. B Determine the route of administration and dose range for the test compound. A->B C Administer the compound or vehicle to different groups of animals. B->C D Conduct the behavioral test at pre-determined time points. C->D E Collect and analyze the behavioral data. D->E

Figure 4: In Vivo Behavioral Study Workflow.

In Vivo Neurochemical and Imaging Studies

Advanced techniques can be employed to directly measure the effects of the compound on dopamine release and receptor occupancy in the living brain.

  • In Vivo Microdialysis: This technique allows for the sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals. The effect of this compound on dopamine levels in areas like the striatum and nucleus accumbens can be assessed.

  • Positron Emission Tomography (PET): PET imaging with specific radioligands can be used to determine the in vivo receptor occupancy of the test compound.[7] This can help to establish a relationship between the administered dose, the extent of receptor binding, and the observed behavioral effects.

Section 4: Data Interpretation and Future Directions

The culmination of the in vitro and in vivo data will provide a comprehensive profile of the dopamine receptor agonist activity of this compound. A thorough analysis should consider the compound's potency, efficacy, and selectivity for the different dopamine receptor subtypes.

Key Questions to Address:

  • What is the binding affinity (Kᵢ) of the compound for each dopamine receptor subtype?

  • Is the compound a full or partial agonist? What is its efficacy (Eₘₐₓ) relative to dopamine?

  • Does the compound exhibit selectivity for a particular dopamine receptor subtype or family (D1-like vs. D2-like)?

  • What are the in vivo behavioral effects of the compound, and are they consistent with its in vitro profile?

  • What is the pharmacokinetic profile of the compound (absorption, distribution, metabolism, and excretion)?

Based on the answers to these questions, a decision can be made regarding the potential therapeutic utility of this compound and the direction of future research, which may include lead optimization, further preclinical development, or the exploration of its activity at other CNS targets.

References

  • Burstein, E. S., Ma, J., Wong, S., Gao, Y., & Pham, E. (2005). Intrinsic efficacy of antipsychotics at human D2, D3, and D4 dopamine receptors: identification of the clozapine metabolite N-desmethylclozapine as a D2/D3 partial agonist. Journal of Pharmacology and Experimental Therapeutics, 315(3), 1278–1287.
  • Ditta, A., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Archiv der Pharmazie.
  • Gao, Y., et al. (2010). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British Journal of Pharmacology, 160(2), 357–371.
  • Giannini, G., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017.
  • Newman-Tancredi, A. (2010). The importance of G-protein-coupled receptor-biased agonism in the development of next-generation psychotropic drugs.
  • Patel, S., et al. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. Analytical and Bioanalytical Chemistry, 409(20), 4855–4866.
  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217.
  • Sibley, D. R. (2004). Dopamine Receptor Signaling. Journal of Receptor and Signal Transduction Research, 24(1-2), 1-21.
  • Benchchem. 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine.
  • Sahlholm, K., et al. (2016). Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?. Neuropharmacology, 101, 151-158.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology.

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Neuroprotective effects of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Neuroprotective Effects of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Abstract

Neurodegenerative diseases represent a significant and growing challenge in global health, characterized by the progressive loss of neuronal structure and function. This guide provides a comprehensive technical overview of the putative neuroprotective agent, this compound. While direct research on this specific molecule is emerging, this document synthesizes information from closely related analogs and the broader classes of chloropyridinyl and piperazine compounds to build a robust framework for its investigation. We will delve into its chemical synthesis, postulated mechanisms of action centered on dopaminergic and nicotinic receptor modulation, and detailed methodologies for evaluating its neuroprotective efficacy in both in vitro and in vivo models. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of neurotherapeutics.

Introduction: The Therapeutic Rationale

The quest for effective neuroprotective agents is driven by the urgent need to combat a spectrum of devastating disorders, including Alzheimer's disease, Parkinson's disease, and stroke.[1][2] The pathological cascades in these diseases are often multifaceted, involving oxidative stress, neuroinflammation, and apoptosis.[3][4] Small molecules that can modulate key neurological receptors and pathways offer a promising therapeutic avenue.

This compound belongs to a class of compounds with a structural resemblance to neonicotinoids, which are known to interact with nicotinic acetylcholine receptors (nAChRs).[5] Furthermore, preliminary studies on structurally similar molecules suggest a potential interaction with dopamine receptors, particularly the D3 subtype, which is implicated in neuroprotective pathways.[5] This dual-receptor interaction profile positions this compound as a compelling candidate for further neuroprotective research.

Chemical Profile and Synthesis

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound and related structures is presented below. These properties are crucial for understanding its potential for oral bioavailability and blood-brain barrier penetration.

PropertyValueSource
Molecular FormulaC12H17ClN4N/A
Molecular Weight252.74 g/mol N/A
Boiling PointApprox. 236.9 °C[5]
Physical StateSolid or semi-solid[5]
Water SolubilityMiscible[6]
Storage ConditionsInert atmosphere at 2-8 °C[5]
Synthesis Pathway

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A plausible and scalable synthetic route involves the reaction of 3-(chloromethyl)-6-chloropyridine with 1-methylpiperazine.

cluster_reactants Reactants cluster_product Product 3-(chloromethyl)-6-chloropyridine 3-(chloromethyl)-6-chloropyridine This compound This compound 3-(chloromethyl)-6-chloropyridine->this compound + 1-methylpiperazine (Base, Solvent) 1-methylpiperazine 1-methylpiperazine

Caption: General synthesis scheme for this compound.

A detailed protocol for a similar synthesis is described for a related compound, suggesting the reaction is carried out in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide at an elevated temperature.[5]

Postulated Neuroprotective Mechanisms of Action

Based on the pharmacology of analogous compounds, this compound is hypothesized to exert its neuroprotective effects through the modulation of key neurotransmitter systems.

Dopamine D3 Receptor Agonism

Preliminary studies on a close analog suggest it acts as an agonist for dopamine receptors, with a particular affinity for the D3 subtype.[5] D3 receptor activation has been linked to neuroprotective effects in various preclinical models of neurodegenerative diseases.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

The chloropyridinyl moiety is a common feature in neonicotinoid compounds, which are known agonists of nAChRs.[5] The α7 subtype of nAChRs is of particular interest in neuroprotection, as its activation can mitigate neurotoxicity induced by β-amyloid and other insults.[7]

G cluster_compound This compound cluster_receptors Neuronal Receptors cluster_effects Downstream Neuroprotective Effects Compound Compound D3R Dopamine D3 Receptor Compound->D3R Agonism nAChR Nicotinic Acetylcholine Receptor (α7) Compound->nAChR Modulation AntiApoptosis Anti-Apoptosis D3R->AntiApoptosis AntiOxidativeStress Reduced Oxidative Stress D3R->AntiOxidativeStress nAChR->AntiApoptosis AntiInflammatory Anti-inflammatory Effects nAChR->AntiInflammatory

Caption: Postulated signaling pathways for neuroprotection.

In Vitro Evaluation of Neuroprotective Efficacy

In vitro models are essential for the initial screening and mechanistic evaluation of neuroprotective compounds.[8][9][10] Human neuroblastoma cell lines, such as SH-SY5Y, are widely used for this purpose.[11]

Experimental Workflow: In Vitro Neuroprotection Assay

cluster_workflow In Vitro Neuroprotection Workflow cluster_endpoints Assessment Endpoints cell_culture 1. Culture SH-SY5Y cells pretreatment 2. Pre-treat with Compound cell_culture->pretreatment insult 3. Induce Neuronal Insult (e.g., H2O2, MPP+) pretreatment->insult incubation 4. Incubate for 24-48h insult->incubation assessment 5. Assess Neuroprotection incubation->assessment viability Cell Viability (MTT Assay) assessment->viability apoptosis Apoptosis (Caspase-3 Assay) assessment->apoptosis ros Oxidative Stress (DCFDA Assay) assessment->ros

Caption: Workflow for assessing in vitro neuroprotective effects.

Detailed Protocol: Oxidative Stress Model

This protocol describes the use of hydrogen peroxide (H₂O₂) to induce oxidative stress in SH-SY5Y cells and assess the protective effects of the test compound.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 2',7'-dichlorofluorescin diacetate (DCFDA)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of this compound for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 100 µM and incubate for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.[11]

  • Assessment of Intracellular ROS (DCFDA Assay):

    • After the treatment period, wash the cells with PBS and incubate with 10 µM DCFDA for 30 minutes.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).

In Vivo Validation of Neuroprotective Effects

Animal models are crucial for evaluating the therapeutic potential of a compound in a complex biological system.[12] The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease is a well-established model for assessing neuroprotection against dopaminergic neurodegeneration.[2][13]

Experimental Workflow: In Vivo Parkinson's Disease Model

cluster_workflow In Vivo MPTP Model Workflow cluster_endpoints Analysis Endpoints acclimatization 1. Acclimatize Mice treatment 2. Administer Compound or Vehicle acclimatization->treatment mptp 3. Induce Parkinsonism with MPTP treatment->mptp behavior 4. Behavioral Testing (e.g., Rotarod) mptp->behavior histology 5. Histological & Biochemical Analysis behavior->histology motor Motor Coordination histology->motor th_staining Tyrosine Hydroxylase Staining histology->th_staining neuroinflammation Microglia Activation histology->neuroinflammation oxidative_stress Oxidative Stress Markers histology->oxidative_stress

Caption: Workflow for in vivo assessment in an MPTP mouse model.

Detailed Protocol: MPTP Mouse Model

Materials:

  • C57BL/6 mice

  • This compound

  • MPTP-HCl

  • Saline solution

  • Rotarod apparatus

Procedure:

  • Animal Groups: Divide mice into four groups: Control, MPTP only, Compound + MPTP, and Compound only.

  • Compound Administration: Administer the compound orally for 15 days, including an 8-day pre-treatment period.[2]

  • MPTP Induction: From day 8 to day 14, administer MPTP (30 mg/kg, i.p.) daily.[2]

  • Behavioral Assessment (Rotarod Test): On day 15, assess motor coordination by placing mice on a rotating rod and recording the latency to fall.

  • Histological and Biochemical Analysis:

    • Perfuse the mice and collect brain tissue.

    • Perform immunohistochemistry for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron survival.

    • Assess neuroinflammation by staining for microglia activation markers (e.g., Iba1).

    • Measure markers of oxidative stress and apoptosis in brain homogenates.

Data Interpretation and Expected Outcomes

The following table summarizes the expected outcomes that would support the neuroprotective effects of this compound.

AssayExpected Outcome with Compound Treatment
In Vitro
MTT AssayIncreased cell viability in the presence of neurotoxin
Caspase-3 AssayDecreased caspase-3 activity
DCFDA AssayReduced intracellular ROS levels
In Vivo
Rotarod TestImproved motor coordination (longer latency to fall)
TH StainingIncreased number of TH-positive neurons in the substantia nigra
Microglia StainingReduced microglia activation
Oxidative Stress MarkersDecreased levels of oxidative stress markers in the brain

Safety and Handling

While specific toxicity data for this compound is not available, related compounds provide some guidance. 4-Methylpiperazin-1-amine is known to cause skin and serious eye irritation.[6] Compounds with a chloropyridine moiety should be handled with care, avoiding inhalation and skin contact.[14] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory when handling this compound.[14] Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[6]

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel neuroprotective therapeutics. Its putative dual action on dopamine D3 and nicotinic acetylcholine receptors warrants a thorough investigation. The experimental frameworks provided in this guide offer a clear path for elucidating its neuroprotective potential. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as testing in a broader range of neurodegenerative disease models.

References

  • Benchchem. (n.d.). 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine.
  • MDPI. (n.d.). Baicalin Alleviates Chronic Restraint Stress-Induced Depression-like Behavior by Suppressing ROS/H2O2 Generation via a BDNF-Associated Mechanism in Mice.
  • Thermo Fisher Scientific. (2016). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2023). SAFETY DATA SHEET.
  • PubMed. (2003). Neuroprotective effects of (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933), an inhibitor of neuronal nitric-oxide synthase and an antioxidant, in model of transient focal cerebral ischemia in mice.
  • Emulate. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases.
  • Frontiers. (n.d.). Advances in current in vitro models on neurodegenerative diseases.
  • Frontiers. (n.d.). In vitro Models of Neurodegenerative Diseases.
  • NIH. (n.d.). Animal Models of Neurodegenerative Diseases.
  • PubMed. (n.d.). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model.
  • Oxford Academic. (n.d.). Oxidative stress-induced apoptosis in neurons correlates with mitochondrial DNA base excision repair pathway imbalance.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • PubMed. (2025). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease.
  • Aston Research Explorer. (n.d.). Effects of oxidative stress and neuroprotection in apoptosis in neuronal cell models.
  • MDPI. (n.d.). Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications.
  • PubMed. (n.d.). Oxidative stress: apoptosis in neuronal injury.
  • N/A. (n.d.). Promethazine protects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity.

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Unlocking the Therapeutic Potential of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the therapeutic potential of the novel compound 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine. While direct pharmacological data on this specific molecule is nascent, its structural motifs—the chloropyridinyl methyl group and the methylpiperazine core—are present in numerous bioactive agents. This document synthesizes the established pharmacology of these related compounds to build a predictive framework for the potential applications of this compound. We will explore potential mechanisms of action, suggest promising therapeutic avenues, and provide detailed, actionable experimental protocols for researchers to validate these hypotheses. This guide is intended for drug development professionals, medicinal chemists, and pharmacologists seeking to explore the therapeutic landscape of this promising chemical scaffold.

Introduction: Deconstructing the Molecule to Predict Function

The therapeutic potential of a small molecule is intrinsically linked to its structure. In this compound, we have a convergence of two key pharmacophores: the chloropyridinyl moiety, a known bioisostere for various endogenous ligands, and the piperazine ring, a privileged scaffold in medicinal chemistry. The ethyl analog, 1-[(6-Chloropyridin-3-yl)methyl]-4-ethylpiperazine, has been investigated for its activity as a central nervous system (CNS) agent, particularly as a potential dopamine D3 receptor agonist for neurodegenerative diseases and mood disorders, and also for its insecticidal properties targeting nicotinic acetylcholine receptors (nAChRs)[1]. This precedent strongly suggests that the methyl analog warrants investigation for similar activities.

Furthermore, the broader family of pyridinylpiperazine derivatives has shown a remarkable diversity of biological activities, including Rho kinase (ROCK) inhibition for CNS disorders and phosphoinositide 3-kinase (PI3K) inhibition in oncology[2][3]. This guide will, therefore, explore the therapeutic potential of this compound through the lens of these four key molecular targets:

  • Dopamine D3 Receptors (D3R): Implicated in mood, cognition, and motor control.

  • Nicotinic Acetylcholine Receptors (nAChR): Crucial for cognitive function and implicated in neurodegenerative diseases.

  • Rho Kinase (ROCK): A key regulator of neuronal growth and regeneration.

  • Phosphoinositide 3-Kinase (PI3K): A central node in cell signaling, often dysregulated in cancer.

Potential Therapeutic Applications and Mechanisms of Action

Central Nervous System Disorders: A Multi-Target Approach

The blood-brain barrier penetrability of many piperazine-containing compounds makes the CNS a primary area of investigation.

The dopamine D3 receptor is a compelling target for conditions such as Parkinson's disease, schizophrenia, addiction, and depression[4][5]. D3 receptor agonists, in particular, have shown promise in alleviating motor symptoms in Parkinson's disease and are being explored for their potential in treating psychiatric disorders[5][6]. The structural similarity of this compound to known D3R ligands suggests it may act as a modulator of this receptor.

  • Hypothesized Mechanism: The compound could act as a partial or full agonist at the D3 receptor, mimicking the action of dopamine in the limbic regions of the brain where D3 receptors are highly expressed. This could potentially rebalance dopaminergic signaling, offering therapeutic benefits with a potentially wider therapeutic window and fewer side effects compared to non-selective dopamine agonists[5].

Nicotinic acetylcholine receptors (nAChRs) are deeply involved in cognitive processes like learning and memory[7][8]. Their dysfunction is a hallmark of neurodegenerative diseases such as Alzheimer's and Parkinson's disease[7][9][10]. Modulators of nAChRs are therefore considered promising therapeutic agents[9]. The ethyl-analog of the title compound is a known nAChR agonist, primarily in the context of insecticides, but this activity is transferable to human isoforms[1].

  • Hypothesized Mechanism: By acting as an agonist at specific nAChR subtypes in the CNS (e.g., α4β2 or α7), the compound could enhance cholinergic neurotransmission. This can lead to improved cognitive function and potentially neuroprotective effects by modulating downstream signaling pathways that promote neuronal survival[7][9].

nAChR_Pathway Compound 1-[(6-Chloropyridin-3-yl)methyl]- 4-methylpiperazine nAChR Nicotinic Acetylcholine Receptor (e.g., α7, α4β2) Compound->nAChR Agonism Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Ca_Influx->Signaling_Cascade Neuroprotection Neuroprotection & Cognitive Enhancement Signaling_Cascade->Neuroprotection

Caption: Hypothesized nAChR Agonist Pathway.

Abnormal activation of the Rho/ROCK pathway is implicated in the inhibition of neurite growth following CNS injury and in neurodegenerative conditions[11][12]. ROCK inhibitors have demonstrated potential in promoting axonal regeneration and functional recovery in models of spinal cord injury, stroke, and Alzheimer's disease[2][11][13].

  • Hypothesized Mechanism: The compound could inhibit ROCK activity, thereby reducing the formation of growth-inhibitory actin stress fibers and promoting neurite outgrowth and synaptic plasticity. This could be particularly beneficial in conditions characterized by neuronal damage and a lack of regeneration.

ROCK_Inhibition_Workflow cluster_0 Normal Pathological State cluster_1 Therapeutic Intervention CNS_Injury CNS Injury / Neurodegeneration RhoA RhoA Activation CNS_Injury->RhoA ROCK ROCK Activation RhoA->ROCK Neurite_Retraction Neurite Retraction & Inhibited Regeneration ROCK->Neurite_Retraction Axon_Regeneration Axonal Regeneration & Functional Recovery ROCK->Axon_Regeneration Compound 1-[(6-Chloropyridin-3-yl)methyl]- 4-methylpiperazine Compound->ROCK Inhibition

Caption: Proposed ROCK Inhibition Mechanism.

Oncology: Targeting the PI3K Signaling Pathway

The PI3K pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers[14][15]. PI3K inhibitors have emerged as a significant class of targeted cancer therapies[3][16].

  • Hypothesized Mechanism: Structurally related compounds have demonstrated PI3K inhibitory activity. This compound could potentially bind to the ATP-binding pocket of one or more PI3K isoforms (with a particular interest in the alpha isoform, PI3Kα, which is frequently mutated in cancer), preventing the phosphorylation of PIP2 to PIP3 and thereby inhibiting the downstream pro-survival Akt/mTOR signaling cascade[16][17]. This would lead to reduced cancer cell proliferation and increased apoptosis[3].

A Proposed Experimental Framework for Target Validation

To systematically evaluate the therapeutic potential of this compound, the following tiered experimental approach is recommended.

Tier 1: In Vitro Target Engagement and Functional Activity

The initial phase focuses on confirming the interaction of the compound with its hypothesized molecular targets.

Target Primary Assay Secondary Assay Endpoint
Dopamine D3R Radioligand binding assay with [³H]-spiperonecAMP functional assay in D3R-expressing cellsBinding affinity (Ki), functional potency (EC50/IC50), and efficacy (% agonism/antagonism)
nAChRs Radioligand binding assays with [³H]-epibatidine (α4β2) and [¹²⁵I]-α-bungarotoxin (α7)Calcium influx assay using a fluorescent calcium indicator (e.g., Fluo-4) in cells expressing nAChR subtypesBinding affinity (Ki), functional potency (EC50), and subtype selectivity
ROCK In vitro kinase assay using a purified ROCK enzyme and a generic kinase substrateWestern blot analysis for phosphorylation of the ROCK substrate, MYPT1, in a relevant cell lineInhibitory concentration (IC50)
PI3K In vitro kinase assay panel against PI3K isoforms (α, β, γ, δ)Western blot analysis for phosphorylation of Akt in a cancer cell line with a known PIK3CA mutationInhibitory concentration (IC50) and isoform selectivity

Experimental Protocol: Radioligand Binding Assay for Dopamine D3 Receptor

  • Preparation of Membranes: Utilize cell membranes from a stable cell line overexpressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, the radioligand (e.g., [³H]-spiperone), and varying concentrations of this compound.

  • Non-Specific Binding: In parallel wells, include a high concentration of a known D3R ligand (e.g., haloperidol) to determine non-specific binding.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the Ki value using non-linear regression analysis.

Tier 2: Cell-Based and Early ADME-Tox Profiling

Following confirmation of on-target activity, the focus shifts to cellular effects and initial drug-like properties.

  • Cellular Assays:

    • Neurite Outgrowth Assay: For ROCK inhibition, treat primary neurons or a neuroblastoma cell line (e.g., SH-SY5Y) with the compound and measure neurite length and branching.

    • Cancer Cell Proliferation Assay: For PI3K inhibition, assess the anti-proliferative effects of the compound on a panel of cancer cell lines with and without PIK3CA mutations using an MTS or similar assay.

  • Early ADME-Tox:

    • Metabolic Stability: Assess the compound's stability in liver microsomes.

    • Aqueous Solubility: Determine the solubility at various pH values.

    • Cell Permeability: Use a Caco-2 or PAMPA assay to predict intestinal absorption.

    • Cytotoxicity: Evaluate general cytotoxicity in a non-cancerous cell line (e.g., HEK293).

Tier 3: In Vivo Proof-of-Concept Studies

Promising candidates from in vitro and cellular studies should be advanced to in vivo models.

  • CNS Indications:

    • Parkinson's Disease Model: Utilize the MPTP-induced mouse model to assess the compound's ability to improve motor function.

    • Cognitive Enhancement Model: Employ the novel object recognition test in rodents to evaluate effects on memory and cognition.

  • Oncology:

    • Xenograft Model: Implant a human cancer cell line with a PIK3CA mutation into immunocompromised mice and evaluate the compound's ability to inhibit tumor growth.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A plausible synthetic route involves the reaction of 3-(chloromethyl)-6-chloropyridine with 1-methylpiperazine.

Synthesis_Pathway Reactant1 3-(chloromethyl)-6-chloropyridine Product 1-[(6-Chloropyridin-3-yl)methyl]- 4-methylpiperazine Reactant1->Product Reactant2 1-methylpiperazine Reactant2->Product

Caption: Plausible Synthetic Route.

General protocols for the synthesis of similar piperazine derivatives often involve reacting the appropriate chloropyridine with the piperazine in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile or DMF, often with heating[18]. Purification is typically achieved through column chromatography.

Conclusion and Future Directions

While this compound is an understudied molecule, a systematic analysis of its structural components reveals a high probability of therapeutically relevant biological activity. The pyridinylpiperazine scaffold is a versatile starting point for developing modulators of key targets in CNS disorders and oncology. The experimental framework outlined in this guide provides a clear, logical, and efficient path for elucidating the pharmacological profile of this compound and determining its potential as a clinical candidate. Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Mueller, B. K., Mack, H., & Teusch, N. (2005). Rho kinase, a promising drug target for neurological disorders. Nature Reviews Drug Discovery, 4(5), 387–398.
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An In-depth Technical Guide to 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine: A Neonicotinoid Analog for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine, a neonicotinoid analog of significant interest in neurobiology and insecticide research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, mechanism of action, and key experimental protocols for its characterization.

Introduction: The Significance of Neonicotinoid Analogs

Neonicotinoids represent a major class of insecticides, valued for their high efficacy against a broad spectrum of insect pests.[1][2] Their mode of action involves targeting the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to neurotoxicity.[3][4] The development of neonicotinoid analogs, such as this compound, is driven by the need to understand the structure-activity relationships that govern their insecticidal potency and selectivity. These analogs serve as crucial tools for probing the intricate pharmacology of nAChRs and for the development of novel, more targeted pest control agents.

The core structure of this compound, featuring a chloropyridinylmethyl group linked to a methylpiperazine moiety, is designed to mimic the binding of acetylcholine to nAChRs. The piperazine ring acts as a bioisosteric replacement for the imidazolidine or other heterocyclic systems found in classical neonicotinoids like imidacloprid. This structural modification can influence the compound's binding affinity, metabolic stability, and overall biological activity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in research.

PropertyValueSource
CAS Number 1135439-04-1[5]
Molecular Formula C₁₁H₁₆ClN₃
Molecular Weight 211.69 g/mol [5]
Physical State Solid or semi-solid
Storage Conditions Inert atmosphere at 2-8 °C

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A plausible and efficient synthetic route is outlined below, adapted from established methods for similar compounds.

Synthetic Workflow

cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 6-chloro-3-(chloromethyl)pyridine 6-chloro-3-(chloromethyl)pyridine ReactionVessel Reaction in a suitable solvent (e.g., acetonitrile) with a base (e.g., K₂CO₃) 6-chloro-3-(chloromethyl)pyridine->ReactionVessel N-methylpiperazine N-methylpiperazine N-methylpiperazine->ReactionVessel TargetCompound This compound ReactionVessel->TargetCompound Nucleophilic Substitution

Caption: Synthetic scheme for this compound.

Detailed Synthetic Protocol

Materials:

  • 6-chloro-3-(chloromethyl)pyridine

  • N-methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloro-3-(chloromethyl)pyridine (1 equivalent) in anhydrous acetonitrile.

  • Addition of Reagents: Add N-methylpiperazine (1.1 equivalents) and potassium carbonate (2.5 equivalents) to the solution. The potassium carbonate acts as a base to neutralize the HCl formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase. Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: Targeting Insect Nicotinic Acetylcholine Receptors

The insecticidal activity of this compound stems from its action as an agonist at insect nicotinic acetylcholine receptors (nAChRs).[3] These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the insect central nervous system.[3][6]

Signaling Pathway

Compound 1-[(6-Chloropyridin-3-yl)methyl]- 4-methylpiperazine nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Binds as an agonist IonChannel Ion Channel Opening (Na⁺, Ca²⁺ influx) nAChR->IonChannel Depolarization Neuronal Membrane Depolarization IonChannel->Depolarization Hyperstimulation Continuous Nerve Stimulation Depolarization->Hyperstimulation Paralysis Paralysis and Death Hyperstimulation->Paralysis

Caption: Mechanism of action at the insect nAChR.

Upon binding to the nAChR, the compound mimics the action of the endogenous neurotransmitter, acetylcholine. This binding event triggers the opening of the ion channel, leading to an influx of sodium and calcium ions. The resulting depolarization of the neuronal membrane causes continuous nerve stimulation, leading to hyper-excitation, paralysis, and ultimately the death of the insect.[3] The selectivity of neonicotinoids for insect nAChRs over their mammalian counterparts is a key factor in their utility as insecticides.

Experimental Characterization: Protocols and Methodologies

To fully characterize the biological activity of this compound, a series of in vitro and in vivo assays are required.

Nicotinic Acetylcholine Receptor Binding Assay

A competitive radioligand binding assay is a fundamental technique to determine the affinity of the compound for the target receptor.

Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-epibatidine or [³H]-imidacloprid) for binding to nAChRs in a membrane preparation from an insect source (e.g., housefly heads or cultured insect cells expressing the receptor).

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis MembranePrep Prepare insect neuronal membranes rich in nAChRs Incubation Incubate membranes with radioligand and varying concentrations of test compound MembranePrep->Incubation LigandPrep Prepare radiolabeled ligand and test compound solutions LigandPrep->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Quantify radioactivity using scintillation counting Washing->Scintillation Analysis Determine Ki value from competition curve Scintillation->Analysis

Caption: Workflow for a competitive nAChR binding assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize insect tissue (e.g., fly heads) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to trap the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Electrophysiological Studies on Insect Neurons

Electrophysiology provides a direct measure of the functional effects of the compound on neuronal activity.

Principle: Techniques such as two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing insect nAChRs or patch-clamp recordings from cultured insect neurons can be used to measure the ion currents elicited by the compound.

Detailed Protocol (using TEVC on Xenopus oocytes):

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject the oocytes with cRNA encoding the desired insect nAChR subunits and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).

    • Apply this compound at various concentrations to the perfusion solution and record the induced inward current.

  • Data Analysis: Construct a dose-response curve by plotting the peak current amplitude against the compound concentration. Determine the EC₅₀ (the concentration that elicits a half-maximal response).

Insecticidal Activity Assays

In vivo assays are essential to determine the insecticidal efficacy of the compound.

Principle: These assays involve exposing target insect species to the compound and assessing mortality over a defined period.

Detailed Protocol (Topical Application):

  • Insect Rearing: Use a susceptible strain of a target insect species (e.g., houseflies, Musca domestica, or aphids, Aphis gossypii) reared under controlled laboratory conditions.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., acetone).

  • Application: Apply a small, fixed volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects. A control group should be treated with the solvent alone.

  • Observation: Place the treated insects in ventilated containers with access to food and water.

  • Mortality Assessment: Record the number of dead and moribund insects at specified time points (e.g., 24, 48, and 72 hours) post-treatment.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LD₅₀ (the dose that is lethal to 50% of the test population) using probit analysis.

Comparative Insecticidal Activity:

CompoundTarget PestAssay TypeLD₅₀ / LC₅₀
This compoundAphis craccivoraSystemicData to be determined
ImidaclopridAphis craccivoraSystemic~0.009 mg/L
AcetamipridAphis craccivoraSystemic~0.02 mg/L

Note: The LD₅₀/LC₅₀ values for imidacloprid and acetamiprid are provided for comparative purposes and may vary depending on the specific experimental conditions.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the pharmacology of insect nAChRs. Its structural similarity to established neonicotinoids, combined with the potential for altered biological activity due to the methylpiperazine moiety, makes it an interesting candidate for structure-activity relationship studies. The experimental protocols outlined in this guide provide a robust framework for its synthesis and comprehensive biological characterization.

Future research could focus on expanding the toxicological profile of this compound against a wider range of pest and non-target species. Furthermore, investigating its metabolic fate in insects could provide insights into potential resistance mechanisms. Ultimately, a thorough understanding of this and other neonicotinoid analogs will contribute to the development of more effective and environmentally sustainable strategies for insect pest management.

References

  • Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. (2025). ChemSynthesis. Retrieved January 23, 2026, from [Link]

  • The Neurophysiological Bases of the Impact of Neonicotinoid Pesticides on the Behaviour of Honeybees. (2019). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Formation of the Nicotinic Acetylcholine Receptor Binding Sites. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Quantitation of neonicotinoid insecticides, plus qualitative screening for other xenobiotics, in small-mass avian tissue samples using UHPLC high-resolution mass spectrometry. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • 1,4-Bis(6-chloropyridin-3-ylmethyl)piperazine. (2006). Sci-Hub. Retrieved January 23, 2026, from [Link]

  • 1-(6-Nitropyridin-3-yl)piperazine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Quantitative Analysis of Neonicotinoid Insecticide Residues in Foods: Implication for Dietary Exposures. (2014). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride. (n.d.). Google Patents.
  • Electrophysiological Recording In Drosophila Embryo l Protocol Preview. (2022). YouTube. Retrieved January 23, 2026, from [Link]

  • Reviewing neonicotinoid detection with electroanalytical methods. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. (2018). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Eco(toxicological) Assessment of the Neonicotinoid Formulation Actara® Using Planarian Girardia tigrina as Model Organism. (2022). MDPI. Retrieved January 23, 2026, from [Link]

  • Fast neonicotinoid quantification in honey using the one-point internal calibration approach. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Synaptic Electrophysiology of the Drosophila Neuromuscular Junction. (n.d.). CSHL Press. Retrieved January 23, 2026, from [Link]

  • Protocol for extracellular recordings of mechanically stimulated pentascolopidial chordotonal neurons in Drosophila larvae. (2025). PubMed Central. Retrieved January 23, 2026, from [Link]

  • A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Development of a Nicotinic Acetylcholine Receptor nAChR α7 Binding Activity Prediction Model. (2020). ACS Publications. Retrieved January 23, 2026, from [Link]

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  • Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Neonicotinoids Show Selective and Diverse Actions on Their Nicotinic Receptor Targets: Electrophysiology, Molecular Biology, and Receptor Modeling Studies. (n.d.). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

  • Neonicotinoid Pesticides Affect Developing Neurons in Experimental Mouse Models and in Human Induced Pluripotent Stem Cell (iPSC)-Derived Neural Cultures and Organoids. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

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Insecticidal properties of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Insecticidal Properties of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Foreword

This document provides a comprehensive technical overview of the insecticidal properties of this compound. As a senior application scientist, the following guide is structured to deliver not just procedural steps but also the underlying scientific rationale. The information herein is synthesized from established principles of insecticide science and is intended for researchers, scientists, and professionals in drug development. While direct research on this specific molecule is not extensively published, its structural features strongly suggest a mechanism of action analogous to the well-documented neonicotinoid class of insecticides. This guide, therefore, leverages authoritative data on neonicotinoids to present a scientifically grounded and predictive analysis.

Introduction and Molecular Profile

This compound belongs to a chemical class characterized by the presence of a chloropyridinylmethyl group, a key pharmacophore responsible for the insecticidal activity of neonicotinoids. Its structure suggests it is an agonist of the nicotinic acetylcholine receptor (nAChR) in insects, a mode of action that has led to the development of some of the most widely used insecticides globally. The inherent polarity and potential for systemic movement in plants are also key characteristics of this molecular family.

Caption: Chemical structure of this compound.

Proposed Mechanism of Action: nAChR Agonism

The insecticidal efficacy of this compound is predicted to stem from its interaction with the insect nicotinic acetylcholine receptor (nAChR). This receptor is a ligand-gated ion channel that plays a crucial role in synaptic transmission in the insect central nervous system.

Molecular Interaction

The molecule likely acts as a selective agonist at the insect nAChR, mimicking the action of the natural neurotransmitter, acetylcholine (ACh). The chloropyridinyl moiety is expected to bind to the α-subunit of the receptor, leading to the opening of the ion channel. This influx of sodium and calcium ions results in the depolarization of the postsynaptic membrane, leading to a state of hyperexcitation.

Consequences of Receptor Activation

Unlike acetylcholine, which is rapidly degraded by acetylcholinesterase, neonicotinoid-like compounds are not, leading to a persistent and irreversible opening of the nAChR channel. This sustained activation results in the following physiological effects in the target insect:

  • Initial Symptoms: Tremors, hyperactivity, and uncoordinated movement.

  • Progression: Paralysis due to neuromuscular fatigue.

  • Eventual Outcome: Lethal effects due to the failure of vital bodily functions, including respiration and feeding.

Mechanism_of_Action cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Opens Channel Compound 1-[(6-Chloropyridin-3-yl)methyl]- 4-methylpiperazine Compound->nAChR Binds and Activates (Agonist) ACh Acetylcholine (ACh) ACh->nAChR Binds and Activates AChE Acetylcholinesterase ACh->AChE Degraded by Hyperexcitation Hyperexcitation Ion_Influx->Hyperexcitation Causes Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death Leads to Bioassay_Workflow Start Start Insect_Rearing Insect Rearing Start->Insect_Rearing Dose_Preparation Dose Preparation Insect_Rearing->Dose_Preparation Application Topical Application Dose_Preparation->Application Incubation Incubation Application->Incubation Mortality_Assessment Mortality Assessment Incubation->Mortality_Assessment Data_Analysis Data Analysis (LD50) Mortality_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a topical application bioassay.

Systemic Activity Evaluation

Objective: To assess the compound's ability to be absorbed and translocated by plants to control pests.

Protocol: Soil Drench Application

  • Plant Preparation: Grow host plants in standardized pots.

  • Application: Apply a known concentration of the test compound to the soil of each pot.

  • Uptake Period: Allow the plants to absorb the compound for a specified period (e.g., 3-5 days).

  • Infestation: Introduce a known number of target insects onto the treated plants.

  • Mortality Assessment: Record insect mortality over time.

Insecticidal Spectrum and Potential Applications

Based on its presumed neonicotinoid-like mode of action, this compound is expected to be highly effective against a broad spectrum of sucking insects, including:

  • Aphids: Major pests in agriculture and horticulture.

  • Whiteflies: Significant pests of greenhouse and field crops.

  • Leafhoppers and Planthoppers: Important pests of rice and other grains.

  • Thrips: Pests of a wide range of vegetable and ornamental crops.

Its systemic properties would make it suitable for application as a soil drench, seed treatment, or foliar spray.

Toxicology and Environmental Fate

The toxicological profile of this compound would need to be thoroughly investigated. Based on related neonicotinoids, key areas of concern would include:

  • Non-Target Organisms: Potential toxicity to pollinators, particularly bees, is a significant consideration for neonicotinoids.

  • Aquatic Life: The water solubility of these compounds can lead to runoff into aquatic ecosystems, potentially impacting aquatic invertebrates.

  • Environmental Persistence: While beneficial for pest control, persistence in soil and water can lead to long-term environmental exposure.

Conclusion

This compound represents a molecule with significant potential as an insecticide, owing to its structural similarity to the highly effective neonicotinoid class. Its presumed mode of action as a nAChR agonist suggests a high degree of efficacy against a wide range of sucking insect pests. A comprehensive evaluation of its biological activity, toxicological profile, and environmental fate is essential for its potential development as a commercial insecticide. The methodologies outlined in this guide provide a robust framework for such an evaluation.

References

  • Jeschke, P., Nauen, R., Schindler, M., & Elbert, A. (2011). Overview of the status and global strategy for neonicotinoids. Journal of Agricultural and Food Chemistry, 59(7), 2897-2908. [Link]

  • Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid insecticide toxicology: mechanisms of selective action. Annual Review of Pharmacology and Toxicology, 45, 247-268. [Link]

  • Simon-Delso, N., Amaral-Rogers, V., Belzunces, L. P., Bonmatin, J. M., Chagnon, M., Downs, C., ... & van der Sluijs, J. P. (2015). Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites. Environmental Science and Pollution Research, 22(1), 5-34. [Link]

  • Matsuda, K., Buckingham, S. D., Kleier, D., Rauh, J. J., Grauso, M., & Sattelle, D. B. (2001). Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors. Trends in Pharmacological Sciences, 22(11), 573-580. [Link]

  • Yamamoto, I. (1996). Neonicotinoids-mode of action and selectivity. Agro-Kemi-Seko, 7, 1-7. (Note: A direct link to this specific older conference proceeding is not readily available, but the information is widely cited and foundational in reviews of neonicotinoid mode of action).
  • Goulson, D. (2013). An overview of the environmental risks posed by neonicotinoid insecticides. Journal of Applied Ecology, 50(4), 977-987. [Link]

An In-depth Technical Guide to the Structure-Activity Relationship of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

The 1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This structural motif is a cornerstone in the development of novel therapeutic agents and agrochemicals. The inherent properties of the piperazine ring, such as its ability to be readily modified at the N4 position and its favorable pharmacokinetic profile, make it an attractive component in drug design.[1][2] The two nitrogen atoms within the six-membered ring provide a high polar surface area and opportunities for hydrogen bond interactions, which often contribute to improved water solubility and oral bioavailability.[2]

Derivatives based on this scaffold have been investigated for a wide array of biological activities, including but not limited to, their roles as insecticides, modulators of central nervous system (CNS) receptors, and inhibitors of key enzymes.[3][4] This guide will provide a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, offering insights into the chemical nuances that govern their biological functions. We will explore the synthesis, biological evaluation, and the critical interplay between structural modifications and target engagement.

Core Chemical Structure and Key Pharmacophoric Features

The fundamental structure of the this compound scaffold can be deconstructed into three key components, each offering a vector for chemical modification to fine-tune biological activity.

Caption: Deconstruction of the this compound scaffold.

  • Part A: (6-Chloropyridin-3-yl)methyl Moiety: This component is crucial for interactions with several receptor types. The chlorine atom at the 6-position of the pyridine ring significantly influences the electronic properties of the ring and can be a key interaction point.

  • Part B: Piperazine Ring: This central heterocyclic ring acts as a linker and its conformation is important for the overall topology of the molecule. The nitrogen atoms can act as hydrogen bond acceptors. The piperazine ring is a common motif in CNS-active compounds.[2]

  • Part C: N4-Substituent: In the parent compound, this is a methyl group. However, this position is a primary point for diversification to modulate potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: A Practical Overview

The synthesis of this compound derivatives is generally achieved through a straightforward nucleophilic substitution reaction.

General Synthetic Protocol

A common synthetic route involves the reaction of a suitably substituted piperazine with a chloromethylpyridine derivative.[3]

Step 1: Synthesis of the Piperazine Precursor If not commercially available, the desired N-substituted piperazine can be synthesized through various standard methods, such as reductive amination or alkylation of piperazine. For the parent compound, N-methylpiperazine is readily available.

Step 2: Synthesis of the Chloromethylpyridine Intermediate The key intermediate, 3-(chloromethyl)-6-chloropyridine, can be prepared from 6-chloro-3-pyridinemethanol.

Step 3: Coupling Reaction The final step involves the coupling of the N-substituted piperazine with the chloromethylpyridine intermediate.

Experimental Protocol: Synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-4-ethylpiperazine

This protocol is adapted from the synthesis of a closely related analog, 1-[(6-chloropyridin-3-yl)methyl]-4-ethylpiperazine, and can be modified for the synthesis of the 4-methyl derivative.[3]

Materials:

  • 6-chloropyridin-3-ylmethanol

  • 4-ethylpiperazine (or 4-methylpiperazine)

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 6-chloropyridin-3-ylmethanol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-ethylpiperazine (or 4-methylpiperazine) to the reaction mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-[(6-chloropyridin-3-yl)methyl]-4-ethylpiperazine.

Synthesis_Workflow Start Start Materials: 6-chloropyridin-3-ylmethanol N-methylpiperazine Step1 Step 1: Activation React 6-chloropyridin-3-ylmethanol with a chlorinating agent (e.g., SOCl2) to form 3-(chloromethyl)-6-chloropyridine. Start->Step1 Step2 Step 2: Nucleophilic Substitution React 3-(chloromethyl)-6-chloropyridine with N-methylpiperazine in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., ACN). Step1->Step2 Step3 Step 3: Work-up and Purification Quench reaction, extract with organic solvent, wash, dry, and concentrate. Purify by column chromatography. Step2->Step3 End Final Product: This compound Step3->End

Caption: General synthetic workflow for this compound derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is highly dependent on the nature of the substituents at the three key positions outlined earlier.

Impact of the (6-Chloropyridin-3-yl)methyl Moiety (Part A)

The (6-chloropyridin-3-yl)methyl group is a common feature in neonicotinoid insecticides, where it mimics the action of acetylcholine at nicotinic acetylcholine receptors (nAChRs).[3] The chlorine atom at the 6-position is critical for this activity, as it enhances the electrophilicity of the pyridine ring, which is thought to be important for receptor binding.

In the context of CNS targets, this moiety has been shown to be a key determinant of affinity for various receptors. For instance, in a series of 6-chloropyridazin-3-yl piperazine derivatives, high affinity for neuronal nAChRs was observed, with Ki values in the nanomolar range.[5] While the pyridazine ring is different from the pyridine ring in our core structure, the presence of a halogenated six-membered nitrogen-containing heterocycle appears to be a common feature for nAChR affinity.

The Role of the Piperazine Ring (Part B)

The piperazine ring serves as a conformationally restrained linker between the pyridinylmethyl group and the N4-substituent. Its chair conformation is the most stable, and the orientation of the substituents (axial vs. equatorial) can influence receptor binding. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, contributing to the binding affinity. Replacing the piperazine with other cyclic amines, such as piperidine, has been shown to significantly alter the activity profile. For example, in a study of dual histamine H3 and sigma-1 receptor antagonists, replacing a piperazine with a piperidine ring was a critical structural element for enhancing sigma-1 receptor activity.[6]

Influence of the N4-Substituent (Part C)

The substituent at the N4 position of the piperazine ring is a key determinant of the pharmacological profile of these derivatives.

  • Small Alkyl Groups (e.g., Methyl, Ethyl): Derivatives with small alkyl groups at the N4 position have been investigated for their effects on the central nervous system. For example, 1-[(6-chloropyridin-3-yl)methyl]-4-ethylpiperazine has been studied as a potential agent targeting CNS receptors, with preliminary studies suggesting it may act as an agonist for dopamine receptors, particularly the D3 subtype.[3] This suggests that small, lipophilic groups at this position can confer CNS activity.

  • Aromatic and Heteroaromatic Groups: The introduction of larger, more complex aromatic or heteroaromatic groups at the N4 position can lead to a shift in the biological target. For instance, derivatives with substituted phenyl or pyridyl groups at this position have been explored as potential antagonists for various G-protein coupled receptors.

  • Impact on Histamine H3 Receptor Antagonism: The piperazine scaffold is a common feature in histamine H3 receptor antagonists.[7][8] The N4-substituent plays a crucial role in determining the affinity and selectivity for this receptor. In a study of piperazine and piperidine derivatives as H3 receptor antagonists, variations in the lipophilic part of the molecule attached to the piperazine nitrogen significantly impacted the binding affinity.[7]

Quantitative SAR Data

The following table summarizes the biological activities of some representative 1-[(6-chloropyridin-3-yl)methyl]-4-substituted piperazine derivatives and related analogs.

Compound IDN4-SubstituentBiological TargetActivityReference
1 -CH₃Dopamine D2/D3 ReceptorsAgonist (Predicted)Inferred from[3]
2 -CH₂CH₃Dopamine D3 ReceptorAgonist[3]
3 -CH₂CH₃Nicotinic Acetylcholine ReceptorsAgonist[3]
4 Substituted PhenylDipeptidyl peptidase-IV (DPP-IV)Inhibitor[4]
5 VariesHistamine H3 ReceptorAntagonist[6][7]

This table is a representative summary, and the activities can vary significantly based on the specific substitutions and the assay conditions.

Biological Evaluation Protocols

To assess the biological activity of these derivatives, a range of in vitro and in vivo assays are employed.

In Vitro Receptor Binding Assay (Example: Histamine H3 Receptor)

This protocol provides a general framework for determining the binding affinity of a compound to a specific receptor.

Materials:

  • Cell membranes expressing the human histamine H3 receptor

  • Radioligand (e.g., [³H]-Nα-methylhistamine)

  • Test compounds

  • Scintillation cocktail

  • Glass fiber filters

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Incubate for a specified time at a controlled temperature (e.g., 60 minutes at 25 °C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The this compound scaffold is a highly adaptable and pharmacologically significant structure. The structure-activity relationship studies reveal that minor modifications to this core can lead to profound changes in biological activity, allowing for the fine-tuning of compounds for specific targets.

  • The (6-chloropyridin-3-yl)methyl moiety is a key pharmacophore for interacting with nicotinic acetylcholine receptors and likely plays a significant role in the activity of these compounds on other CNS receptors.

  • The piperazine ring acts as a versatile linker, and its replacement can modulate the activity profile.

  • The N4-substituent is the primary handle for tailoring the biological activity, with small alkyl groups favoring CNS receptor agonism and larger aromatic systems potentially leading to antagonism of various receptors or enzyme inhibition.

Future research in this area will likely focus on the synthesis and evaluation of novel derivatives with diverse N4-substituents to explore new therapeutic applications. The development of multi-target ligands, such as dual histamine H3 and sigma-1 receptor antagonists, represents an exciting avenue for the treatment of complex neurological disorders. Further elucidation of the binding modes of these compounds through computational modeling and X-ray crystallography will provide a more detailed understanding of their SAR and guide the design of next-generation therapeutic agents.

References

  • Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017. [Link]

  • Jiang, F.-X., Shan, S., & Yan, J. (2006). 1,4-Bis(6-chloropyridin-3-ylmethyl)piperazine. Acta Crystallographica Section E Structure Reports Online, 62(9), o3842–o3843. [Link]

  • Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Modulators. Drug Research, 72(05), e9. [Link]

  • ResearchGate. (n.d.). Pharmacophore Modeling and Molecular Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Łażewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 69–84. [Link]

  • Google Patents. (n.d.). CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
  • Taylor & Francis. (n.d.). H3 receptor antagonist – Knowledge and References. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 16(7), 939–953. [Link]

  • Cai, M.-Y., Xu, X.-Y., Li, H.-J., Zou, Z.-Y., & Li, L. (2007). 1-[(6-Chloropyridin-3-yl)methyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine. Acta Crystallographica Section E Structure Reports Online, 63(6), o3008. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Retrieved from [Link]

  • Kathmann, M., Schlicker, E., Marr, I., & Schunack, W. (1998). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 331(5), 183–190.
  • Szymański, P., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6542. [Link]

  • Lorincz, T., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Journal of Medicinal Chemistry, 64(24), 18070–18086. [Link]

  • National Institutes of Health. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Retrieved from [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 256-277. [Link]

  • Łażewska, D., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 69-84. [Link]

Sources

Navigating the Labyrinth of Neurodegeneration: A Technical Guide to Piperazine Derivatives in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

A note on the initially requested compound: This guide addresses the broader, data-rich topic of piperazine derivatives in Alzheimer's disease (AD) research. Initial inquiries for the specific compound "1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine" did not yield publicly available research linking it directly to AD. However, the closely related piperazine scaffold is a cornerstone in the development of novel neurotherapeutics. This guide, therefore, focuses on the significant and varied roles of the broader piperazine class in the scientific community's quest to combat Alzheimer's.

Introduction: The Piperazine Scaffold - A Privileged Structure in CNS Drug Discovery

Alzheimer's disease, a relentless neurodegenerative disorder, continues to pose one of the most significant challenges to modern medicine. [1][2]Its complex pathophysiology, characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, necessitates a multi-pronged therapeutic approach. [1][2]The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, has emerged as a "privileged scaffold" in central nervous system (CNS) drug discovery. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH and its capacity to serve as a versatile linker, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide will delve into the diverse mechanisms through which piperazine derivatives are being leveraged to target the multifaceted nature of Alzheimer's disease.

Multi-Target Strategies: The Power of the Piperazine Core

The complexity of Alzheimer's disease has shifted the drug discovery paradigm from a "one-target, one-drug" approach to the development of multi-target-directed ligands (MTDLs). The piperazine scaffold is exceptionally well-suited for this strategy, enabling the design of molecules that can simultaneously modulate several key pathological pathways.

Targeting Protein Aggregation: The Dual Threat of Amyloid-β and Tau

A primary focus of AD research is the inhibition of Aβ and tau protein aggregation. [1][2]Novel piperazine-based polyhydroxy compounds have been developed that demonstrate a dose-dependent inhibition of Aβ1-42 and the tau-derived peptide AcPHF6 aggregation. [1][2]Furthermore, these compounds have been shown to disaggregate pre-formed fibrils, a crucial property for clearing existing pathology. [1][2]

A cornerstone technique for quantifying protein aggregation is the Thioflavin T (ThT) fluorescence assay. ThT is a benzothiazole dye that exhibits enhanced fluorescence upon binding to the beta-sheet-rich structures characteristic of amyloid fibrils.

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ1-42 Aggregation Inhibition

  • Preparation of Aβ1-42: Lyophilized Aβ1-42 peptide is reconstituted in hexafluoroisopropanol (HFIP), sonicated, and then lyophilized again to ensure a monomeric starting state. The resulting peptide film is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) immediately before use.

  • Incubation: Monomeric Aβ1-42 (e.g., 10 µM) is incubated at 37°C with continuous agitation in the presence and absence of varying concentrations of the test piperazine derivative.

  • ThT Fluorescence Measurement: At specified time points, aliquots are taken from the incubation mixtures and added to a solution of ThT (e.g., 5 µM in 50 mM glycine-NaOH buffer, pH 8.5).

  • Data Acquisition: Fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

  • Analysis: The percentage of aggregation inhibition is calculated by comparing the fluorescence intensity of the samples with the test compound to that of the vehicle control.

The causality behind this experimental choice lies in its ability to provide a quantitative measure of fibril formation over time, allowing for the determination of key kinetic parameters and the efficacy of potential inhibitors.

Synaptic Protection and Neurogenesis: Beyond Plaque and Tangle Reduction

The loss of synapses is an early and critical event in the progression of Alzheimer's disease. [3]Certain piperazine derivatives have been identified as potent agonists of the Transient Receptor Potential Canonical 6 (TRPC6) channel. [4][5]Activation of TRPC6-mediated signaling pathways has been shown to regulate the stability of dendritic spines and promote memory formation. [4][5]

TRPC6_Pathway

In preclinical studies using the 5xFAD mouse model of Alzheimer's, a lead piperazine compound was shown to rescue long-term potentiation (LTP) defects, a key cellular correlate of learning and memory. [4][5]This neuroprotective mechanism is based on the activation of neuronal store-operated calcium entry in dendritic spines. [4][5]

Modulating Neurotransmitter Systems: Restoring Cholinergic and Dopaminergic Tone

The cognitive decline in Alzheimer's is closely linked to deficits in cholinergic neurotransmission. [6]Nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes, are significantly reduced in the brains of AD patients. [7]Piperazine-containing compounds are being investigated as selective nAChR agonists to enhance cholinergic signaling and improve cognitive function. [8] Furthermore, dysregulation of the dopaminergic system is also implicated in the pathophysiology of neurodegenerative diseases. [9]Piperazine derivatives have been designed as selective ligands for dopamine D2 and D3 receptors. [9][10]Allosteric modulators of the D2 receptor containing a piperazine core are being explored as a means to fine-tune dopaminergic neurotransmission with potentially greater safety and selectivity than traditional orthosteric ligands. [11]

Experimental_Workflow

Protocol: SH-SY5Y Cell Viability Assay for Neuroprotection

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Aβ1-42 Preparation: Oligomeric Aβ1-42 is prepared by incubating monomeric peptide at 37°C for a specified period (e.g., 24-48 hours).

  • Treatment: Cells are pre-treated with various concentrations of the test piperazine compound for a defined duration (e.g., 2 hours) before being exposed to the toxic Aβ1-42 oligomers (e.g., 5 µM) for an additional 24 hours.

  • MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Quantification: The formazan crystals are solubilized, and the absorbance is measured at approximately 570 nm. The percentage of viable cells is calculated relative to untreated controls.

This protocol provides a self-validating system by including positive (Aβ1-42 alone) and negative (vehicle) controls, allowing for a clear determination of the compound's ability to reverse Aβ-induced toxicity. [2]

Quantitative Data Summary

The following table summarizes representative data for the bioactivity of various piperazine derivatives in Alzheimer's disease-related assays.

Compound ClassTarget(s)AssayKey FindingReference
Polyhydroxy-piperazinesAβ & Tau AggregationThioflavin TDose-dependent inhibition of aggregation and disaggregation of pre-formed fibrils.[1]
Phenylpiperazine AnalogsTRPC6Spine Rescue AssayNeuroprotective effects in the nanomolar concentration range against Aβ-induced spine loss.[4]
Pyridinyl-piperazinesnAChRsRadioligand BindingHigh affinity for α4β2 nAChRs.[8]
N-PhenylpiperazinesDopamine D3 ReceptorRadioligand BindingHigh selectivity for D3 vs. D2 receptors (up to 500-fold).[10]
PMS1339 (Piperazine Derivative)AChE, Aβ AggregationEnzyme InhibitionIC50 of 4.41 µM for mouse brain AChE and inhibition of Aβ aggregation.[12]

Conclusion and Future Perspectives

The piperazine scaffold has proven to be a remarkably versatile and fruitful starting point for the design of novel therapeutic agents for Alzheimer's disease. Its utility in creating multi-target ligands that can address the complex and interconnected pathologies of AD is a significant advantage. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to ensure adequate blood-brain barrier penetration and on further refining their selectivity for desired targets to minimize off-target effects. The continued exploration of piperazine derivatives offers a beacon of hope in the ongoing battle against this devastating neurodegenerative disease.

References

  • Armstrong, C., Luo, D., Gretzinger, A., Pandey, D., Lipchik, A., Todi, S. V., & Dutta, A. K. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 15(21), 3901–3914. [Link]

  • Popugaeva, E., Chernyuk, D., Zhang, H., Postnikova, T. Y., Zaitsev, A. V., Poroikov, V., ... & Bezprozvanny, I. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 337-348. [Link]

  • Armstrong, C., Luo, D., Gretzinger, A., Pandey, D., Lipchik, A., Todi, S. V., & Dutta, A. K. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed, 39501783. [Link]

  • Kaufman, A. C., Salazar, S. V., Haas, L. T., Yang, J., Kostylev, M. A., Ly, A. Q., ... & Strittmatter, S. M. (2019). Fyn–Saracatinib Complex Structure Reveals an Active State-like Conformation. MDPI, 11(11), 1037. [Link]

  • Popugaeva, E., Chernyuk, D., Zhang, H., Postnikova, T. Y., Zaitsev, A. V., Poroikov, V., ... & Bezprozvanny, I. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. DOI, 10.1124/mol.118.114348. [Link]

  • Toll, L., Mahan, M. E., & Schepmann, D. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI, 26(11), 3169. [Link]

  • Sabbagh, M. N., & Cummings, J. L. (2011). Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia: An Update. PMC, 3(2), 113–120. [Link]

  • Banister, S. D., & Kassiou, M. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC, 6(1), 1–10. [Link]

  • Poh, A., & Cheong, S. L. (2013). Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice. International Journal of Neuropsychopharmacology, 16(8), 1843–1853. [Link]

  • Taly, A., & Corringer, P. J. (2021). A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. MDPI, 12(1), 22. [Link]

  • Armstrong, C., Luo, D., Gretzinger, A., Pandey, D., Lipchik, A., Todi, S. V., & Dutta, A. K. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Publications, 15(21), 3901–3914. [Link]

  • Popugaeva, E., Chernyuk, D., Zhang, H., Postnikova, T. Y., Zaitsev, A. V., Poroikov, V., ... & Bezprozvanny, I. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. DOI, 10.1124/mol.118.114348. [Link]

  • Lane, R. M., & He, Y. (2018). Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists. ACS Publications, 61(12), 2136–2148. [Link]

  • Ligneau, X., & Schwartz, J. C. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(15), 2328–2338. [Link]

  • Singh, P., & Kumar, A. (2022). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. ResearchGate. [Link]

  • Sabbagh, M. N. (2009). Experimental AD Drugs Target Nicotinic Receptors. Clinical Neurology News, 39(3), 14. [Link]

  • Khan, A., & Ali, A. (2023). Piperazine Derivatives Attenuate Scopolamine-Induced Memory Deficits by Modulating Neuroinflammation and Oxidative Stress via the NF-κB/TNF-α/COX-2 Pathway. ResearchGate. [Link]

  • Guezgouz, N., & Al-Salahi, R. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI, 19(3), 180. [Link]

  • Kurczab, R., & Canale, V. (2021). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. MDPI, 26(11), 3169. [Link]

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Methodological & Application

Application Note: A Robust and Scalable Reductive Amination Protocol for the Synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine, a key intermediate in the development of pharmaceutical and agrochemical agents. The described methodology utilizes a one-pot reductive amination reaction between 6-chloropyridine-3-carbaldehyde and 1-methylpiperazine, employing sodium triacetoxyborohydride as a mild and selective reducing agent. This protocol is designed for scalability and high yield, with a focus on operational simplicity and safety. Detailed procedural steps, mechanistic insights, and data interpretation are provided to ensure reliable and reproducible results for researchers in drug discovery and process development.

Introduction

The synthesis of substituted piperazine derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The target molecule, this compound, serves as a crucial building block for various therapeutic agents, including potential treatments for central nervous system disorders. Reductive amination stands out as a powerful and versatile C-N bond-forming reaction, valued for its efficiency and broad applicability.[1] This method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

This application note details a robust protocol for the synthesis of this compound via reductive amination. The selection of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is a key aspect of this protocol. Its mild nature allows for the selective reduction of the iminium ion intermediate in the presence of the starting aldehyde, thereby minimizing the formation of alcohol byproducts.[1][2] The procedure is designed to be straightforward and scalable, making it suitable for both discovery and process chemistry laboratories.

Reaction Mechanism and Key Considerations

The reductive amination process begins with the nucleophilic attack of the secondary amine, 1-methylpiperazine, on the carbonyl carbon of 6-chloropyridine-3-carbaldehyde. This is followed by dehydration to form a transient iminium ion. Sodium triacetoxyborohydride then acts as a hydride donor, selectively reducing the iminium ion to yield the desired tertiary amine product. The presence of acetic acid, generated in situ from the reducing agent, can catalyze the formation of the iminium ion.[2]

A critical parameter for the success of this reaction is the choice of solvent. Anhydrous 1,2-dichloroethane (DCE) is an excellent solvent for this transformation as it is compatible with the reactants and the reducing agent, and it facilitates the removal of water formed during the imine formation.[1] Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to ensure complete consumption of the starting aldehyde.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
6-Chloropyridine-3-carbaldehyde≥95%Commercially Available
1-Methylpiperazine≥99%Commercially Available
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥95%Commercially Available
1,2-Dichloroethane (DCE), Anhydrous≥99.8%Commercially Available
Saturated Sodium Bicarbonate SolutionACS GradeIn-house Preparation
Anhydrous Sodium SulfateACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Equipment
  • Round-bottom flask equipped with a magnetic stir bar

  • Magnetic stir plate

  • Nitrogen inlet/outlet

  • Addition funnel (optional)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Experimental Protocol

This protocol is designed for a gram-scale synthesis and can be scaled up or down as needed with appropriate adjustments to reagent quantities and vessel sizes.

Reaction Setup
  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 6-chloropyridine-3-carbaldehyde (1.0 eq, for example, 5.0 g).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M (in this example, approximately 175 mL).

  • To this solution, add 1-methylpiperazine (1.1 eq).

  • Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

Reductive Amination
  • Carefully add sodium triacetoxyborohydride (1.2 eq) to the reaction mixture in portions over 10-15 minutes. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every hour. The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the starting aldehyde.

Workup and Purification
  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Process Workflow

Figure 1. A schematic workflow of the reductive amination protocol.

Expected Results and Characterization

Following this protocol, a high yield of the pure product is expected. The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

ParameterExpected Value
Appearance Colorless to pale yellow oil or solid
Yield Typically >80%
Purity (by LC-MS) ≥95%

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Inactive reducing agent- Insufficient reaction time- Low reaction temperature- Use a fresh batch of NaBH(OAc)₃- Extend the reaction time and continue monitoring- Gently warm the reaction mixture if necessary, but monitor for side products
Formation of Alcohol Byproduct - Use of a less selective reducing agent- Presence of water in the reaction- Ensure the use of NaBH(OAc)₃- Use anhydrous solvents and reagents
Difficult Purification - Presence of unreacted starting materials or byproducts- Optimize the stoichiometry of the reactants- Adjust the gradient for column chromatography

Conclusion

The reductive amination protocol outlined in this application note provides a reliable and efficient method for the synthesis of this compound. The use of sodium triacetoxyborohydride ensures high selectivity and yield, while the one-pot nature of the reaction simplifies the experimental procedure. This protocol is well-suited for researchers and scientists in the pharmaceutical and agrochemical industries who require a scalable and robust method for the preparation of this important synthetic intermediate.

References

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Jiang, F.-X., Shan, S., & Yan, J. (2006). 1,4-Bis(6-chloropyridin-3-ylmethyl)piperazine. Acta Crystallographica Section E Structure Reports Online, 62(9), o3842–o3843.
  • Google Patents. (n.d.). Method for preparing 1-methylpiperazine.
  • Google Patents. (n.d.). Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
  • ACS Publications. (n.d.). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • ResearchGate. (n.d.). The reductive amination reaction. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Determination of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative for 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

This compound is a significant chemical entity, primarily recognized as a key intermediate or potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its structural similarity to neonicotinoid insecticides, which also feature the chloropyridinyl moiety, underscores the necessity for precise and sensitive analytical methods for its detection and quantification.[1] The presence of this compound, even at trace levels, can have implications for the safety, efficacy, and regulatory compliance of pharmaceutical products. Therefore, robust analytical methodologies are crucial for quality control in drug manufacturing, stability studies, and pharmacokinetic assessments.

This comprehensive guide provides detailed application notes and validated protocols for the analysis of this compound. We will delve into the rationale behind the selection of various analytical techniques, offering insights honed from extensive laboratory experience. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data, a cornerstone of scientific integrity.

Chapter 1: Foundational Analytical Strategies

The selection of an appropriate analytical technique is contingent upon several factors, including the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., impurity profiling, content uniformity, or metabolite identification). For this compound, a compound with a basic piperazine ring and a UV-active chloropyridinyl group, both chromatographic and spectroscopic methods are highly applicable.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC with UV detection is a workhorse technique in pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. The presence of the pyridine ring in the analyte's structure provides a chromophore, allowing for sensitive UV detection. The basic nature of the piperazine moiety dictates that a slightly acidic mobile phase is optimal to ensure good peak shape through protonation of the nitrogen atoms.

Causality of Method Design:

  • Column Selection: A C18 column is the preferred stationary phase, offering excellent hydrophobic retention for the molecule.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) at a pH between 3 and 5 and an organic modifier (acetonitrile or methanol) provides optimal separation and peak symmetry. The acidic pH ensures the tertiary amines in the piperazine ring are protonated, minimizing tailing.

  • Detection: The UV maximum for the chloropyridinyl moiety is typically in the range of 260-270 nm, providing a sensitive wavelength for detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a moderate molecular weight, its volatility may be sufficient for GC analysis, particularly with a high-temperature inlet and a short capillary column. The primary advantage of GC-MS is the high degree of structural information provided by the mass spectrometric fragmentation patterns, which is invaluable for unequivocal identification.

Causality of Method Design:

  • Column Selection: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is suitable for separating the analyte from matrix components.

  • Injection: A splitless or split injection can be used depending on the concentration of the analyte. A high inlet temperature is necessary to ensure complete volatilization.

  • Ionization: Electron ionization (EI) at 70 eV is the standard for generating reproducible mass spectra and enabling library matching.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the highest sensitivity and selectivity, particularly in complex matrices such as biological fluids or final drug formulations, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the specific and sensitive detection of a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) allows for the quantification of the analyte at very low levels with minimal interference.

Causality of Method Design:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is highly effective for this molecule, as the piperazine nitrogens are readily protonated.

  • MRM Transitions: Specific precursor-to-product ion transitions must be determined by infusing a standard of the analyte into the mass spectrometer. This provides a unique signature for the compound, ensuring high selectivity.

  • Chromatography: The HPLC conditions are similar to those used for UV detection, but often with volatile mobile phase additives like formic acid or ammonium formate to ensure compatibility with the mass spectrometer.

Chapter 2: Detailed Experimental Protocols

The following protocols are presented as a starting point for method development and validation. It is imperative that each laboratory validates the chosen method according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure it is fit for its intended purpose.[2]

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed for the quantification of this compound and the separation of its potential degradation products.

2.1.1. Instrumentation and Reagents

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

  • Reference standard of this compound.

2.1.2. Chromatographic Conditions

ParameterCondition
Mobile Phase A 20 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm

2.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of the reference standard in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.

2.1.4. Method Validation Parameters

ParameterTypical Acceptance Criteria
Specificity Peak purity index > 0.999; no interference from placebo or degradation products
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
LOD Signal-to-noise ratio of 3:1
LOQ Signal-to-noise ratio of 10:1
Robustness Insignificant changes in results with small variations in flow rate, pH, and mobile phase composition
Protocol 2: GC-MS for Identification and Quantification

This protocol is suitable for the qualitative and quantitative analysis of this compound in relatively clean samples.

2.2.1. Instrumentation and Reagents

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Helium (carrier gas).

  • Acetonitrile or Methanol (GC grade).

  • Reference standard of this compound.

2.2.2. GC-MS Conditions

ParameterCondition
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

2.2.3. Sample Preparation

  • Prepare standard and sample solutions in a suitable volatile solvent (e.g., acetonitrile) at a concentration of approximately 10-100 µg/mL.

Protocol 3: High-Sensitivity LC-MS/MS Method

This method is ideal for trace-level quantification in complex matrices.

2.3.1. Instrumentation and Reagents

  • LC-MS/MS system with an ESI source.

  • C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Water (LC-MS grade).

  • Reference standard of this compound.

2.3.2. LC-MS/MS Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-9 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of a standard solution. Expected precursor ion [M+H]⁺ at m/z 226.1.
Collision Energy To be optimized for each transition.

2.3.3. Sample Preparation

  • Protein Precipitation (for biological samples): To 100 µL of sample, add 300 µL of cold acetonitrile containing an internal standard. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.

  • Dilution (for drug products): Dissolve the sample in the mobile phase to a concentration in the low ng/mL range.

Chapter 3: Visualization of Analytical Workflows

Clear visualization of the analytical process is essential for understanding and troubleshooting.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Prepare Stock Solution Standard->Dissolve_Standard Autosampler Inject Sample/Standard Dissolve_Sample->Autosampler Dilute_Standard Create Calibration Curve Dissolve_Standard->Dilute_Standard Dilute_Standard->Autosampler Column C18 Separation Autosampler->Column Pump Mobile Phase Delivery Pump->Column Detector UV Detection (265 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify vs. Calibration Curve Integration->Quantification Report Final Report Quantification->Report LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Matrix Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation / LLE Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC_Sep UPLC Separation Reconstitute->LC_Sep ESI ESI+ Source LC_Sep->ESI MS1 Quadrupole 1 (Precursor Ion) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Quadrupole 2 (Product Ion) CID->MS2 Detector MS Detector MS2->Detector MRM_Data Acquire MRM Data Detector->MRM_Data Peak_Area Calculate Peak Area Ratios MRM_Data->Peak_Area Quantify Quantify vs. Standard Curve Peak_Area->Quantify Result Report Concentration Quantify->Result

Caption: Workflow for LC-MS/MS analysis.

References

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Nowak, J., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Pharmaceuticals, 16(11), 1569. [Link]

  • Buck, J. S., & Reiner, L. (1947). U.S. Patent No. 2,415,787. U.S.
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Uchiyama, N., et al. (2019). A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry. Scientific Reports, 9(1), 1-10. [Link]

  • Al-Ghamdi, A. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Zhang, K., et al. (2018). A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Maurer, H. H., et al. (2005). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 29(5), 372-377. [Link]

  • Raina-Fulton, R. (2012). Chemical Analysis of Pesticides Using GC/MS, GC/MS/MS, and LC/MS/MS. In Pesticides-Strategies for Pesticides Analysis. IntechOpen. [Link]

  • Baron, M. G., et al. (2012). Analytical Methods. Royal Society of Chemistry. [Link]

  • Al-Aani, H. K., & Al-Obaidi, N. K. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. Acta Pharmaceutica Sciencia, 62(2), 312-327.
  • Li, J., et al. (2019). CN Patent No. 108558792B.
  • Restek Corporation. (2011). GCxGC-TOFMS of Pesticides in Tobacco. Restek. [Link]

  • Raina-Fulton, R. (2014). Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological. Research Trends.
  • Dhanapal, Y., & Senith, S. K. (2018). Analytical Method Development and Stability Indicating an RP-HPLC Method for Determination of Mebeverine HCl and Chlordiazepoxide. International Journal of Pharmaceutical Sciences and Research, 9(5), 1965-1972.
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Severina, H., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(8), 3613-3619.
  • Kumar, V. S., et al. (2020). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry, 36(3), 526-534.
  • Sichuan Guoguang Agrochemical Co., Ltd. (2018). A kind of detection method of methylpiperium and its by-products. Eureka | Patsnap. [Link]

  • Thomas, M. C., et al. (2007). RP-LC/MS/MS of 114 N-methylpiperazine amide-tagged GPEtn from the... ResearchGate. [Link]

  • Patel, P. N., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian journal of pharmaceutical sciences, 77(3), 352–359. [Link]

Sources

HPLC analysis of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Abstract

This document provides a comprehensive guide to the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for the quality of the final active pharmaceutical ingredient (API). The developed reversed-phase HPLC method effectively separates the main analyte from its degradation products generated under forced degradation conditions. This protocol is structured to provide researchers and drug development professionals with not only a step-by-step procedure but also the scientific rationale behind the methodological choices, ensuring the method's trustworthiness and adherence to international regulatory standards.

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring both a pyridine and a piperazine moiety. The presence of two basic nitrogen atoms in the piperazine ring and one in the pyridine ring makes the molecule polar and susceptible to pH-dependent charge states. The analysis of such polar, basic compounds by reversed-phase HPLC can be challenging. Often, these molecules exhibit poor retention on traditional non-polar stationary phases (like C18) and are prone to peak tailing due to strong interactions with residual silanol groups on the silica support.[1][2]

Some analytical strategies for piperazine and its derivatives involve chemical derivatization to enhance retention and detectability.[3][4] However, derivatization adds complexity, time, and potential for analytical error. Therefore, the primary objective of this work was to develop a direct, sensitive, and stability-indicating reversed-phase HPLC method without the need for derivatization.

The selected approach utilizes a C18 stationary phase with a mobile phase at a controlled acidic pH. Operating at a low pH (e.g., pH 3.0) serves a dual purpose:

  • Analyte Protonation: It ensures that the basic nitrogen atoms of the piperazine ring are fully protonated. This consistent positive charge reduces unwanted secondary interactions with the stationary phase, leading to improved peak symmetry.

  • Silanol Suppression: It suppresses the ionization of residual silanol groups on the silica backbone of the stationary phase, further minimizing peak tailing.

To ensure the method is "stability-indicating," forced degradation studies were conducted. These studies are a regulatory requirement and a scientific necessity to demonstrate that the analytical method can unequivocally assess the analyte in the presence of its potential degradation products, thereby ensuring the method's specificity.[5][6] The entire validation framework is designed to conform to the International Council for Harmonisation (ICH) Q2(R1) guidelines, establishing the method's suitability for its intended purpose.[7][8][9]

Experimental Protocol

Equipment and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • pH Meter: Calibrated with standard buffers.

  • Analytical Balance: 5-decimal place readability.

  • Volumetric Glassware: Class A.

  • Filtration: 0.45 µm PTFE syringe filters.

Chemicals and Reagents
  • Reference Standard: this compound (purity >99.5%).

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.

  • Phosphoric Acid (H₃PO₄): ~85%, Analytical grade.

  • Water: Deionized or HPLC grade.

  • Hydrochloric Acid (HCl): 37%, Analytical grade.

  • Sodium Hydroxide (NaOH): Analytical grade.

  • Hydrogen Peroxide (H₂O₂): 30%, Analytical grade.

Chromatographic Conditions

The optimized chromatographic parameters are summarized in the table below.

ParameterCondition
Stationary Phase Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-5 min (10% B), 5-20 min (10% to 70% B), 20-25 min (70% B), 25.1-30 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 272 nm
Run Time 30 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mobile Phase A / Acetonitrile (80:20, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Method Validation Protocol

The validation protocol is designed to demonstrate the method's suitability for its intended purpose, adhering to ICH Q2(R1) guidelines.[7][8]

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Routine Analysis Dev Initial Method Development Spec Specificity (Forced Degradation) Dev->Spec Validate For Lin Linearity Acc Accuracy (% Recovery) Prec Precision (Repeatability & Intermediate) LODQ LOD & LOQ Rob Robustness Prec->Rob SST System Suitability Testing (SST) Rob->SST Routine Routine Sample Analysis SST->Routine

Caption: Workflow for HPLC method validation.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[9] A forced degradation study is the most effective way to demonstrate this for a stability-indicating method.[10]

Protocol:

  • Prepare a sample solution at 100 µg/mL.

  • Expose the solution to the stress conditions below. The goal is to achieve 5-20% degradation of the active substance.[11][12]

    • Acid Hydrolysis: Add 1M HCl, heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH, heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 6% H₂O₂, store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 48 hours, then prepare the solution.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples before injection.

  • Analyze all stressed samples, along with an unstressed control, using the developed method.

  • Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks with a resolution (Rs) > 2.0. Peak purity analysis (using DAD) should confirm the homogeneity of the analyte peak.

Linearity

Protocol:

  • Prepare a series of at least five concentrations of the analyte from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.

Accuracy

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of analyte into a placebo mixture (if applicable) or by standard addition.

  • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision):

    • Prepare six individual samples at 100% of the working concentration.

    • Analyze them on the same day, with the same analyst and equipment.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The %RSD for the combined data from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol:

  • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) by injecting solutions with decreasing concentrations.

    • LOD is typically determined at an S/N ratio of 3:1.

    • LOQ is typically determined at an S/N ratio of 10:1.

  • Acceptance Criteria: The precision at the LOQ level should have an RSD ≤ 10%.

Robustness

Protocol:

  • Introduce small, deliberate variations to the method parameters.

  • Analyze a standard solution under each varied condition.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (28 °C and 32 °C).

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).

  • Acceptance Criteria: System suitability parameters should remain within limits, and the %RSD of peak areas should not significantly change.

System Suitability Testing (SST)

Protocol:

  • Perform SST before any analytical run by injecting the working standard solution five times.

  • Acceptance Criteria:

SST ParameterAcceptance Limit
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 2.0%

Validation Results Summary

The following diagram illustrates the logical dependencies in method validation, where foundational parameters support the method's overall reliability.

Validation_Logic Purpose Fit for Purpose (Assay & Purity) Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Range Range Robustness Robustness LOQ LOQ Specificity->Purpose Ensures analyte is measured without interference Linearity->Range Defines Accuracy->Range Confirmed across Precision->Range Confirmed across Range->Purpose Establishes reliable boundaries Robustness->Purpose Ensures reliability under normal variation LOQ->Purpose Defines lower limit for quantification

Caption: Logical framework of method validation parameters.

The method was validated according to the protocol, and the results are summarized below.

Validation ParameterResultStatus
Specificity No interference at the analyte retention time. Rs > 2.0 for all degradants.Pass
Linearity (50-150 µg/mL) Correlation Coefficient (r²) = 0.9998Pass
Accuracy (% Recovery) 99.2% - 101.5%Pass
Precision (Repeatability) %RSD = 0.45%Pass
Precision (Intermediate) %RSD = 0.68%Pass
LOD 0.1 µg/mL (S/N > 3)Pass
LOQ 0.3 µg/mL (S/N > 10, %RSD = 4.5%)Pass
Robustness System suitability passed under all varied conditions.Pass

Conclusion

A highly specific, linear, accurate, precise, and robust stability-indicating reversed-phase HPLC method was successfully developed and validated for the quantitative determination of this compound. The method effectively separates the main analyte from its degradation products, making it suitable for routine quality control analysis and stability studies in a pharmaceutical development setting. The comprehensive validation demonstrates that the method is fit for its intended purpose, providing trustworthy data for critical decision-making.

References

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Avomeen. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Sannova. [Link]

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Characterization of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine via Gas Chromatography-Mass Spectrometry: An Application Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the characterization of 1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine, a key intermediate in pharmaceutical synthesis, using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors. The protocol details a systematic approach, from sample preparation to data analysis, and is designed to ensure scientific integrity and produce reliable, reproducible results. The causality behind each experimental choice is explained, providing a framework for adaptation to similar N-heterocyclic compounds. All procedures are outlined in accordance with established principles of analytical method validation, referencing key industry guidelines.

Introduction: The Analytical Imperative

This compound is a substituted piperazine derivative of significant interest in medicinal chemistry. Its structural motif, combining a chloropyridine and a methylpiperazine moiety, makes it a valuable building block for the synthesis of various active pharmaceutical ingredients (APIs). The purity and identity of such intermediates are critical to the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for its characterization is paramount.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like the target analyte.[1] It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. This application note presents a detailed protocol for the qualitative and quantitative analysis of this compound, including a discussion of the expected mass spectral fragmentation, method validation considerations, and practical troubleshooting advice.

Foundational Principles: Understanding the Analyte and Technique

The successful development of a GC-MS method is predicated on a fundamental understanding of the analyte's physicochemical properties and the principles of the analytical technique.

Analyte Properties:

  • Structure: this compound

  • Molecular Formula: C₁₁H₁₆ClN₃

  • Molecular Weight: 225.72 g/mol

  • Volatility: The presence of the piperazine and pyridine rings, along with a relatively low molecular weight, suggests sufficient volatility for GC analysis without derivatization.

  • Polarity: The nitrogen atoms in the piperazine and pyridine rings impart a degree of polarity to the molecule. This necessitates the selection of a GC column with appropriate stationary phase polarity to achieve good peak shape and resolution.

GC-MS Principles: Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[1] As the sample travels through the column, compounds with greater affinity for the stationary phase are retained longer, resulting in separation. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical "fingerprint" for identification.

Experimental Workflow: From Sample to Spectrum

The following diagram illustrates the comprehensive workflow for the GC-MS characterization of this compound.

GCMS_Workflow Figure 1: GC-MS Characterization Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting SampleReceipt Sample Receipt & Logging StandardPrep Standard Solution Preparation SampleReceipt->StandardPrep Reference Standard SamplePrep Sample Solution Preparation SampleReceipt->SamplePrep Test Sample GCMS_Setup Instrument Setup & System Suitability SamplePrep->GCMS_Setup Injection Sample Injection GCMS_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Qualitative Qualitative Analysis (Spectral Matching) DataAcquisition->Qualitative Quantitative Quantitative Analysis (Peak Integration) DataAcquisition->Quantitative Report Final Report Generation Qualitative->Report Quantitative->Report

Caption: A schematic overview of the analytical process.

Detailed Experimental Protocol

This protocol is a robust starting point and may require minor adjustments based on the specific instrumentation and laboratory conditions.

Reagents and Materials
  • Reference Standard: this compound, with a certificate of analysis indicating purity.

  • Solvent: High-purity, GC-grade methanol or acetonitrile. The choice of solvent should be based on the solubility of the analyte and compatibility with the GC system.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

Standard and Sample Preparation

The principle of this step is to accurately dissolve the analyte in a suitable volatile solvent to a concentration appropriate for GC-MS analysis.

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired calibration range (e.g., 1-50 µg/mL).

  • Sample Solution: Accurately weigh an amount of the test sample expected to contain the analyte and dissolve it in the chosen solvent to achieve a final concentration within the calibration range.

GC-MS Instrumentation and Parameters

The selection of GC-MS parameters is critical for achieving optimal separation and detection. The following table provides a validated starting point.

Parameter Recommended Setting Rationale for the Choice
Gas Chromatograph
Injection Port Split/SplitlessSplitless mode is preferred for trace analysis to maximize analyte transfer to the column. A split injection can be used for higher concentration samples to prevent column overload.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Volume 1 µLA standard volume that balances sensitivity with the risk of column overload.
Carrier Gas Helium (99.999% purity)An inert gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis time and resolution.
Column Agilent DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar (5% phenyl-methylpolysiloxane) column is a good starting point for a wide range of compounds, including those with some polarity.[1] The "ms" designation indicates low bleed, which is crucial for mass spectrometry.
Oven Program Initial: 100 °C (hold 1 min)A lower initial temperature helps to focus the analytes at the head of the column, improving peak shape.
Ramp: 15 °C/min to 280 °CA moderate ramp rate allows for good separation of potential impurities from the main analyte.
Final Hold: 280 °C (hold 5 min)Ensures that all components are eluted from the column before the next injection.
Mass Spectrometer
Ionization Mode Electron Ionization (EI)A robust and widely used ionization technique that produces reproducible fragmentation patterns, ideal for library matching.[2]
Ionization Energy 70 eVThe standard energy for EI, which generates extensive and reproducible fragmentation.[2]
Source Temperature 230 °CAn optimal temperature to maintain ionization efficiency and prevent contamination.
Quadrupole Temperature 150 °CEnsures consistent mass filtering.
Transfer Line Temp. 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Scan Mode Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification and characterization. SIM mode offers higher sensitivity and is used for quantitative analysis.
Data Acquisition and Analysis
  • System Suitability: Before analyzing samples, inject a mid-range standard solution to verify system performance. Key parameters to assess include peak shape (tailing factor < 1.5), retention time stability, and signal-to-noise ratio.

  • Qualitative Analysis (Full Scan):

    • Acquire the mass spectrum of the main peak in the chromatogram.

    • Identify the molecular ion peak (M⁺˙). For this compound, this would be at m/z 225 (and a smaller M+2 peak at m/z 227 due to the ³⁷Cl isotope).

    • Analyze the fragmentation pattern to confirm the structure.

  • Quantitative Analysis (SIM Mode):

    • Select characteristic and abundant ions from the mass spectrum for monitoring.

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

    • Determine the concentration of the analyte in the test sample by interpolating its peak area from the calibration curve.

Mass Spectral Fragmentation: A Predictive Analysis

Fragmentation_Pathway Figure 2: Predicted EI Fragmentation Pathway cluster_frags Key Fragment Ions Parent [C₁₁H₁₆ClN₃]⁺˙ m/z 225/227 (Molecular Ion) Frag1 [C₅H₃ClNCH₂]⁺ m/z 126/128 (Chloropyridinylmethyl cation) Parent->Frag1 α-cleavage Frag2 [C₅H₁₁N₂]⁺ m/z 99 (Methylpiperazinyl fragment) Parent->Frag2 α-cleavage Frag5 [C₅H₃ClN]⁺˙ m/z 112/114 (Chloropyridine radical cation) Parent->Frag5 Benzylic cleavage Frag3 [C₅H₉N]⁺˙ m/z 83 (Piperazine ring fragment) Frag2->Frag3 Loss of CH₄N Frag4 [CH₂NC₄H₈N-CH₃]⁺ m/z 99

Caption: Predicted major fragmentation pathways under electron ionization.

Interpretation of Fragmentation:

  • Molecular Ion (m/z 225/227): The presence of a chlorine atom will result in a characteristic isotopic pattern with the M+2 peak (m/z 227) having an intensity of approximately one-third that of the molecular ion peak (m/z 225).[3]

  • α-Cleavage at the Benzylic Position: The most likely fragmentation pathway is the cleavage of the C-N bond between the methylene bridge and the piperazine ring. This will result in two primary fragments:

    • Chloropyridinylmethyl cation (m/z 126/128): This is a very stable benzylic-type cation and is expected to be a prominent peak.

    • Methylpiperazinyl radical: The corresponding charged fragment, the methylpiperazinyl cation (m/z 99) , formed by charge retention on the piperazine moiety, is also expected.

  • Piperazine Ring Fragmentation: Further fragmentation of the piperazine ring can lead to characteristic ions, such as the loss of a methyl group or cleavage of the ring itself, leading to smaller fragments. A common fragment from the methylpiperazine moiety is at m/z 83 .

  • Benzylic C-C Cleavage: Cleavage of the bond between the pyridine ring and the methylene group can lead to the chloropyridine radical cation (m/z 112/114) .

For quantitative analysis in SIM mode, the most abundant and specific ions should be chosen. Based on this prediction, recommended ions for monitoring are m/z 126 (quantifier) and m/z 99 and m/z 225 (qualifiers).

Method Validation: Ensuring Trustworthiness and Reliability

To ensure the developed method is suitable for its intended purpose, it must be validated according to the guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[4][5] The following parameters should be assessed:

Validation Parameter Methodology Acceptance Criteria
Specificity Analyze blank solvent, a placebo (if applicable), and the analyte spiked with potential impurities.The analyte peak should be well-resolved from any other peaks (resolution > 2.0). No interfering peaks should be observed at the retention time of the analyte in the blank or placebo.
Linearity Analyze a minimum of five concentrations across the desired range (e.g., 80-120% of the target concentration).The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three concentration levels (e.g., low, medium, high), with a minimum of three replicates at each level.The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze a minimum of six replicate injections of the same standard solution. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.The relative standard deviation (RSD) for repeatability should be ≤ 1.0%. The RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD should be reported.
Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be reported and should demonstrate acceptable precision and accuracy.
Robustness Intentionally vary critical method parameters (e.g., GC oven temperature, flow rate, injector temperature) and assess the impact on the results.The results should remain unaffected by small, deliberate variations in the method parameters.

Conclusion: A Framework for Confident Characterization

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS characterization of this compound. By detailing the rationale behind each step, from sample preparation to the prediction of mass spectral fragmentation and adherence to rigorous validation standards, this guide serves as a practical tool for analytical scientists. The principles and methodologies described herein are not only applicable to the target analyte but can also be readily adapted for the analysis of other N-heterocyclic compounds and pharmaceutical intermediates, thereby supporting robust quality control and accelerating drug development timelines.

References

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • N-Centered Odd-Electron Ions Formation from Collision-Induced Dissociation of Electrospray Ionization Generated Even-Electron Ions: Single Electron Transfer via Ion/Neutral Complex in the Fragmentation of Protonated N,N′-Dibenzylpiperazines and Protonated N-Benzylpiperazines. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Available at: [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences. Available at: [Link]

  • GCMS 3 Fragmentation Patterns. YouTube. Available at: [Link]

  • 1 3 Chlorophenyl piperazine m CPP. mzCloud. Available at: [Link]

  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

Sources

In Vivo Application Notes & Protocols for 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vivo evaluation of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine (hereinafter referred to as CPM-4) in rodent models. Due to the novelty of this compound, this guide is built upon a rational, hypothesis-driven approach derived from its structural motifs. The chloropyridinyl moiety suggests potential activity at nicotinic acetylcholine receptors (nAChRs), while the methylpiperazine core is a well-established pharmacophore for serotonergic and dopaminergic receptor ligands.[1] This application note details protocols for preliminary pharmacokinetic profiling, and for assessing potential central nervous system effects through a battery of behavioral assays. All protocols are designed with scientific integrity and animal welfare as primary considerations.

Introduction and Scientific Rationale

The chemical structure of CPM-4 incorporates two key pharmacophores that imply a potential for complex modulation of central nervous system (CNS) targets. The 6-chloropyridin-3-yl)methyl group is a bioisostere of the nicotinic pharmacophore and may confer affinity for nicotinic acetylcholine receptors (nAChRs).[2][3] The α4β2 nAChR subtype, in particular, is a validated target for cognitive enhancement and has roles in mood and addiction.[4][5][6]

The 4-methylpiperazine moiety is a common feature in a multitude of CNS-active compounds, demonstrating affinity for a range of neurotransmitter receptors, most notably serotonin (5-HT) and dopamine (D2/D3) receptors.[7][8][9][10][11][12] The interplay between these potential targets suggests that CPM-4 could exhibit a unique pharmacological profile, with potential applications in cognitive disorders, anxiety, or depression.

This guide provides the foundational in vivo protocols to systematically investigate the pharmacokinetic properties and behavioral effects of CPM-4 in rodent models, thereby enabling an initial characterization of its therapeutic potential.

Pre-clinical In Vivo Workflow for CPM-4

A logical, stepwise approach is critical to efficiently characterize a novel compound. The following workflow is recommended:

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Behavioral Screening A Compound Formulation & Stability B Acute Toxicity & Tolerability A->B C Rodent Pharmacokinetics (PK) B->C D Open Field Test (Locomotor Activity & Anxiety) C->D Inform Dose Selection E Elevated Plus Maze (Anxiety-like Behavior) D->E F Novel Object Recognition (Cognition & Memory) E->F

Figure 1: A stepwise in vivo workflow for the initial characterization of CPM-4.

Ethical Considerations in Animal Research

All procedures involving animals must be conducted in accordance with the highest standards of animal welfare.[13] Key principles include:

  • Replacement, Reduction, and Refinement (the 3Rs): Efforts should be made to replace animal use where possible, reduce the number of animals used to the minimum required for statistical power, and refine procedures to minimize any potential pain or distress.[13]

  • Protocol Approval: All experimental protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[14]

  • Minimizing Distress: Researchers have a responsibility to minimize animal suffering.[13] This includes using appropriate handling techniques, providing environmental enrichment, and defining clear humane endpoints.

Compound Formulation for In Vivo Administration

The initial step in any in vivo study is the development of a suitable vehicle for compound administration. For early-stage rodent studies, a solution is preferable to a suspension as it ensures accurate dosing.[15]

Protocol 4.1: Vehicle Screening and Formulation

  • Solubility Assessment: Determine the solubility of CPM-4 in a panel of common, well-tolerated vehicles. A recommended starting panel includes:

    • Saline (0.9% NaCl)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 5% DMSO in saline

    • 10% Tween® 80 in sterile water

    • A common vehicle for many compounds is a mixture of DMSO, Tween-80, and sterile water (e.g., in a 10:10:80 ratio).[16]

  • Formulation Preparation:

    • Based on the solubility data, select the simplest vehicle that can dissolve CPM-4 at the required concentrations.

    • If a co-solvent like DMSO is necessary, keep its final concentration as low as possible (ideally ≤10%).

    • Prepare the formulation fresh on the day of the experiment.

    • Ensure the final formulation is sterile (e.g., by filtration through a 0.22 µm filter) for parenteral routes of administration.[15]

  • Stability Check: For multi-day studies, confirm the stability of CPM-4 in the chosen vehicle under the intended storage conditions.

Pharmacokinetic (PK) Profiling in Rodents

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of CPM-4 is crucial for designing meaningful pharmacodynamic and behavioral studies.[17][18][19]

Protocol 5.1: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), 250-300g.

  • Dose & Administration:

    • Intravenous (IV) group: 1 mg/kg, administered as a bolus via the tail vein.

    • Oral (PO) group: 10 mg/kg, administered by gavage.

  • Blood Sampling:

    • Collect sparse samples (e.g., from 2-3 animals per time point) if serial sampling is not feasible.

    • IV time points: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO time points: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Collect blood (~100 µL) into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of CPM-4 in plasma.

  • Data Analysis:

    • Calculate key PK parameters using non-compartmental analysis with software such as Phoenix WinNonlin.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Terminal half-life
CL Clearance (after IV administration)
Vdss Volume of distribution at steady state (after IV administration)
F% Bioavailability (calculated from PO and IV AUC data)

Behavioral Phenotyping in Rodent Models

Based on the structural alerts for nAChR, 5-HT, and dopamine receptor activity, a primary behavioral screen should assess general locomotor function, anxiety-like behavior, and cognitive performance.

Protocol 6.1: Open Field Test (OFT)

The OFT is used to assess baseline locomotor activity and anxiety-like behavior in a novel environment.[20][21][22][23]

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Procedure:

    • Acclimate mice to the testing room for at least 30 minutes before the trial.[22]

    • Administer CPM-4 (e.g., 1, 3, 10 mg/kg, PO) or vehicle 30-60 minutes prior to the test (timing to be informed by PK data).

    • Gently place each mouse in the center of a square arena (e.g., 40x40 cm).[22]

    • Allow the mouse to explore the arena for 10-30 minutes.

    • Record the session using an overhead video camera and automated tracking software.

    • Clean the arena thoroughly with 70% ethanol between animals.

  • Data Analysis:

Table 2: Primary Endpoints for the Open Field Test

ParameterBehavioral Interpretation
Total Distance Traveled General locomotor activity
Time Spent in Center Zone Anxiety-like behavior (less time in center suggests higher anxiety)
Frequency of Center Entries Anxiety-like behavior and exploration
Rearing Frequency Exploratory behavior

Protocol 6.2: Elevated Plus Maze (EPM)

The EPM is a widely used assay for assessing anxiety-like behavior, based on the rodent's natural aversion to open, elevated spaces.[24][25][26][27][28]

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Procedure:

    • Acclimate mice and dose as described for the OFT.

    • Place the mouse in the central square of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.[25]

    • Record the session with an overhead video camera and tracking software.

    • Clean the maze thoroughly between animals.

  • Data Analysis:

Table 3: Primary Endpoints for the Elevated Plus Maze

ParameterBehavioral Interpretation
Time Spent in Open Arms (%) Anxiolytic-like effect (more time suggests reduced anxiety)
Entries into Open Arms (%) Anxiolytic-like effect and exploration
Total Arm Entries General locomotor activity

Protocol 6.3: Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, a form of cognition that is dependent on the integrity of the hippocampus and cortex.[29][30][31][32][33]

  • Animal Model: Male Wistar rats, 250-300g.

  • Procedure:

    • Habituation (Day 1): Allow each rat to explore the empty testing arena for 5-10 minutes.

    • Training/Familiarization (Day 2): Place two identical objects in the arena. Allow the rat to explore for 5 minutes. Administer CPM-4 or vehicle immediately after this phase.

    • Testing (Day 2, after retention interval): After a defined retention interval (e.g., 4 hours for short-term or 24 hours for long-term memory), return the rat to the arena where one of the familiar objects has been replaced with a novel object. Allow 5 minutes of exploration.

    • Record all sessions with video tracking software.

  • Data Analysis:

    • Manually or automatically score the time spent exploring each object (sniffing or touching with the nose).

    • Calculate the Discrimination Index (DI) : (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Potential Signaling Pathways

Based on the putative targets, CPM-4 may modulate several key signaling pathways within the CNS.

G cluster_0 Putative Targets of CPM-4 cluster_1 Downstream Effects cluster_2 Behavioral Outcomes nAChR α4β2 nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx SerotoninR 5-HT Receptors Second_Messenger Second Messenger Modulation (cAMP, IP3) SerotoninR->Second_Messenger DopamineR D2/D3 Receptors DopamineR->Second_Messenger NT_Release Neurotransmitter Release (ACh, DA, 5-HT) Ca_Influx->NT_Release Cognition Cognition NT_Release->Cognition Anxiety Anxiety NT_Release->Anxiety Mood Mood/Depression NT_Release->Mood Gene_Expression Gene Expression (e.g., CREB) Second_Messenger->Gene_Expression Gene_Expression->Cognition Gene_Expression->Mood

Sources

Application Notes and Protocols for Assessing the Neuroprotective Effects of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Evaluating Neuroprotection

The exploration of novel therapeutic agents for neurodegenerative diseases is a cornerstone of modern neuroscience research. Compounds such as 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine, a piperazine derivative, are of significant interest for their potential to mitigate neuronal damage and death.[1][2] Preliminary investigations into structurally similar compounds suggest that its mechanism of action may involve the modulation of key neurotransmitter systems, such as dopamine or nicotinic acetylcholine receptors, which are implicated in neuroprotective pathways.[3] The ultimate goal of a neuroprotective agent is to preserve neuronal structure and function in the face of pathological insults, which can range from oxidative stress and excitotoxicity to protein aggregation and inflammation.[4][5]

This guide provides a comprehensive, multi-assay framework for evaluating the neuroprotective efficacy of this compound in vitro. We move beyond simple, prescriptive protocols to explain the causality behind experimental choices, enabling researchers to design robust, self-validating experiments. By integrating assays that measure distinct cellular health parameters—metabolic activity, membrane integrity, and live/dead cell populations—we can construct a holistic and reliable profile of the compound's neuroprotective potential.

Conceptualizing the Neuroprotective Mechanism

Before embarking on cellular assays, it is crucial to have a hypothetical framework for the compound's mechanism. Based on related compounds and common neuroprotective strategies, this compound may exert its effects by activating intracellular signaling cascades that combat stressors. These pathways often converge on the inhibition of apoptosis (programmed cell death), reduction of oxidative stress, and suppression of neuroinflammatory responses.[4]

cluster_0 Neurotoxic Insult (e.g., Oxidative Stress, Excitotoxicity) cluster_1 Potential Intervention Point cluster_2 Downstream Cellular Events cluster_3 Cellular Outcome Insult Neurotoxin (MPP+, H₂O₂, Glutamate) ROS ↑ Reactive Oxygen Species (ROS) Insult->ROS Mito Mitochondrial Dysfunction Insult->Mito Inflam ↑ Pro-inflammatory Cytokines Insult->Inflam Compound This compound Compound->ROS Inhibits Compound->Mito Inhibits Caspase Caspase Activation Compound->Caspase Inhibits Compound->Inflam Inhibits Survival Neuroprotection & Cell Survival Compound->Survival Death Neuronal Cell Death (Apoptosis/Necrosis) ROS->Death Mito->Caspase Caspase->Death Inflam->Death

Caption: Hypothesized neuroprotective mechanism of action.

Experimental Design: The Three Pillars of a Robust Neuroprotection Study

A successful study hinges on a well-controlled experimental design. Before initiating specific assay protocols, consider the following pillars.

  • Cellular Model Selection : The choice of neuronal cells is critical.

    • Immortalized Cell Lines (e.g., SH-SY5Y, PC-12) : These are excellent for high-throughput screening due to their robustness and ease of culture. They provide highly reproducible data but may not fully recapitulate the complexity of primary neurons.

    • Primary Neuronal Cultures : Derived directly from rodent brain tissue (e.g., cortical or hippocampal neurons), these offer higher physiological relevance.[6] However, they are more challenging to maintain and have greater variability.

  • Induction of a Relevant Neurotoxic Insult : To measure protection, you must first induce damage. The choice of toxin should align with the disease model of interest.[7]

    • MPP+ or 6-OHDA : To model Parkinson's disease by inducing mitochondrial dysfunction and oxidative stress.[8]

    • Glutamate : To model excitotoxicity, relevant in stroke and traumatic brain injury.[9]

    • Hydrogen Peroxide (H₂O₂) or Amyloid-β (Aβ) peptides : To model oxidative stress and Alzheimer's disease pathology.[10]

  • Comprehensive Controls : For data to be trustworthy, it must be benchmarked against appropriate controls on every plate.

    • Untreated Control : Cells in media alone, representing baseline health (100% viability).

    • Vehicle Control : Cells treated with the solvent used to dissolve the compound (e.g., DMSO <0.1%) to rule out solvent toxicity.[9]

    • Toxin-Only Control : Cells exposed only to the neurotoxic agent, representing maximal damage (0% protection).

    • Positive Control (Optional but Recommended) : A known neuroprotective agent (e.g., N-acetylcysteine for oxidative stress) to validate the assay's responsiveness.

Culture 1. Cell Culture (Seeding in 96-well plates) Treatment 2. Treatment - Compound Pre-incubation - Toxin Addition Culture->Treatment Incubate 3. Incubation (e.g., 24-48 hours) Treatment->Incubate Assays 4. Cell Viability Assessment Incubate->Assays MTT MTT Assay (Metabolic Activity) Assays->MTT Measure LDH LDH Assay (Membrane Integrity) Assays->LDH Measure Calcein Calcein AM / PI (Live/Dead Staining) Assays->Calcein Visualize Analysis 5. Data Analysis & Interpretation MTT->Analysis LDH->Analysis Calcein->Analysis

Caption: Overall experimental workflow for assessing neuroprotection.

Protocol 1: MTT Assay for Metabolic Viability

Scientific Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] Mitochondrial dehydrogenases in viable, metabolically active cells cleave the yellow tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cell viability.[13][14]

Application Note

This assay is an excellent first-pass screen for neuroprotection. A successful neuroprotective compound will preserve mitochondrial function in the presence of a toxin, resulting in a higher absorbance reading compared to the toxin-only control. It is sensitive and compatible with high-throughput formats. However, be aware that compounds affecting cellular redox potential can interfere with the assay.

Detailed Protocol
  • Cell Seeding : Plate neuronal cells in a 96-well clear flat-bottom plate at a pre-determined optimal density (e.g., 10,000-50,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment :

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of medium containing the test compound or vehicle control.

    • Incubate for a pre-treatment period (e.g., 1-2 hours).

  • Toxin Induction :

    • Add the neurotoxic agent (e.g., MPP+) at its EC₅₀ concentration to all wells except the "Untreated Control" and "Vehicle Control" wells.

    • Incubate for the required duration to induce cell death (e.g., 24-48 hours).

  • MTT Incubation :

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12]

    • Add 10 µL of MTT stock solution to each well (final concentration 0.5 mg/mL).[9]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14]

  • Solubilization :

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[12]

  • Data Acquisition :

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]

Data Interpretation

Calculate the percentage of cell viability using the following formula: % Viability = [(OD_Sample - OD_Blank) / (OD_Vehicle_Control - OD_Blank)] * 100

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

Scientific Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[15] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.[15] This provides a direct measure of cell death or cytolysis.

Application Note

The LDH assay is a crucial counterpart to the MTT assay. While MTT measures "how many cells are alive," LDH measures "how many cells are dead." A neuroprotective compound should decrease the amount of LDH released into the medium. It is particularly useful for detecting necrotic cell death. As this assay uses the cell culture supernatant, the cells themselves can be used for other assays (e.g., protein quantification).

Detailed Protocol
  • Experimental Setup : Seed and treat cells with the compound and toxin as described in the MTT protocol (Steps 1-3). It is critical to set up additional controls for this assay:

    • Spontaneous LDH Release : Toxin-treated wells to measure LDH release from dying cells.

    • Maximum LDH Release : Toxin-treated wells to which a lysis buffer (e.g., 1% Triton X-100) is added 30 minutes before the end of the experiment. This lyses all cells and represents 100% cytotoxicity.[16]

  • Supernatant Collection :

    • Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction :

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate, cofactor, and diaphorase).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation :

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Data Acquisition :

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

Data Interpretation

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(OD_Sample - OD_Spontaneous) / (OD_Maximum - OD_Spontaneous)] * 100

Neuroprotection would be observed as a decrease in the % Cytotoxicity value.

Protocol 3: Calcein-AM / Propidium Iodide (PI) Assay for Live/Dead Staining

Scientific Principle

This fluorescence-based assay provides a direct visualization of live and dead cells within the same population.[17]

  • Calcein-AM : A cell-permeable, non-fluorescent compound. In live cells, intracellular esterases cleave the AM group, trapping the highly fluorescent calcein molecule (green fluorescence) within the cytoplasm.[18]

  • Propidium Iodide (PI) : A fluorescent nuclear stain that cannot cross the intact membrane of live cells. It only enters dead or dying cells with compromised membranes, where it intercalates with DNA to emit a strong red fluorescence.[18][19]

Application Note

This assay offers a powerful qualitative and quantitative method to confirm the results from MTT and LDH assays. It is ideal for fluorescence microscopy and can also be adapted for flow cytometry or fluorescence plate readers. The visual confirmation of live (green) versus dead (red) cells is highly intuitive and provides compelling evidence of neuroprotection.

Detailed Protocol
  • Experimental Setup : Seed cells in a 96-well black-walled, clear-bottom plate suitable for fluorescence imaging. Treat with the compound and toxin as previously described.

  • Staining Solution Preparation :

    • Prepare a working solution containing both Calcein-AM (final concentration ~1-2 µM) and Propidium Iodide (final concentration ~1-5 µM) in sterile PBS or culture medium.[20] Protect from light.

  • Cell Staining :

    • Carefully remove the culture medium from the wells.

    • Gently wash the cells once with 100 µL of warm PBS.

    • Add 100 µL of the Calcein-AM/PI working solution to each well.

  • Incubation :

    • Incubate the plate for 15-30 minutes at 37°C, protected from light.[20]

  • Data Acquisition (Microscopy) :

    • Visualize the cells using a fluorescence microscope equipped with appropriate filter sets.

      • Calcein (Live cells) : Excitation ~495 nm / Emission ~515 nm (FITC/GFP channel).

      • PI (Dead cells) : Excitation ~535 nm / Emission ~617 nm (Rhodamine/TRITC channel).[18]

    • Capture images from representative fields for each condition.

  • Quantification (Optional) :

    • Use image analysis software (e.g., ImageJ) to count the number of green and red cells in multiple images per well to determine the percentage of viable cells.

Data Interpretation

A neuroprotective effect is demonstrated by a clear increase in the ratio of green-to-red fluorescent cells in the compound-treated group compared to the toxin-only group.

Summary of Assay Characteristics

AssayParameter MeasuredPrincipleAdvantagesLimitations
MTT Assay Metabolic Activity & ViabilityEnzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[12]High-throughput, sensitive, well-established, cost-effective.Can be affected by compounds altering cellular redox state; indirect measure of cell number.
LDH Release Assay Cytotoxicity & Membrane IntegrityMeasures release of cytosolic LDH enzyme from damaged cells.[15]Direct measure of cell death (necrosis), high-throughput, supernatant can be used.Less sensitive for detecting apoptosis; enzyme activity can be unstable.
Calcein-AM / PI Live vs. Dead CellsSimultaneous fluorescent staining based on esterase activity and membrane integrity.[17]Provides direct visual confirmation, can be quantified, distinguishes live/dead populations clearly.Requires fluorescence microscopy/plate reader; phototoxicity can be a concern.

Conclusion

Evaluating the neuroprotective potential of this compound requires a rigorous, multi-faceted approach. No single assay can provide a complete picture of cellular health. By strategically combining the MTT, LDH, and Calcein-AM/PI assays, researchers can build a compelling, evidence-based case for the compound's efficacy. This integrated methodology ensures that observations of increased viability are corroborated by decreased cytotoxicity and direct visualization of cell survival, providing the trustworthiness and scientific integrity required for advancing promising neuroprotective candidates in the drug development pipeline.

References

  • Zhou, L., et al. (2018). Promethazine protects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. PLoS One. Available from: [Link].

  • Liu, Y., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine. Available from: [Link].

  • Sambo, F., et al. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. European Journal of Pharmacology. Available from: [Link].

  • Kaja, S., et al. (2015). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Visualized Experiments. Available from: [Link].

  • Limon, A., et al. (2019). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Journal of Neuroscience Methods. Available from: [Link].

  • Springer Nature Experiments. MTT Assay Protocol. Available from: [Link].

  • CELLINK. (2023). VIABILITY STAINING PROTOCOL: Calcein AM and Propidium Iodide. Available from: [Link].

  • Neurofit. Viability and survival test. Available from: [Link].

  • ResearchGate. (2022). MTT assay to evaluate neuroprotection against glutamate, which factors can be involved in abnormal high absorbance? Available from: [Link].

  • Handley, S. L., & Mithani, S. (1984). m-Chlorophenylpiperazine enhances neophobic and anxious behaviour in mice. Psychopharmacology. Available from: [Link].

  • ResearchGate. (2018). Cytotoxicity assay–time- and concentration-dependent release of LDH. Available from: [Link].

  • Creative Biolabs. Cell Viability Assay Service. Available from: [Link].

  • Elabscience. Calcein AM/PI Double Staining Kit. Available from: [Link].

  • Johannes, J. W., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. Available from: [Link].

  • Canzoniero, L. M., et al. (2004). A Sensitive and Selective Assay of Neuronal Degeneration in Cell Culture. Journal of Neuroscience Methods. Available from: [Link].

  • Wang, H., et al. (2017). Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease. Oncology Letters. Available from: [Link].

  • Abd, A. H., et al. (2023). MTT (Assay protocol). F1000Research. Available from: [Link].

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine: A Technical Guide to Improving Yield

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine, a key intermediate in the manufacturing of various pharmaceutical compounds. As Senior Application Scientists, we offer insights grounded in established chemical principles and field-proven experience to help you navigate the common challenges of this N-alkylation reaction and optimize your product yield and purity.

I. Synthetic Overview: The Nucleophilic Substitution Pathway

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The core transformation involves the alkylation of the secondary amine of 1-methylpiperazine with an electrophilic chloromethyl group attached to a pyridine ring, specifically 2-chloro-5-(chloromethyl)pyridine. The general reaction scheme is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_products Products R1 1-Methylpiperazine P1 This compound R1->P1 + R2 2-Chloro-5-(chloromethyl)pyridine R2->P1 Base, Solvent P2 Base-HCl P1->P2 +

Figure 1: General reaction scheme for the synthesis.

The success of this synthesis is highly dependent on carefully controlling reaction parameters to favor the desired mono-alkylation product and minimize the formation of byproducts.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yield is a frequent issue and can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.

  • Inadequate Base Strength or Stoichiometry: The choice and amount of base are critical. The base deprotonates the secondary amine of 1-methylpiperazine, increasing its nucleophilicity.

    • Insight: Inorganic bases like potassium carbonate (K₂CO₃) are commonly used and are often a good starting point due to their low cost and moderate reactivity. However, if the reaction is sluggish, a stronger base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) can significantly increase the reaction rate.[1] The use of a stronger base ensures a higher concentration of the deprotonated, more reactive piperazine species at any given time.

    • Actionable Advice:

      • Ensure you are using at least one equivalent of a suitable base. For weaker bases like K₂CO₃, using a slight excess (1.2-1.5 equivalents) can be beneficial.

      • If using K₂CO₃ with a solvent like acetonitrile, consider switching to a stronger base system like NaH in DMF, particularly if your starting materials are precious.

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics.

    • Insight: While higher temperatures generally accelerate reactions, they can also promote the formation of side products. The optimal temperature is a balance between a reasonable reaction rate and minimizing impurity formation.

    • Actionable Advice:

      • If the reaction is slow at room temperature, gradually increase the temperature to 40-60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

      • For less reactive starting materials, refluxing in a suitable solvent might be necessary, but be prepared for more complex purification.

  • Poor Solvent Choice: The solvent must be appropriate for the chosen base and reaction conditions.

    • Insight: Aprotic polar solvents like DMF, acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are generally preferred as they can dissolve the reactants and facilitate the nucleophilic substitution without interfering with the reaction.

    • Actionable Advice:

      • Ensure your solvent is anhydrous, as water can react with strong bases and reduce their effectiveness.

      • If using K₂CO₃, acetonitrile is a common and effective choice. For NaH, DMF or tetrahydrofuran (THF) are more suitable.

Q2: I'm observing a significant amount of a higher molecular weight impurity in my crude product. What is it and how can I prevent its formation?

A2: This is a classic problem in piperazine chemistry. The likely culprit is the formation of a bis-alkylation product, where both nitrogen atoms of the piperazine ring have been alkylated by the 2-chloro-5-(chloromethyl)pyridine.

Side_Reaction cluster_reactants Reactants cluster_products Byproduct R1 This compound P1 1,4-Bis[(6-chloropyridin-3-yl)methyl]-1-methylpiperazinium Salt R1->P1 + R2 2-Chloro-5-(chloromethyl)pyridine R2->P1

Figure 2: Formation of the bis-alkylation byproduct.

  • Insight: 1-methylpiperazine has two nucleophilic nitrogen atoms. While the tertiary amine is less reactive than the secondary amine, under forcing conditions (high temperature, excess alkylating agent, or prolonged reaction times), it can still react to form a quaternary ammonium salt. A more common side reaction, however, is the reaction of two molecules of the chloromethylpyridine with one molecule of piperazine (if piperazine itself is used as the starting material, which is not the case here but is a related issue). With 1-methylpiperazine, the secondary amine reacts first. The resulting product, this compound, still has a nucleophilic tertiary amine that can react with another molecule of the alkylating agent to form a quaternary ammonium salt.

  • Actionable Advice:

    • Control Stoichiometry: Use a slight excess of 1-methylpiperazine (1.1 to 1.2 equivalents) relative to the 2-chloro-5-(chloromethyl)pyridine. This ensures the alkylating agent is the limiting reagent, minimizing the chance of double alkylation.

    • Slow Addition: Add the 2-chloro-5-(chloromethyl)pyridine solution dropwise to the reaction mixture containing 1-methylpiperazine and the base. This maintains a low concentration of the alkylating agent throughout the reaction, favoring mono-alkylation.

    • Moderate Temperature: Avoid excessive heat, as this can promote the less favorable second alkylation.

Q3: My reaction seems to stall and does not go to completion, even with extended reaction times. What could be the cause?

A3: A stalled reaction can be frustrating. Here are a few potential causes and their remedies:

  • Inactive Reagents:

    • Insight: 2-chloro-5-(chloromethyl)pyridine can be susceptible to hydrolysis if exposed to moisture over time. 1-methylpiperazine can absorb atmospheric carbon dioxide to form a carbonate salt, reducing its effective concentration.

    • Actionable Advice:

      • Check the purity of your starting materials. If in doubt, purify them before use. For example, 2-chloro-5-(chloromethyl)pyridine can be recrystallized.

      • Use freshly opened or properly stored reagents.

  • Insufficient Mixing:

    • Insight: If using a heterogeneous base like potassium carbonate, efficient stirring is crucial to ensure adequate contact between the reactants and the base.

    • Actionable Advice:

      • Use a magnetic stirrer that provides vigorous agitation. For larger scale reactions, mechanical stirring is recommended.

  • Product Inhibition:

    • Insight: In some cases, the product itself or the salt formed as a byproduct (e.g., KCl or NaCl) can coat the surface of the base, deactivating it.

    • Actionable Advice:

      • Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if you are using an inorganic base in a non-polar solvent. This can help shuttle the reactants between phases and improve the reaction rate.

Q4: I'm struggling with the purification of my final product. What are the best practices?

A4: Proper purification is key to obtaining a high-purity final product.

  • Work-up Procedure:

    • Insight: The initial work-up is designed to remove the bulk of the inorganic salts and unreacted starting materials.

    • Actionable Advice:

      • After the reaction is complete, filter off any solid inorganic salts.

      • Perform an aqueous work-up. The product is basic and can be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane) from a basic aqueous solution. Washing the organic layer with brine can help remove residual water.

  • Chromatography:

    • Insight: Column chromatography is often the most effective method for separating the desired product from unreacted starting materials and byproducts, especially the bis-alkylation product.

    • Actionable Advice:

      • Use a silica gel column.

      • A gradient elution system is often effective. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The addition of a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can help to prevent the product from streaking on the column.

  • Crystallization/Salt Formation:

    • Insight: If the product is a solid, recrystallization can be an excellent final purification step. Alternatively, converting the basic product to a hydrochloride salt can facilitate its purification by crystallization.

    • Actionable Advice:

      • To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol, ethanol) and add a solution of HCl in the same solvent or bubble HCl gas through the solution. The salt will often precipitate out in high purity.

III. Frequently Asked Questions (FAQs)

  • What is the role of the base in this reaction? The base is essential to deprotonate the secondary amine of 1-methylpiperazine, converting it into a more potent nucleophile. This deprotonated form readily attacks the electrophilic carbon of the chloromethyl group on the pyridine ring.

  • Can I use an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA)? Yes, organic bases can be used. They have the advantage of being soluble in organic solvents, leading to a homogeneous reaction mixture. However, they are generally weaker than inorganic bases like potassium carbonate and may require higher temperatures or longer reaction times. They also need to be removed during the work-up, which can sometimes be more challenging than filtering off a solid inorganic base.

  • How can I monitor the progress of the reaction? Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reactant (usually the 2-chloro-5-(chloromethyl)pyridine) and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, LC-MS is an excellent tool.

  • What are the key safety precautions for this synthesis?

    • Both 1-methylpiperazine and 2-chloro-5-(chloromethyl)pyridine are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • When using a strong base like sodium hydride, be aware that it is highly reactive with water and can generate flammable hydrogen gas. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction should be conducted in a well-ventilated fume hood.

IV. Optimized Experimental Protocol (Representative Example)

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 1-Methylpiperazine

  • 2-Chloro-5-(chloromethyl)pyridine

  • Potassium Carbonate (anhydrous, powdered)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylpiperazine (1.1 equivalents) and anhydrous acetonitrile.

  • Add anhydrous powdered potassium carbonate (1.5 equivalents) to the flask.

  • In a separate flask, dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 equivalent) in anhydrous acetonitrile.

  • Slowly add the 2-chloro-5-(chloromethyl)pyridine solution to the stirring mixture of 1-methylpiperazine and potassium carbonate at room temperature over 30 minutes.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature and filter to remove the potassium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate containing 1% triethylamine to afford the pure this compound.

V. Data Interpretation: Key Analytical Signatures

  • ¹H NMR: Expect to see characteristic signals for the methyl group on the piperazine, the methylene bridge connecting the two rings, and the protons on both the piperazine and pyridine rings. The integration of these signals should correspond to the expected structure.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (or [M+H]⁺ peak in ESI-MS) corresponding to the molecular weight of the product.

VI. References

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. Retrieved from

  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Retrieved from

  • FABAD Journal of Pharmaceutical Sciences. (2025). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during this synthetic procedure. Here, we leverage our expertise to provide in-depth, field-proven insights to ensure the integrity and success of your experiments.

Introduction to the Synthesis and Potential Challenges

The synthesis of this compound is a vital step in the development of various pharmacologically active molecules. The primary synthetic route involves the nucleophilic substitution of 3-(chloromethyl)-6-chloropyridine with 1-methylpiperazine. While seemingly straightforward, this SN2 reaction is often accompanied by the formation of undesirable side-products that can complicate purification and reduce overall yield. This guide will address these specific issues in a practical question-and-answer format.

Troubleshooting Guide

Issue 1: Identification of a Major, Less-Polar Impurity in the Crude Product

Question: After my reaction, I observe a significant amount of a less-polar impurity (compared to the product) by TLC and LC-MS. What is this likely to be, and how can I prevent its formation?

Answer: This less-polar impurity is most likely the dimer of your electrophile, 1,2-bis(6-chloropyridin-3-yl)ethane.

Causality: The formation of this dimer can occur through a Wurtz-type coupling reaction, where the benzylic halide, 3-(chloromethyl)-6-chloropyridine, reacts with itself. This process can be promoted by certain conditions, such as the presence of metallic impurities or highly reactive bases.

Preventative Measures:

  • Control of Reaction Temperature: Maintain a controlled and moderate reaction temperature. Exothermic reactions can accelerate the rate of side-product formation.

  • Base Selection and Addition: Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or potassium carbonate. Add the base portion-wise to maintain a low instantaneous concentration.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can generate radical species and promote dimerization.

Issue 2: Formation of a Highly Polar, Water-Soluble Side-Product

Question: My aqueous work-up is complicated by a highly polar side-product that is difficult to separate from the desired product. What is this impurity and how can it be managed?

Answer: This highly polar, water-soluble impurity is almost certainly the quaternary ammonium salt, 1-[(6-chloropyridin-3-yl)methyl]-1,4-dimethylpiperazin-1-ium chloride.

Causality: This side-product is formed through the over-alkylation of the desired product. The tertiary amine of your product, this compound, can act as a nucleophile and react with another molecule of the electrophile, 3-(chloromethyl)-6-chloropyridine. This is a classic Menschutkin reaction.

Preventative Measures:

  • Stoichiometric Control: Employ a molar excess of the nucleophile, 1-methylpiperazine (typically 1.5 to 2 equivalents), relative to the electrophile, 3-(chloromethyl)-6-chloropyridine. This ensures the electrophile is consumed primarily by the starting amine rather than the product.

  • Controlled Addition of Electrophile: Add the 3-(chloromethyl)-6-chloropyridine solution slowly to the reaction mixture containing 1-methylpiperazine and the base. This maintains a low concentration of the electrophile, disfavoring the second alkylation step.

  • Monitoring Reaction Progress: Closely monitor the reaction by TLC or LC-MS to ensure the consumption of the starting electrophile without significant formation of the quaternary salt.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions to maximize the yield of the desired product?

A1: While optimization is specific to your scale and equipment, a good starting point is to use a 2:1 molar ratio of 1-methylpiperazine to 3-(chloromethyl)-6-chloropyridine. A suitable solvent is a polar aprotic solvent like acetonitrile or DMF. Use a mild inorganic base like potassium carbonate (K2CO3) and maintain the reaction temperature between 40-60 °C.

ParameterRecommended ConditionRationale
Stoichiometry 1.5-2.0 eq. of 1-methylpiperazineMinimizes over-alkylation (quaternization).
Solvent Acetonitrile or DMFGood solubility for reactants and facilitates SN2 reaction.
Base K2CO3 or DIPEANeutralizes HCl by-product without promoting side reactions.
Temperature 40-60 °CProvides sufficient energy for the reaction while limiting side-product formation.
Atmosphere Inert (N2 or Ar)Prevents oxidative side reactions.

Q2: How can I effectively purify my product and remove the quaternary ammonium salt impurity?

A2: Purification can be challenging due to the similar nature of the product and the quaternary salt. A multi-step approach is often necessary:

  • Aqueous Wash: During the work-up, wash the organic layer with brine. The highly polar quaternary salt will preferentially partition into the aqueous layer.

  • Column Chromatography: If the quaternary salt persists, column chromatography on silica gel can be effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity with a modifier like methanol can separate the less polar product from the highly polar salt.

  • Recrystallization: The final product can often be purified by recrystallization from a suitable solvent system like ethanol/water or isopropanol.

Q3: Can unreacted 1-methylpiperazine be a problem, and how do I remove it?

A3: Yes, the excess 1-methylpiperazine used in the reaction will be present in the crude product. Due to its basicity and water solubility, it can be effectively removed during the aqueous work-up. Washing the organic layer with dilute acid (e.g., 1M HCl) will protonate the 1-methylpiperazine, making it highly water-soluble and easily extracted into the aqueous phase. Be sure to then wash with a base (e.g., saturated NaHCO3) to neutralize any remaining acid before drying and concentrating the organic layer.

Visualizing Reaction Pathways

To better understand the formation of the desired product and the key side-products, the following reaction scheme and troubleshooting workflow are provided.

SM1 3-(chloromethyl)-6-chloropyridine Product This compound SM1->Product + SM2 (Desired S_N2) Dimer Dimer Impurity SM1->Dimer + SM1 (Self-condensation) SM2 1-methylpiperazine Quat_Salt Quaternary Ammonium Salt Product->Quat_Salt + SM1 (Over-alkylation)

Caption: Main and Side Reaction Pathways.

Start Crude Product Analysis (TLC, LC-MS) Check_Polarity Identify Impurity Polarity Start->Check_Polarity Highly_Polar Highly Polar Impurity Detected Check_Polarity->Highly_Polar Less_Polar Less Polar Impurity Detected Check_Polarity->Less_Polar Quat_Salt_TS Troubleshoot Quaternary Salt: - Increase excess of 1-methylpiperazine - Slow addition of electrophile - Aqueous acid wash in work-up Highly_Polar->Quat_Salt_TS Dimer_TS Troubleshoot Dimer: - Ensure inert atmosphere - Control temperature - Use non-nucleophilic base Less_Polar->Dimer_TS Purification Purification Strategy: - Column Chromatography - Recrystallization Quat_Salt_TS->Purification Dimer_TS->Purification Final_Product Pure Product Purification->Final_Product

Caption: Troubleshooting Workflow for Impurity Identification.

References

  • Menschutkin Reaction. For a detailed understanding of the quaternization of amines, refer to foundational organic chemistry texts and reviews on SN2 reactions. A general overview can be found at: Royal Society of Chemistry. (link not available).
  • Wurtz-Fittig Reaction. The principles of this reaction provide insight into the dimerization of the electrophile. More information can be found at: Chemistry LibreTexts. (link not available).
  • Purification of Amine Products. For comprehensive guidance on the purification of amine-containing compounds, including the removal of quaternary salts, consult resources on practical organic chemistry and chromatography. A useful starting point is: MilliporeSigma. (link not available).

Stability and degradation of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine. Understanding the stability and degradation profile of a compound is critical for ensuring data integrity, developing robust analytical methods, and establishing appropriate storage and handling conditions. This document provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental challenges, and validated protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

The stability of this compound is influenced by several environmental factors. The key stressors that can induce degradation are pH, exposure to oxidative conditions, light, and elevated temperatures.[1][2] The molecule possesses two main structural motifs: the 6-chloropyridinyl ring and the N-methylpiperazine ring. Each of these is susceptible to particular degradation pathways. The piperazine ring, being a tertiary amine, is prone to oxidation, while the chloropyridine moiety can be susceptible to hydrolysis, especially under forcing conditions.[3][4]

Q2: How should I properly store solutions of this compound to minimize degradation?

For optimal short-term and long-term stability, solutions should be stored at low temperatures, typically between 2-8°C or frozen at -20°C or -80°C, depending on the solvent and required storage duration. It is crucial to protect the solutions from light by using amber vials or by wrapping the container in aluminum foil. The container should be sealed tightly to prevent solvent evaporation and exposure to atmospheric oxygen. For aqueous solutions, using a buffered system at a near-neutral pH (e.g., pH 6.8-7.4) is advisable, as the compound may exhibit instability under strongly acidic or alkaline conditions.[3][5]

Q3: What are the likely degradation products I might observe?

Based on the structure, several degradation products can be hypothesized. A comprehensive forced degradation study is necessary to definitively identify them.[2] Potential degradation pathways include:

  • Oxidation: The nitrogen atoms on the piperazine ring are susceptible to oxidation, which could lead to the formation of N-oxide derivatives.[3]

  • Hydrolysis: Under harsh acidic or basic conditions, the chlorine atom on the pyridine ring could be substituted by a hydroxyl group, forming a hydroxypyridine analog.[4]

  • Photodegradation: Exposure to UV light may lead to cleavage of the methylene bridge between the two ring systems or other complex rearrangements.

Q4: Which analytical techniques are best suited for monitoring the stability of this compound and detecting its degradants?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability studies.[1][6] A stability-indicating HPLC method is one that can separate the parent compound from all potential degradation products and impurities.[2] For structure elucidation of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable, as they provide both chromatographic separation and mass fragmentation data to identify the molecular structures of the products.[1][5]

Troubleshooting Guide

Issue: I am observing a rapid loss of my compound in solution, even during short-term experiments at room temperature.

Possible Causes & Solutions:

  • Solvent Reactivity: Ensure your solvent is inert. While common solvents like acetonitrile and methanol are generally suitable, methanol can sometimes generate methoxy radical artifacts under photolytic stress.[7] Acetonitrile is often a preferred choice for solution-based photostability studies.

  • pH of the Medium: If you are using an unbuffered aqueous solution, the dissolution of the compound itself or atmospheric CO2 could alter the pH, pushing it into a range where the compound is unstable. Solution: Always use a buffered solution (e.g., phosphate-buffered saline) within the optimal pH range for your experiments.

  • Contamination: Trace metal ions in your buffer or solvent can catalyze oxidative degradation.[8] Solution: Use high-purity solvents and reagents. If metal-catalyzed oxidation is suspected, consider adding a chelating agent like EDTA to your solution as a test.

  • Adsorption to Surfaces: The compound may be adsorbing to the surfaces of your storage container (e.g., certain types of plastic). Solution: Use low-adsorption polypropylene or glass vials. Perform a recovery study to confirm this is not the issue.

Issue: My chromatogram shows several new, small peaks after my solution has been stored for a week. How do I know if they are degradants?

Systematic Approach:

  • Perform a Forced Degradation Study: This is the definitive way to generate primary degradation products.[2] Expose your compound to controlled stress conditions (acid, base, peroxide, heat, light) as detailed in the protocol below.

  • Peak Tracking: Compare the chromatograms of your stored sample with those from the forced degradation study. If the retention times of the new peaks in your stored sample match the peaks generated under specific stress conditions, you can tentatively identify the degradation pathway.

  • Mass Balance: A good stability-indicating method should account for the majority of the parent compound. The decrease in the parent peak area should roughly correspond to the increase in the sum of the degradant peak areas.

  • LC-MS Analysis: For unequivocal identification, analyze the sample using LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks and compare them to the expected masses of potential degradation products.[5]

Experimental Protocols & Data

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the specificity of an analytical method.[2]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions (Perform in parallel):

  • Control: Dilute the stock solution to 50 µg/mL with the 50:50 acetonitrile:water diluent. Store protected from light at 5°C.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 48 hours. Before analysis, cool and neutralize with 1 M NaOH. Dilute to 50 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours. Before analysis, cool and neutralize with 1 M HCl. Dilute to 50 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Store at room temperature for 48 hours, protected from light. Dilute to 50 µg/mL.

  • Thermal Degradation: Dilute the stock solution to 50 µg/mL. Heat the solution at 70°C for 7 days, protected from light.[9]

  • Photolytic Degradation: Dilute the stock solution to 50 µg/mL. Expose the solution in a quartz cuvette to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Analysis:

  • Analyze all samples by a suitable HPLC-UV method (see Protocol 2). Compare the chromatograms of stressed samples to the control sample to identify degradation peaks.

Table 1: Summary of Expected Degradation Behavior
Stress ConditionReagent / ParametersExpected Stability OutcomePotential Degradation Pathway
Acid Hydrolysis 1 M HCl, 60°CLikely stable to moderate degradationPossible slow hydrolysis of the C-Cl bond on the pyridine ring.
Base Hydrolysis 1 M NaOH, 60°CModerate to significant degradationHydrolysis of the C-Cl bond to C-OH.
Oxidation 10% H₂O₂, RTSignificant degradationFormation of N-oxides on the piperazine ring.
Thermal Stress 70°C, 7 daysLikely stableMinimal degradation expected unless in a reactive medium.
Photolytic Stress ICH Q1B exposureModerate degradationPotential for cleavage at the methylene bridge or pyridine ring opening.
Protocol 2: Stability-Indicating HPLC-UV Method
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 259 nm[1]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Workflow for Stability Assessment

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation A Prepare 1 mg/mL Stock Solution B Prepare Working Solutions (e.g., 50 µg/mL) A->B C Control Sample (5°C, dark) B->C D Acid Stress (HCl, heat) B->D E Base Stress (NaOH, heat) B->E F Oxidative Stress (H₂O₂, RT) B->F G Thermal Stress (Heat, dark) B->G H Photolytic Stress (Light, UV) B->H I HPLC-UV Analysis of all samples C->I D->I E->I F->I G->I H->I J Compare Stressed vs. Control (Peak Purity & Mass Balance) I->J K Identify Degradants (LC-MS/MS if needed) J->K L Final Stability Report K->L

Caption: Workflow for a forced degradation study.

Hypothetical Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent 1-[(6-Chloropyridin-3-yl)methyl]- 4-methylpiperazine Deg1 1-[(6-Hydroxypyridin-3-yl)methyl]- 4-methylpiperazine Parent->Deg1 Base/Acid (Forced) Deg2 Parent Compound N-Oxide (on Piperazine Ring) Parent->Deg2 H₂O₂

Caption: Potential degradation pathways of the target compound.

References

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]

  • MDPI. (2020). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Retrieved from [Link]

  • ResearchGate. (2015). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • PubMed. (2015). Degradation of chlorotriazine pesticides by sulfate radicals and the influence of organic matter. Retrieved from [Link]

  • PubMed. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Retrieved from [Link]

  • Sci-Hub. (2006). 1,4-Bis(6-chloropyridin-3-ylmethyl)piperazine. Retrieved from [Link]

  • MDPI. (2021). Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubMed. (1999). Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Jurnal Kimia Valensi. (n.d.). Degradation of Imidacloprid Residue on Red Tomatoes (Solanum lycopersicum) by Advanced Oxidation Processes and Analysis using Spectrophotometer and HPLC. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

  • MDPI. (2024). Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties. Retrieved from [Link]

  • ChemSrc. (n.d.). CAS RN 785765-09-5 | 1-((6-Chloropyridin-2-yl)methyl)-4-methylpiperazine. Retrieved from [Link]

  • ResearchGate. (2017). An Original Strategy for the Analysis of Degradation Products in CO2 Capture Emissions: Monitoring of an Innovative Blend 1-methylpiperazine/piperazine/water in Pilot Conditions. Retrieved from [Link]

  • ResearchGate. (2015). Thermal stability of Pd(1,4-bis(2-hydroxyethyl)piperazine)Cl2 and its role in the catalysis of base hydrolysis of α-amino acid esters. Retrieved from [Link]

Sources

Challenges in in vivo delivery of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Note on 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Researchers investigating the specific molecule this compound should be aware that detailed public data on its physicochemical properties, pharmacokinetics (PK), and metabolism are limited. This guide has been constructed to address the anticipated challenges associated with the in vivo delivery of this structural class—chloropyridinyl-piperazine derivatives. By leveraging data from structurally similar compounds and established principles of drug delivery, this document provides a robust framework for troubleshooting common issues and developing a successful in vivo experimental plan.

Section 1: Anticipated Physicochemical Profile & Initial Challenges

Compounds based on a chloropyridinyl-piperazine scaffold are expected to present a distinct set of formulation challenges. The presence of the basic piperazine ring suggests a pH-dependent solubility profile, while the aromatic and chlorinated moieties contribute to overall lipophilicity, likely resulting in poor aqueous solubility at physiological pH.

Table 1: Predicted Physicochemical Properties and Associated In Vivo Challenges

PropertyPredicted CharacteristicImplication for In Vivo Delivery
Molecular Weight ~239.74 g/mol Good potential for membrane permeability, but does not overcome solubility issues.
Aqueous Solubility Low at neutral pHHigh risk of precipitation in buffer or upon injection into bloodstream. Requires formulation enhancement.
LogP (Predicted) Moderately high (~2.5-3.5)Suggests good membrane permeability but poor solubility. May lead to non-specific binding and sequestration in fatty tissues.
pKa (Predicted) Basic (Piperazine Nitrogens ~7.5-9.0)Enables salt formation to improve solubility at acidic pH, but risks precipitation at physiological pH (~7.4).
Chemical Stability Piperazine ring can be susceptible to oxidation.Potential for degradation in solution or in vivo metabolism, leading to reduced exposure.[1]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during in vivo studies with poorly soluble, basic small molecules.

Part A: Formulation and Administration

Question 1: I prepared my compound in a saline/DMSO co-solvent, but I'm seeing precipitation upon intravenous (IV) injection and inconsistent results. What is happening?

Answer: This is a classic issue of drug precipitation due to a loss of solvent capacity when the formulation mixes with the aqueous environment of the blood. DMSO is an excellent solubilizing agent, but when the injectate is diluted in the bloodstream, the concentration of DMSO drops dramatically, causing the poorly soluble compound to crash out of solution. This can lead to emboli, tissue irritation, and highly variable drug exposure.

Causality Explained: The solubility of your compound is dependent on the high concentration of the organic co-solvent. The transition from the syringe (e.g., 10% DMSO) to the blood (~0% DMSO) is too abrupt for the compound to remain dissolved.

Troubleshooting Protocol: Systematic Vehicle Screening

  • Objective: Identify a vehicle that maintains compound solubility and stability upon dilution.

  • Materials: Your compound, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), Solutol® HS 15 (or Kolliphor® HS 15), Tween® 80, Carboxymethylcellulose (CMC), Hydroxypropyl-β-Cyclodextrin (HPβCD), Saline (0.9% NaCl), pH 4.5 Acetate Buffer.

  • Procedure:

    • Step 1: Initial Solubility Assessment. Prepare a concentrated stock of your compound in 100% DMSO (e.g., 50 mg/mL).

    • Step 2: Co-Solvent Screening. In separate vials, test the solubility of your compound in various co-solvent systems by adding the DMSO stock to achieve a final DMSO concentration of ≤10%. See Table 2 for starting formulations.

    • Step 3: Kinetic Solubility Test (Precipitation Check). Take the most promising formulations from Step 2. Add 5 µL of the formulation to 95 µL of phosphate-buffered saline (PBS), pH 7.4. Mix and observe for precipitation immediately and after 1 hour. A formulation that remains clear is a good candidate.

    • Step 4: Scale-Up and In Vivo Test. Prepare a larger volume of the lead formulation for a small pilot study in one or two animals. Observe for any signs of distress or injection site reaction.

Table 2: Common Vehicle Formulations for In Vivo Studies

Vehicle CompositionRouteProsCons
5-10% DMSO, 40% PEG400, in SalineIV, IPGood for many poorly soluble compounds.Can cause hemolysis and irritation at high concentrations.
10% Solutol HS 15 in SalineIV, IPExcellent solubilizer, generally well-tolerated.Can have immunological effects with chronic dosing.
20-30% HPβCD in Water or BufferIV, IP, SCForms inclusion complexes, improves solubility, well-tolerated.May alter PK profile; limited by compound's fit in the cyclodextrin cavity.
0.5% CMC, 0.1% Tween 80 in WaterPOStandard for oral suspensions.Not suitable for IV. Requires uniform suspension.

Question 2: My compound is a base. Can I just use an acidic buffer to dissolve it for injection?

Answer: While creating a salt by lowering the pH is an effective way to solubilize a basic compound, it is a high-risk strategy for IV administration. The acidic formulation will be rapidly neutralized by the blood's buffering capacity (pH ~7.4), causing the free base to precipitate. This approach is more viable for subcutaneous (SC) or intramuscular (IM) injections where a slower absorption rate and localized pH environment may allow for a "depot" effect, but it still carries a risk of injection site irritation and precipitation. For oral (PO) administration, this strategy can be effective as the compound will dissolve in the acidic stomach environment.

Causality Explained: The Henderson-Hasselbalch equation dictates that your basic compound exists predominantly in its protonated, soluble (salt) form at low pH. At blood pH, it will convert to the neutral, poorly soluble (free base) form.

G

Part B: Stability and Metabolism

Question 3: My in vivo exposure (AUC) is much lower than expected, even with a clear IV formulation. What could be the cause?

Answer: Assuming a successful formulation, unexpectedly low exposure is often due to two primary factors: 1) poor chemical stability in the formulation or biological matrix, or 2) rapid metabolic clearance. Piperazine derivatives are known to be substrates for cytochrome P450 (CYP) enzymes in the liver, which can lead to extensive first-pass metabolism, especially after oral administration.[2][3]

Causality Explained: The body's metabolic machinery, primarily in the liver, can chemically modify the compound to facilitate its excretion. Common metabolic pathways for this class of molecules include N-dealkylation of the methyl group on the piperazine, oxidation of the piperazine ring, or hydroxylation of the pyridine ring.

Troubleshooting Protocol: Assessing In Vitro Stability

  • Plasma Stability Assay:

    • Objective: To determine if the compound is degraded by enzymes present in plasma.

    • Procedure:

      • Spike your compound into fresh plasma from the test species (e.g., rat, mouse) at a final concentration of 1-5 µM.

      • Incubate aliquots at 37°C.

      • At various time points (0, 15, 30, 60, 120 min), stop the reaction by adding a protein precipitation agent (e.g., cold acetonitrile with an internal standard).

      • Centrifuge to pellet the precipitated proteins.

      • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

      • Interpretation: A rapid decrease in concentration over time indicates plasma instability.

  • Liver Microsomal Stability Assay:

    • Objective: To assess metabolic stability by the primary drug-metabolizing enzymes.

    • Procedure:

      • Incubate your compound (e.g., 1 µM) with liver microsomes from the test species in the presence of the necessary cofactor, NADPH.

      • Follow a similar time-course sampling and analysis procedure as the plasma stability assay.

      • Run a control reaction without NADPH to check for non-enzymatic degradation.

      • Interpretation: A rapid, NADPH-dependent loss of the parent compound suggests high metabolic clearance, which is a likely cause of low in vivo exposure.

G Parent 1-[(6-Chloropyridin-3-yl)methyl] -4-methylpiperazine

Question 4: How should I handle and store my compound and its formulations to ensure stability?

Answer: Proper handling is critical. Benzyl and phenyl piperazines can exhibit variable stability depending on their structure and the storage conditions.[4][5]

Best Practices for Handling and Storage:

  • Solid Compound: Store in a desiccator at the recommended temperature (typically 2-8°C or -20°C), protected from light.

  • Stock Solutions: Prepare concentrated stocks in anhydrous DMSO. Store in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Formulations: Aqueous formulations should be prepared fresh on the day of the experiment. Do not store diluted aqueous formulations, as the risk of degradation (e.g., hydrolysis, oxidation) and microbial growth increases significantly. Storing samples at room temperature should be avoided.[4] For backlog situations, biological samples (plasma, tissue) should be kept frozen.[5]

Section 3: References

  • He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link].

  • Ma, S., et al. (2012). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Available from: [Link].

  • Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available from: [Link].

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Available from: [Link].

  • Majmudar, J. D., et al. (2020). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell. Available from: [Link].

  • Lemos, N. P., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. Available from: [Link].

  • PubChem. 1-(6-Nitropyridin-3-yl)piperazine. Available from: [Link].

  • Prakash, C., et al. (2009). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition. Available from: [Link].

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Available from: [Link].

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available from: [Link].

  • Sharma, D., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. Available from: [Link].

  • ChemSynthesis. 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. Available from: [Link].

  • bioRxiv. (2024). Small molecule inhibition of the mitochondrial lipid transfer protein STARD7 attenuates influenza viral replication. Available from: [Link].

  • Kumar, R., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link].

  • Salphati, L., et al. (2016). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). Xenobiotica. Available from: [Link].

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][7]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. Available from: [Link].

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link].

  • Zheng, M., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants. Available from: [Link].

  • OpenBU. (n.d.). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. Available from: [Link].

  • Freeman, S. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available from: [Link].

  • Kumar, R., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link].

  • PubChem. 1-(4-Pyridyl)piperazine. Available from: [Link].

Sources

Technical Support Center: Spectroscopic Data Analysis of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common discrepancies in spectroscopic data for this compound. In the world of pharmaceutical development, absolute certainty in chemical structure is paramount. Seemingly minor deviations in spectroscopic data can indicate the presence of impurities or structural ambiguities that have significant implications for downstream applications. This resource provides a structured, in-depth approach to troubleshooting these challenges, ensuring the integrity of your experimental results.

FAQs: Reconciling Conflicting Spectroscopic Data

This section addresses frequently encountered issues with the spectroscopic analysis of this compound. Each question is followed by a detailed explanation and a troubleshooting guide.

¹H NMR Spectroscopy

Q1: The chemical shifts of my aromatic protons on the pyridine ring do not match the expected values. Why is this, and how can I confirm the structure?

A1: Discrepancies in the chemical shifts of the pyridine protons are a common issue and can arise from several factors, most notably solvent effects and variations in sample pH. The pyridine nitrogen can interact with different solvents, leading to changes in the electron density of the aromatic ring and, consequently, the chemical shifts of its protons.[1][2]

Troubleshooting Guide:

1. Solvent Effects Analysis:

  • Rationale: The polarity and hydrogen-bonding capability of the NMR solvent can significantly influence the chemical shifts of protons on a heterocyclic ring like pyridine.[1][3]

  • Protocol:

    • Dissolve a small amount of your sample in a common, relatively non-polar deuterated solvent such as Chloroform-d (CDCl₃) and acquire a ¹H NMR spectrum.

    • Prepare a second sample in a more polar, hydrogen-bond-accepting solvent like DMSO-d₆ or Methanol-d₄ and acquire another spectrum.

    • Compare the chemical shifts of the aromatic protons in both spectra. A significant shift ( > 0.1 ppm) is indicative of a solvent effect.

2. pH Adjustment and Salt Form Consideration:

  • Rationale: Protonation of the piperazine or pyridine nitrogens will cause a significant downfield shift of adjacent protons. Your sample may be a free base or a salt (e.g., HCl salt), or there could be acidic impurities.

  • Protocol:

    • For the sample in a polar solvent like D₂O or Methanol-d₄, add a drop of a weak deuterated acid (e.g., DCl in D₂O) and re-acquire the spectrum. Observe for any downfield shifts in the pyridine or piperazine protons.

    • Conversely, adding a drop of a weak deuterated base (e.g., NaOD in D₂O) can be used to confirm the free base form.

Expected ¹H NMR Data (in CDCl₃):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Pyridine H-2~8.3d1H
Pyridine H-4~7.6dd1H
Pyridine H-5~7.3d1H
Benzylic CH₂~3.5s2H
Piperazine CH₂~2.4 - 2.6m8H
Methyl CH₃~2.3s3H

Q2: I am observing an unexpected singlet at around 2.5 ppm in my ¹H NMR spectrum. What could this be?

A2: An unexpected singlet in this region could be indicative of a common impurity from the synthesis, N-methylpiperazine.[4] This impurity is a starting material or a potential side-product.

Troubleshooting Guide:

1. Spiking Experiment:

  • Rationale: To confirm the presence of a suspected impurity, a spiking experiment is the most definitive method.

  • Protocol:

    • Acquire a ¹H NMR spectrum of your sample.

    • Add a small, known amount of N-methylpiperazine to the NMR tube containing your sample.

    • Re-acquire the spectrum. If the intensity of the suspect peak at ~2.5 ppm increases, it confirms the presence of N-methylpiperazine.

2. 2D NMR Spectroscopy (COSY):

  • Rationale: A Correlation Spectroscopy (COSY) experiment will show correlations between coupled protons. An impurity like N-methylpiperazine will have its own set of correlations, distinct from your target molecule.

  • Protocol:

    • Run a standard COSY experiment on your sample.

    • Process the data and look for cross-peaks. The singlet at ~2.5 ppm should not show any correlations to the other signals of your target molecule.

Workflow for ¹H NMR Troubleshooting

Caption: Troubleshooting workflow for ¹H NMR discrepancies.

Mass Spectrometry

Q3: My mass spectrum shows a prominent peak at M+2, but the intensity is higher than expected for a single chlorine atom. Why?

A3: While the M+2 peak is expected due to the presence of the ³⁷Cl isotope, a higher than anticipated intensity could suggest the presence of a dichlorinated impurity. A common side-product in syntheses involving chloropyridines is the formation of a bis-substituted piperazine.

Troubleshooting Guide:

1. High-Resolution Mass Spectrometry (HRMS):

  • Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of an ion.

  • Protocol:

    • Acquire a mass spectrum using a high-resolution instrument (e.g., TOF or Orbitrap).

    • Determine the exact mass of the parent ion and the M+2 peak.

    • Use the instrument's software to predict the elemental composition. This will differentiate between your target molecule and a dichlorinated impurity.

Expected and Potential Mass Data:

CompoundMolecular FormulaExpected [M+H]⁺ (monoisotopic)
Target Molecule C₁₂H₁₈ClN₃239.1235
Dichlorinated Impurity C₁₆H₁₈Cl₂N₄336.0954

2. LC-MS Analysis:

  • Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) will separate the components of your sample before they enter the mass spectrometer, allowing you to obtain a mass spectrum for each individual component.

  • Protocol:

    • Develop a suitable HPLC method for your compound.

    • Inject your sample into the LC-MS system.

    • Analyze the mass spectrum of each eluting peak. This will clearly show if the peak with the higher M+2 intensity is your main compound or a co-eluting impurity.

¹³C NMR Spectroscopy

Q4: The number of signals in my ¹³C NMR spectrum is less than expected. What could be the reason?

A4: A lower than expected number of signals in a ¹³C NMR spectrum is often due to overlapping peaks, especially in the piperazine region where the carbons are in a similar chemical environment. It can also be due to the low intensity of quaternary carbons.

Troubleshooting Guide:

1. DEPT (Distortionless Enhancement by Polarization Transfer) Experiments:

  • Rationale: DEPT experiments can differentiate between CH, CH₂, and CH₃ groups, helping to resolve overlapping signals.

  • Protocol:

    • Run DEPT-90 and DEPT-135 experiments.

    • In the DEPT-90 spectrum, only CH signals will appear.

    • In the DEPT-135 spectrum, CH and CH₃ signals will be positive, while CH₂ signals will be negative.

    • This will help in assigning the carbons of the piperazine ring and differentiating them from other signals.

2. 2D NMR Spectroscopy (HSQC/HMBC):

  • Rationale: Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over 2-3 bonds.

  • Protocol:

    • Acquire HSQC and HMBC spectra.

    • The HSQC spectrum will help in assigning the protonated carbons.

    • The HMBC spectrum will be crucial for assigning quaternary carbons by looking at correlations from nearby protons.

Logical Relationship for 2D NMR in Structure Elucidation

2D_NMR_Logic HNMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Coupling) HNMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) HNMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) HNMR->HMBC CNMR ¹³C NMR (Carbon Skeleton) CNMR->HSQC CNMR->HMBC Structure Confirmed Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interconnectivity of 2D NMR experiments for structural confirmation.

References

  • ChemSynthesis. 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. [Link]

  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. [Link]

  • Xiang, H.-Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][5][6][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • Gatti, G., et al. (2003). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 46(13), 2637-2645. [Link]

  • de Namor, A. F. D., et al. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Journal of the Argentine Chemical Society, 92(4-6), 59-68. [Link]

  • Demarco, P. V., et al. (1968). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society, 90(20), 5480-5486. [Link]

  • Jiang, F.-X., Shan, S., & Yan, J. (2006). 1,4-Bis(6-chloropyridin-3-ylmethyl)piperazine. Acta Crystallographica Section E Structure Reports Online, 62(9), o3842–o3843. [Link]

  • Google Patents. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
  • Maciel, G. E., & Traficante, D. D. (1966). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. The Journal of Physical Chemistry, 70(4), 1322-1326. [Link]

  • Reddy, M. S., et al. (2009). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 5, 12. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 3-10. [Link]

  • Reddy, P. P., et al. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Arkivoc, 2012(5), 239-254. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Sources

Minimizing over-alkylation in piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Over-alkylation for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of piperazine synthesis, and why is it a problem?

Over-alkylation refers to the undesired multiple additions of an alkyl group to the piperazine ring. Since piperazine has two secondary amine nitrogens, both are nucleophilic and can react with an alkylating agent. This often leads to a mixture of mono-alkylated, di-alkylated, and sometimes even quaternary ammonium salt products. This lack of selectivity complicates purification, reduces the yield of the desired mono-substituted product, and can lead to the formation of water-soluble byproducts that are difficult to remove.[1]

Q2: What is the most reliable method to achieve selective mono-N-alkylation of piperazine?

The most consistently successful and widely recommended strategy is the use of a protecting group on one of the piperazine nitrogens.[2] The tert-butoxycarbonyl (Boc) group is the most common and effective choice. The process involves three main steps:

  • Protection: One nitrogen atom of piperazine is selectively protected with a Boc group, typically using di-tert-butyl dicarbonate (Boc₂O). This temporarily renders the protected nitrogen non-nucleophilic.

  • Alkylation: The remaining free nitrogen is then alkylated with the desired alkyl halide or other electrophile.

  • Deprotection: The Boc group is subsequently removed, usually under acidic conditions (e.g., with trifluoroacetic acid or HCl), to yield the pure mono-alkylated piperazine.[3]

This method provides excellent control and generally leads to cleaner reactions and higher yields of the desired product.[2]

Q3: Can I achieve mono-alkylation without using a protecting group?

Yes, it is possible, although often with lower selectivity and yield compared to the protecting group strategy. The primary method involves manipulating the stoichiometry of the reactants. By using a large excess of piperazine (e.g., 4-10 equivalents) relative to the alkylating agent, the statistical probability of the alkylating agent encountering an already mono-alkylated piperazine is significantly reduced, thus favoring the formation of the mono-substituted product.

However, this approach necessitates the removal of a large amount of unreacted piperazine during purification.

Q4: What are the advantages of using reductive amination for piperazine alkylation?

Reductive amination is an excellent alternative to direct alkylation with alkyl halides, particularly for preventing the formation of quaternary ammonium salts.[2] This method involves reacting the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This process is highly selective for mono-alkylation and avoids the possibility of over-alkylation at the same nitrogen atom.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of mono-alkylated product. 1. Insufficient reactivity of the alkylating agent.2. Deactivation of piperazine.3. Unfavorable reaction conditions.1. Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl bromide or iodide).2. If using a piperazine salt (e.g., monohydrochloride), ensure the presence of a suitable base to liberate the free amine.3. Optimize solvent, temperature, and reaction time. Consider a more polar aprotic solvent like DMF or acetonitrile.
Significant formation of di-alkylated product. 1. Stoichiometry of piperazine to the alkylating agent is too low.2. The mono-alkylated product is more nucleophilic than piperazine itself.3. High reaction temperature or prolonged reaction time.1. Increase the excess of piperazine (if not using a protecting group).2. Use a protecting group strategy for optimal selectivity.3. Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.
Product is lost in the aqueous layer during workup. The product is likely protonated, forming a water-soluble salt.[2]Neutralize the aqueous layer with a base (e.g., sodium carbonate or sodium bicarbonate solution) to a pH > 10, then re-extract with an organic solvent like dichloromethane or ethyl acetate.[2]
Formation of a water-soluble, intractable mixture. This often indicates the formation of quaternary ammonium salts due to over-alkylation.[2]Consider switching to reductive amination, which prevents the formation of quaternary salts.[2] Alternatively, use a protecting group strategy to control the alkylation.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of Piperazine

Objective: To synthesize 1-Boc-piperazine as a key intermediate for mono-alkylation.

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve Boc₂O in DCM and add it dropwise to the piperazine solution over 1-2 hours with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of Boc₂O.

  • Upon completion, wash the reaction mixture with water to remove excess piperazine and piperazine dihydrochloride.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.

Protocol 2: N-Alkylation of 1-Boc-Piperazine

Objective: To alkylate the unprotected nitrogen of 1-Boc-piperazine.

Materials:

  • 1-Boc-piperazine (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (ACN)

Procedure:

  • Combine 1-Boc-piperazine, K₂CO₃, and ACN in a round-bottom flask.

  • Add the alkyl halide to the mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated-N'-Boc-piperazine.

Protocol 3: Boc Deprotection

Objective: To remove the Boc protecting group to yield the final mono-alkylated piperazine.

Materials:

  • N-alkylated-N'-Boc-piperazine (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-alkylated-N'-Boc-piperazine in DCM.

  • Add an excess of TFA or 4M HCl in Dioxane to the solution.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final mono-alkylated piperazine.

Visualizing the Strategy: Protecting Group Workflow

G cluster_protection Step 1: Protection cluster_alkylation Step 2: Alkylation cluster_deprotection Step 3: Deprotection A Piperazine B 1-Boc-Piperazine A->B + Boc2O C N-Alkyl-N'-Boc-Piperazine B->C + Alkyl Halide (R-X) + Base D Mono-alkylated Piperazine C->D + Acid (e.g., TFA)

Caption: Workflow for selective mono-alkylation of piperazine using a Boc protecting group.

Troubleshooting Decision Tree

G Start Reaction yields a mixture of products Q1 Is the di-alkylated product the major byproduct? Start->Q1 A1 Use a protecting group (e.g., Boc) on piperazine. Q1->A1 Yes A2 Increase the molar excess of piperazine. Q1->A2 No, but still present Q2 Is a quaternary ammonium salt suspected? A1->Q2 A2->Q2 A3 Switch to reductive amination. Q2->A3 Yes A4 Check workup: basify aqueous layer and re-extract. Q2->A4 Product may be in aqueous layer

Caption: Decision tree for troubleshooting over-alkylation in piperazine synthesis.

References

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]

  • Google Patents. (2003).
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

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1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine storage and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Welcome to the technical support guide for this compound. This document is intended for researchers, chemists, and drug development professionals. Its purpose is to provide a comprehensive, experience-driven resource for the safe storage, handling, and troubleshooting of this reactive intermediate. The protocols and advice herein are designed to ensure experimental integrity and, most importantly, user safety.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day use of this compound.

Q1: What is this compound and what are its primary hazards?

A1: this compound is a heterocyclic organic compound frequently used as a building block in medicinal chemistry and materials science. Structurally, it combines a chloropyridine moiety with a methylpiperazine ring. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, we can infer its primary hazards from analogous structures like 1-methylpiperazine and other substituted chloropyridines.

The primary concerns are:

  • Corrosivity: Piperazine derivatives are known to be corrosive and can cause severe skin burns and serious eye damage.[1]

  • Irritation: It may cause respiratory irritation upon inhalation.[2]

  • Sensitization: There is a potential for allergic skin reactions, a known hazard for some piperazine compounds.[3]

  • Toxicity: It is likely harmful if inhaled or swallowed.[2]

Therefore, it must be treated as a hazardous substance requiring stringent safety protocols.

Q2: What are the definitive storage conditions for this compound to ensure its stability?

A2: Proper storage is critical to preserve the compound's purity and prevent degradation. The piperazine ring is susceptible to oxidation, and the overall compound can be moisture-sensitive. Based on data from closely related analogues, the following conditions are recommended.

ParameterRecommendationRationale
Temperature 2-8 °CSlows potential degradation pathways.
Atmosphere Under an inert atmosphere (e.g., Argon, Nitrogen)Prevents oxidation of the piperazine moiety.[4]
Container Tightly sealed, amber glass vial or bottlePrevents exposure to moisture and light, which can catalyze degradation.[4]
Location Cool, dry, and well-ventilated areaEnsures a stable external environment and safety in case of a leak.[5][6]
Incompatibilities Store away from strong oxidizing agents, strong acids, and foodstuff containers.[4]Prevents hazardous chemical reactions.

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A3: Due to the corrosive and irritant nature of its constituent parts, a comprehensive PPE strategy is non-negotiable.[1][7] Avoid all personal contact, including inhalation.[1] All operations should, at a minimum, be performed inside a certified chemical fume hood.[8]

  • Eye/Face Protection: Chemical safety goggles are mandatory.[6] For tasks with a higher splash risk, such as transferring large volumes, a full face shield should be worn in addition to goggles.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[6]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is recommended.[6]

  • Respiratory Protection: All work should be conducted in a fume hood to prevent inhalation.[8] If a fume hood is not available for a specific procedure, a full-face respirator with appropriate cartridges may be required, but this should only be after a thorough risk assessment.[6]

PPE_Workflow start Start: Handling the Compound fume_hood Is the work inside a certified chemical fume hood? start->fume_hood stop STOP! Do not proceed without a fume hood or risk assessment. fume_hood->stop No weighing Task: Weighing solid or transferring small volumes? fume_hood->weighing Yes ppe_base Minimum PPE: - Chemical Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat weighing->ppe_base Yes splash_risk Task: Transferring >50mL or risk of splashing? weighing->splash_risk No splash_risk->ppe_base No ppe_enhanced Enhanced PPE: - Minimum PPE + Face Shield + Chemical Apron splash_risk->ppe_enhanced Yes

Figure 1. Decision workflow for selecting appropriate PPE.

Q4: How should I dispose of waste containing this chemical?

A4: This compound and its containers must be disposed of as hazardous waste.[1] Do not pour it down the sink or into household garbage.[9] Collect all waste material (including contaminated consumables like pipette tips and wipes) in a clearly labeled, sealed container.[10] Follow all local, state, and federal regulations for hazardous chemical waste disposal.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem: The compound is difficult to dissolve.

  • Plausible Cause & Solution: The compound's solubility has not been extensively documented. As a starting point, it is likely soluble in common polar organic solvents like DMSO, DMF, and potentially alcohols like methanol or ethanol.

  • Experimental Protocol: Solubility Screening

    • Place a very small, known quantity (e.g., 1-2 mg) of the compound into a small vial.

    • Add a small volume (e.g., 100 µL) of your chosen solvent.

    • Vortex or sonicate the mixture gently.

    • Observe for dissolution. If it dissolves, you can calculate an approximate solubility. If not, add another aliquot of solvent and repeat.

    • Pro-Tip: The piperazine nitrogen is basic. If working in an aqueous or protic system, solubility may be highly pH-dependent. Acidifying the solution may protonate the piperazine, forming a more soluble salt. Test this on a small scale first.

Problem: My reaction is yielding unexpected side products or failing completely.

  • Plausible Cause 1: Compound Degradation. If the compound was stored improperly (e.g., exposed to air and moisture), it may have degraded. Verify the purity of your starting material via LC-MS or NMR before use.

  • Plausible Cause 2: Chemical Incompatibility. This molecule has several reactive sites.

    • Nucleophilic Piperazine: The secondary amine in the piperazine ring is a potent nucleophile and a base. It will react with electrophiles and acids.

    • Chloropyridine Ring: The chlorine atom on the pyridine ring can be displaced by strong nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction, especially if the reaction is heated.

    • Oxidation: The piperazine ring can be oxidized by strong oxidizing agents.[11]

  • Troubleshooting Steps:

    • Review your reaction scheme for incompatible reagents. Are there strong acids, bases, or oxidizing agents present that you haven't accounted for?[4][11]

    • Consider protecting the piperazine nitrogen if it is interfering with your desired transformation.

    • Run the reaction under an inert atmosphere if you suspect oxidation is the issue.

Emergency Procedures: Spills & Exposure

Immediate and correct response to an emergency is critical. Ensure an eyewash station and safety shower are accessible.[8]

First Aid Measures

  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3]

  • In Case of Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes.[1] Removal of contact lenses should only be done by skilled personnel. Seek immediate medical attention.[1]

  • If Swallowed: Do NOT induce vomiting.[3] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response Protocol

  • Minor Spill (inside a fume hood):

    • Ensure full PPE is worn.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[6]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • EVACUATE the immediate area and alert nearby personnel.

    • Remove all sources of ignition.[6]

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Spill_Response spill Spill Detected! size Is the spill small & contained in a fume hood? spill->size evacuate 1. EVACUATE immediate area. 2. Alert others. 3. Call EH&S / Emergency Response. size->evacuate No ppe_check 1. Wear full PPE (Goggles, Face Shield, Gloves, Lab Coat). size->ppe_check Yes absorb 2. Cover/contain spill with inert absorbent (vermiculite, sand). ppe_check->absorb collect 3. Collect material with non-sparking tools into a sealed hazardous waste container. absorb->collect clean 4. Decontaminate spill area. collect->clean

Figure 2. Decision tree for responding to a chemical spill.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from Carl ROTH website. [Link]

  • PubChem. (n.d.). 1-(6-Nitropyridin-3-yl)piperazine. Retrieved from PubChem website. [Link]

  • HFC. (n.d.). 1-((6-Chloropyridin-2-yl)methyl)-4-methylpiperazine. Retrieved from HFC website. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine. Retrieved from Cole-Parmer website. [Link]

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Validation & Comparative

A Comparative Guide to the Pharmacological Profile of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine and Other Dopamine Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the pharmacological properties of the novel compound 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine in comparison to established dopamine receptor agonists. Due to the limited publicly available data on this specific molecule, we will present a guide on how to conduct such a comparative analysis, utilizing data from structurally related compounds and well-characterized dopamine agonists as benchmarks. This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel dopaminergic agents.

Introduction: The Rationale for Comparison

The piperazine scaffold is a privileged structure in medicinal chemistry, known for its interaction with various neurotransmitter receptors.[1] Modifications of this core can lead to compounds with high affinity and selectivity for specific receptor subtypes. The compound this compound, while not extensively documented, belongs to a class of compounds with demonstrated activity at dopamine receptors. Structurally similar molecules, such as certain 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, have shown potent agonistic activity at D2 and D3 receptors.[2] Furthermore, the related compound, 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine, is under investigation as a potential dopamine D3 receptor agonist.[3]

Given this context, it is hypothesized that this compound may act as a dopamine receptor agonist, potentially with selectivity for the D2-like family of receptors (D2, D3, and D4). Understanding its detailed pharmacological profile—specifically its binding affinity, functional potency, and selectivity—is crucial for assessing its therapeutic potential for conditions such as Parkinson's disease, restless legs syndrome, or certain psychiatric disorders.[2]

This guide will compare the (hypothetical) pharmacological profile of this compound against a panel of well-characterized dopamine receptor agonists:

  • Pramipexole: A D2/D3 receptor agonist with higher affinity for the D3 subtype.[4][5]

  • Ropinirole: A D2/D3 receptor agonist.[2]

  • Apomorphine: A non-selective dopamine agonist.[6]

  • Sumanirole: A highly selective D2 receptor agonist.[7]

Comparative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the comparator dopamine agonists at the five human dopamine receptor subtypes. The data for this compound is presented as "To Be Determined (TBD)" to indicate the experimental data that a researcher would need to generate.

Table 1: Comparative Binding Affinities (Ki, nM) at Human Dopamine Receptors
CompoundD1 ReceptorD2 ReceptorD3 ReceptorD4 ReceptorD5 Receptor
This compound TBDTBDTBDTBDTBD
Pramipexole >10,0003.90.55.1>10,000
Ropinirole >10,00093400>10,000
Apomorphine 443.81.92621
Sumanirole >71409.01940>2190>10,000

Note: Data for comparator compounds is compiled from various sources and may vary depending on the experimental conditions.[8]

Table 2: Comparative Functional Potencies (EC50, nM) at Human Dopamine Receptors
CompoundD1 ReceptorD2 ReceptorD3 ReceptorD4 ReceptorD5 Receptor
This compound TBDTBDTBDTBDTBD
Pramipexole >10,0001.80.410>10,000
Ropinirole >10,0001510>1,000>10,000
Apomorphine 1001055080
Sumanirole >10,00017-75>10,000>10,000>10,000

Note: Data for comparator compounds is compiled from various sources and may vary depending on the experimental conditions.[7][8]

Experimental Protocols for Pharmacological Characterization

To determine the pharmacological profile of this compound, a series of in vitro assays should be performed. The following are detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity (Ki) of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with known high affinity and selectivity for the target receptor by the unlabeled test compound.[9]

Objective: To determine the binding affinity (Ki) of this compound for human dopamine D1, D2, D3, D4, and D5 receptors.

Materials:

  • Cell membranes expressing the human dopamine receptor subtype of interest.

  • Radioligands: [³H]-SCH23390 (for D1 and D5), [³H]-Spiperone or [³H]-Raclopride (for D2 and D3), [³H]-N-methylspiperone (for D4).

  • Non-specific binding control (e.g., unlabeled haloperidol or other appropriate antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding control.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP Measurement

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist, and for quantifying its potency (EC50) and efficacy (Emax). Dopamine receptors are G protein-coupled receptors (GPCRs). D1-like receptors (D1 and D5) are coupled to Gαs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). D2-like receptors (D2, D3, and D4) are coupled to Gαi/o, which inhibits adenylyl cyclase.[10]

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at human dopamine receptors.

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.

  • Assay medium (e.g., DMEM or Ham's F-12).

  • Forskolin (to stimulate cAMP production for D2-like receptor assays).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Lysis buffer.

  • Plate reader compatible with the chosen detection technology.

Procedure for D1-like Receptors (Gs-coupled):

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Replace the culture medium with assay medium containing varying concentrations of this compound or a reference agonist.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) from the resulting dose-response curve.

Procedure for D2-like Receptors (Gi-coupled):

  • Cell Plating: Plate the cells as described for D1-like receptors.

  • Compound and Forskolin Addition: Replace the culture medium with assay medium containing a fixed concentration of forskolin (to stimulate cAMP production) and varying concentrations of this compound or a reference agonist.

  • Incubation, Lysis, and Detection: Follow the same procedure as for D1-like receptors.

  • Data Analysis: The agonist will inhibit the forskolin-stimulated cAMP production. Plot the percentage of inhibition of the forskolin response against the logarithm of the agonist concentration to determine the EC50 and Emax.

Signaling Pathways and Experimental Workflows

Dopamine Receptor Signaling Pathways

The following diagram illustrates the canonical signaling pathways for D1-like and D2-like dopamine receptors.

G_protein_signaling cluster_D1 D1-like Receptor Signaling (Gs) cluster_D2 D2-like Receptor Signaling (Gi) D1_agonist Dopamine / Agonist D1R D1/D5 Receptor D1_agonist->D1R Binds Gs Gs D1R->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates ATP_cAMP ATP -> cAMP PKA PKA Activation ATP_cAMP->PKA Activates Cellular_Response_D1 Cellular Response PKA->Cellular_Response_D1 D2_agonist Dopamine / Agonist D2R D2/D3/D4 Receptor D2_agonist->D2R Binds Gi Gi D2R->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits ATP_cAMP_inhib ATP ⊣ cAMP PKA_inhib Reduced PKA Activation ATP_cAMP_inhib->PKA_inhib Cellular_Response_D2 Cellular Response PKA_inhib->Cellular_Response_D2

Caption: Canonical Gs and Gi signaling pathways for dopamine receptors.

Experimental Workflow for Compound Characterization

The following diagram outlines the logical flow of experiments for characterizing a novel dopamine receptor agonist.

experimental_workflow start Novel Compound: This compound binding_assay Radioligand Binding Assays (D1, D2, D3, D4, D5) start->binding_assay determine_ki Determine Ki values (Affinity Profile) binding_assay->determine_ki functional_assay Functional Assays (cAMP) (D1, D2, D3, D4, D5) determine_ki->functional_assay determine_ec50_emax Determine EC50 & Emax (Potency & Efficacy) functional_assay->determine_ec50_emax selectivity_profile Establish Selectivity Profile determine_ec50_emax->selectivity_profile in_vivo_studies In Vivo Behavioral Models (e.g., rodent models of Parkinson's) selectivity_profile->in_vivo_studies conclusion Comprehensive Pharmacological Profile in_vivo_studies->conclusion

Caption: Workflow for characterizing a novel dopamine receptor agonist.

Conclusion and Future Directions

This guide provides a robust framework for the in-depth pharmacological characterization of this compound and its comparison with established dopamine receptor agonists. By systematically determining its binding affinities and functional activities across all dopamine receptor subtypes, researchers can elucidate its selectivity and potency. This information is critical for predicting its potential therapeutic applications and off-target effects. Subsequent in vivo studies in relevant animal models of dopamine-related disorders would be the next logical step to validate the in vitro findings and assess its potential as a novel therapeutic agent.

References

  • K, S., & K, S. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. World Journal of Pharmaceutical Research, 8(11), 589-601. [Link]

  • Guide to Pharmacology. (n.d.). Dopamine receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of medicinal chemistry, 39(10), 1941–1942. [Link]

  • Newman, A. H., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3195. [Link]

  • Sahlholm, K., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics-Role of a Conserved Serine Residue. International journal of molecular sciences, 22(8), 4093. [Link]

  • Newman, A. H., et al. (2015). Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease. The Journal of pharmacology and experimental therapeutics, 314(2), 859–868. [Link]

  • Nakajima, S., et al. (2011). Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. PloS one, 6(3), e17723. [Link]

  • Wood, M., et al. (2004). Investigation of the mechanism of agonist and inverse agonist action at D2 dopamine receptors. British journal of pharmacology, 142(1), 71–80. [Link]

  • Newman, A. H., et al. (2018). Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors. Neuropharmacology, 141, 28-37. [Link]

Sources

A Comparative Analysis for Researchers: 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine and Imidacloprid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, objective comparison of the chemical properties, mechanism of action, and potential toxicological profiles of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine and the widely-used neonicotinoid insecticide, imidacloprid. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research, offering insights grounded in available scientific literature and standardized experimental methodologies.

Introduction

The landscape of insecticide development is in a constant state of evolution, driven by the need for novel compounds with improved efficacy, selectivity, and more favorable safety profiles. Neonicotinoids, a class of insecticides targeting the nicotinic acetylcholine receptors (nAChRs) of insects, have been a cornerstone of pest management for decades. Imidacloprid, a first-generation neonicotinoid, has seen widespread use due to its effectiveness against a broad spectrum of sucking insects.[1][2] However, concerns regarding off-target effects, particularly on pollinators, have spurred research into new chemical entities.[3]

One such area of exploration involves the modification of the core neonicotinoid structure. This compound represents a structural analog of imidacloprid, where the imidazolidine ring of imidacloprid is replaced by a piperazine moiety. This guide will dissect the known characteristics of both compounds, providing a framework for their comparative evaluation.

Chemical and Physical Properties

A fundamental comparison begins with the distinct chemical structures and resulting physical properties of these two molecules.

PropertyThis compoundImidacloprid
Chemical Structure Featuring a piperazine ring attached to a chloropyridinylmethyl group.Characterized by an imidazolidine ring linked to a chloropyridinylmethyl group.[4]
Molecular Formula C11H16ClN3C9H10ClN5O2
Molecular Weight 225.72 g/mol 255.66 g/mol
Appearance Yellow to pale yellow oil[5]Colorless crystals[6]
Solubility in Water Data not available, but the piperazine moiety generally confers good water solubility.0.61 g/L at 20°C[7]

Mechanism of Action: A Tale of Two Rings

Both this compound and imidacloprid are believed to exert their insecticidal effects by acting as agonists at the insect nicotinic acetylcholine receptors (nAChRs).[4][8] These receptors are ligand-gated ion channels crucial for synaptic transmission in the insect central nervous system.[1]

Upon binding, these compounds mimic the action of the natural neurotransmitter, acetylcholine (ACh). However, unlike ACh, which is rapidly broken down by the enzyme acetylcholinesterase to terminate the nerve signal, neonicotinoids are not readily metabolized.[9] This leads to a persistent stimulation of the nAChRs, causing uncontrolled nerve firing, paralysis, and ultimately, the death of the insect.[10]

The key structural difference lies in the heterocyclic ring system: the piperazine ring in this compound and the imidazolidine ring in imidacloprid. This variation is significant as the nature of this ring can influence the compound's binding affinity for the nAChR, its metabolic stability, and its overall insecticidal potency. Research on related piperazine-containing neonicotinoids has demonstrated their potential to act as effective bioisosteric replacements for the more traditional imidazolidine ring, with some derivatives exhibiting high affinity for nAChRs.[11]

cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Response Continuous Nerve Stimulation -> Paralysis -> Death nAChR->Response Leads to ACh Acetylcholine (ACh) ACh->nAChR Binds & Activates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Compound Imidacloprid or This compound Compound->nAChR Binds & Persistently Activates Compound->AChE Not readily hydrolyzed AChE->ACh Inactivates

Mechanism of action at the insect synapse.

Comparative Efficacy and Toxicological Profile

A direct, data-driven comparison of the insecticidal efficacy and toxicology of these two specific compounds is challenging due to the limited publicly available data for this compound. However, we can infer its potential activity based on studies of structurally related compounds and compare this to the well-documented profile of imidacloprid.

Insecticidal Efficacy:

Imidacloprid is known for its high efficacy against a wide range of sucking pests, including aphids, whiteflies, and leafhoppers.[2] Its systemic nature allows it to be taken up by the plant, providing protection from within.

For this compound, studies on analogous piperazine-containing neonicotinoids have shown that these compounds can exhibit potent insecticidal activity.[12] The affinity of these compounds for insect nAChRs can be in the nanomolar range, suggesting high potency.[11] However, without specific LD50 or LC50 data for the target compound against various insect species, a quantitative comparison is not possible.

Toxicological Profile:

The toxicological profile of imidacloprid has been extensively studied. While it exhibits selective toxicity towards insects over vertebrates due to differences in nAChR structure and binding affinity, concerns have been raised about its impact on non-target organisms, particularly pollinators like bees.[3][13]

The toxicological profile of this compound is not well-documented in the public domain. As a neonicotinoid-like compound, it would be expected to share a similar mode of action in non-target organisms that possess nAChRs. The piperazine moiety itself is a common scaffold in pharmaceuticals and can have its own pharmacological and toxicological properties, generally related to effects on the central nervous system.[14] A comprehensive toxicological assessment would be required to determine its specific off-target effects.

Experimental Protocols

To facilitate further research and a direct comparison, the following are standardized protocols for evaluating the insecticidal activity and receptor binding affinity of these compounds.

Insect Bioassay: Determination of Acute Contact LD50

This protocol is based on the principles outlined in the OECD Guidelines for the Testing of Chemicals, specifically for acute toxicity testing.[15][16]

Objective: To determine the median lethal dose (LD50) of the test compound when applied topically to a target insect species (e.g., housefly, Musca domestica, or a relevant agricultural pest).

Materials:

  • Test insects of a uniform age and weight.

  • Test compounds (this compound and imidacloprid).

  • Acetone or another suitable solvent.

  • Microsyringe or microapplicator.

  • Holding cages with access to food and water.

  • Temperature and humidity-controlled environment.

Procedure:

  • Preparation of Dosing Solutions: Prepare a series of graded concentrations of each test compound in the chosen solvent. A solvent-only control should also be prepared.

  • Dosing: Anesthetize the insects lightly with carbon dioxide. Using the microapplicator, apply a precise volume (typically 1 µL) of each test solution to the dorsal thorax of each insect.

  • Observation: Place the treated insects in holding cages with food and water, separated by dose group. Maintain them in a controlled environment (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle).

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to make a coordinated movement when gently prodded.

  • Data Analysis: Use probit analysis to calculate the LD50 value, its 95% confidence limits, and the slope of the dose-response curve for each compound.

cluster_0 Preparation cluster_1 Dosing cluster_2 Observation cluster_3 Analysis A Prepare graded concentrations of test compounds in solvent C Anesthetize insects (e.g., with CO2) A->C B Prepare solvent-only control B->C D Apply precise volume (e.g., 1 µL) of test solution to dorsal thorax C->D E Place insects in holding cages with food and water D->E F Maintain in controlled environment (temperature, humidity, light cycle) E->F G Record mortality at 24, 48, 72 hours F->G H Perform probit analysis G->H I Calculate LD50, confidence limits, and slope of dose-response curve H->I

Sources

A Comparative Efficacy Analysis: 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine and its Neonicotinoid Congeners Versus Traditional Insecticides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of pest management, the demand for insecticides with high efficacy, target specificity, and favorable environmental profiles is paramount. This guide provides a comprehensive comparison of the novel piperazine-containing neonicotinoid, 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine, and its class, against traditional insecticide families: organophosphates, carbamates, and pyrethroids. Drawing upon available scientific literature, this document delves into the mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate these compounds.

Section 1: Introduction to the Contenders

1.1 The Neonicotinoid with a Piperazine Moiety: this compound

This compound is a member of the neonicotinoid class of insecticides. Its chemical structure, featuring a chloropyridinylmethyl group linked to a piperazine ring, is designed to interact with the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. While specific efficacy data for this exact compound is limited in publicly accessible literature, its structural analogs and the broader neonicotinoid class have been extensively studied. For the purpose of quantitative comparison in this guide, the widely researched neonicotinoid Imidacloprid will be used as a representative of this class due to its shared mode of action and extensive available data.

1.2 Traditional Insecticides: A Brief Overview

For decades, traditional insecticides have been the cornerstone of pest control. This guide will focus on three major classes:

  • Organophosphates: These compounds act by inhibiting the enzyme acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine and subsequent nerve overstimulation.

  • Carbamates: Similar to organophosphates, carbamates also inhibit AChE, though typically through a reversible mechanism.

  • Pyrethroids: These synthetic insecticides are analogs of the natural insecticide pyrethrin. They act on the voltage-gated sodium channels of nerve cells, causing prolonged channel opening and leading to paralysis.

Section 2: Mechanism of Action - A Tale of Two Targets

The fundamental difference in the efficacy and selectivity of these insecticide classes lies in their molecular targets within the insect's nervous system.

Neonicotinoids , including this compound, are agonists of the nicotinic acetylcholine receptors (nAChRs). They bind to these receptors, mimicking the action of acetylcholine but with much higher affinity and resistance to enzymatic degradation. This leads to a persistent stimulation of the nerve cells, resulting in paralysis and death of the insect.

Traditional insecticides primarily target two different components of the nervous system. Organophosphates and Carbamates inhibit the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine in the synapse. By inhibiting this enzyme, these insecticides cause a buildup of acetylcholine, leading to continuous nerve impulses, convulsions, and eventual death. Pyrethroids , on the other hand, target the voltage-gated sodium channels in nerve cell membranes. They prevent the normal closing of these channels, leading to a prolonged influx of sodium ions, repetitive nerve firing, and paralysis.

Insecticide_Mechanisms cluster_Neonicotinoid Neonicotinoid cluster_Traditional Traditional Insecticides Neonicotinoid This compound (and other Neonicotinoids) nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds and Activates Paralysis_Death_Neo Paralysis and Death nAChR->Paralysis_Death_Neo Continuous Nerve Stimulation Organophosphates_Carbamates Organophosphates & Carbamates AChE Acetylcholinesterase (AChE) Organophosphates_Carbamates->AChE Inhibits Pyrethroids Pyrethroids Sodium_Channel Voltage-Gated Sodium Channel Pyrethroids->Sodium_Channel Keeps Open Paralysis_Death_OC Paralysis and Death AChE->Paralysis_Death_OC Acetylcholine Buildup & Nerve Overstimulation Paralysis_Death_Pyr Paralysis and Death Sodium_Channel->Paralysis_Death_Pyr Repetitive Nerve Firing

Figure 1: Signaling pathways of Neonicotinoid and Traditional Insecticides.

Section 3: Comparative Efficacy - A Quantitative Look

The efficacy of an insecticide is typically quantified by its lethal dose (LD50) or lethal concentration (LC50), which represent the dose or concentration required to kill 50% of a test population. The following tables provide a comparative overview of the efficacy of a representative neonicotinoid (Imidacloprid) and traditional insecticides against common insect pests. It is important to note that efficacy can vary significantly based on the insect species, life stage, and environmental conditions.

Table 1: Comparative Efficacy Against Sucking Pests (e.g., Aphids)

Insecticide ClassActive IngredientTarget PestLC50 (ppm)Source
Neonicotinoid ImidaclopridAphis gossypii (Cotton Aphid)0.5 - 2.0[1]
Organophosphate AcephateAphis gossypii (Cotton Aphid)5.0 - 15.0[1]
Carbamate ThiodicarbMyzus persicae (Green Peach Aphid)10 - 50N/A
Pyrethroid Lambda-cyhalothrinAphis gossypii (Cotton Aphid)> 50 (resistance often reported)[2]

Table 2: Comparative Efficacy Against Chewing Pests (e.g., Lepidopteran Larvae)

Insecticide ClassActive IngredientTarget PestLC50 (ppm)Source
Neonicotinoid ImidaclopridPlutella xylostella (Diamondback Moth)0.1 - 0.5N/A
Organophosphate ChlorpyrifosSpodoptera litura (Tobacco Cutworm)100 - 400[3]
Carbamate MethomylSpodoptera litura (Tobacco Cutworm)10 - 50[3]
Pyrethroid DeltamethrinSpodoptera litura (Tobacco Cutworm)132 - 342[4]

Note: LC50 values are approximate and can vary based on the specific study and resistance levels of the pest population.

Section 4: Experimental Methodologies for Efficacy Evaluation

The determination of insecticide efficacy relies on standardized and reproducible bioassays. The choice of method depends on the target pest, the mode of action of the insecticide, and the desired endpoint (e.g., contact, residual, or stomach toxicity).

Key Experimental Protocols

4.1.1 Leaf-Dip Bioassay

This method is commonly used to assess the stomach and contact toxicity of insecticides to foliage-feeding insects.

  • Preparation of Insecticide Solutions: A series of graded concentrations of the test insecticide are prepared in a suitable solvent (e.g., acetone) and then diluted with water, often containing a surfactant to ensure even leaf coverage.

  • Leaf Treatment: Leaves of a suitable host plant are individually dipped into the insecticide solutions for a standardized period (e.g., 10-30 seconds) with gentle agitation.[5] Control leaves are dipped in a solution containing only the solvent and surfactant.

  • Drying: The treated leaves are allowed to air-dry completely.

  • Insect Infestation: Once dry, the leaves are placed in ventilated containers (e.g., Petri dishes) lined with moistened filter paper to maintain turgidity. A known number of test insects (e.g., 10-20 larvae) are then introduced into each container.[2]

  • Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after infestation. Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula and then subjected to probit analysis to determine the LC50 value.

4.1.2 Topical Application Bioassay

This method is used to determine the direct contact toxicity of an insecticide.

  • Insect Immobilization: Test insects are immobilized, often by chilling them on a cold plate.

  • Insecticide Application: A micro-applicator is used to apply a precise volume (e.g., 0.2-0.5 µL) of a specific concentration of the insecticide, dissolved in a volatile solvent like acetone, to a specific part of the insect's body, typically the dorsal thorax.[6]

  • Recovery: The treated insects are transferred to clean containers with access to food and water.

  • Mortality Assessment: Mortality is assessed at predetermined time points (e.g., 24, 48 hours).

  • Data Analysis: The dose-response data is analyzed using probit analysis to calculate the LD50 value.

4.1.3 Residual Contact Bioassay

This method evaluates the toxicity of an insecticide residue on a surface.

  • Surface Treatment: The inner surfaces of glass vials or Petri dishes are coated with a known concentration of the insecticide dissolved in a volatile solvent. The solvent is then allowed to evaporate completely, leaving a uniform film of the insecticide.[7]

  • Insect Exposure: A known number of test insects are introduced into the treated containers.

  • Exposure Period: The insects are exposed to the treated surface for a defined period.

  • Transfer and Observation: After the exposure period, the insects are transferred to clean containers with food and water, and mortality is recorded at various time intervals.

  • Data Analysis: The concentration-mortality data is used to calculate the LC50 value for residual contact.

Experimental Workflow Visualization

Insecticide_Efficacy_Workflow cluster_Preparation Preparation cluster_Bioassay Bioassay cluster_Data_Collection Data Collection & Analysis A Prepare Serial Dilutions of Insecticides D Leaf-Dip Bioassay A->D E Topical Application A->E F Residual Contact A->F B Select and Prepare Test Insects B->D B->E B->F C Prepare Host Plant Material (if applicable) C->D G Record Mortality at Specific Time Intervals D->G E->G F->G H Correct for Control Mortality (Abbott's Formula) G->H I Probit Analysis H->I J Determine LC50 / LD50 Values I->J

Figure 2: General experimental workflow for insecticide efficacy testing.

Section 5: Conclusion

The selection of an appropriate insecticide requires a thorough understanding of its mode of action, efficacy against target pests, and potential non-target effects. This compound, as a neonicotinoid, offers a distinct mechanism of action compared to traditional insecticides, which can be advantageous in resistance management programs. While direct comparative efficacy data for this specific molecule is not widely available, the broader class of neonicotinoids, represented here by Imidacloprid, generally exhibits high efficacy against sucking pests and some chewing pests, often at lower concentrations than traditional insecticides.

The choice between these insecticide classes will ultimately depend on the specific pest-crop system, existing resistance patterns, and the principles of integrated pest management (IPM). The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative efficacy studies, contributing to the development of more effective and sustainable pest control strategies.

References

  • Ahmad, M., Iqbal, M., & Aslam, M. (2007). Resistance to Selected Organochlorin, Organophosphate, Carbamate and Pyrethroid, in Spodoptera litura (Lepidoptera: Noctuidae). Journal of Agricultural Science and Technology, 9(1), 65-74. [Link]

  • Althoff, R. L., & Wanzala, W. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments, (179), e63391. [Link]

  • Awasthi, N. S., Barkhade, U. P., Patil, R., & Lande, G. K. (2013). Comparative toxicity of some commonly used insecticides to cotton aphid and their safety to predatory coccinellids. The Bioscan, 8(3), 1007-1010. [Link]

  • Baig, M. A., & Bashir, M. I. (2021). Efficacy of Pyrethroids And New Chemistry Insecticides Against Spodoptera Litura Under Laboratory Conditions. Journal of Agricultural Research, 1(4). [Link]

  • Bhavani, B., & Singh, T. V. K. (2020). Evaluation of Imidacloprid 6%+ Lambda cyhalothrin 4% SL Against Sucking Pests of Cotton. International Journal of Current Microbiology and Applied Sciences, 9(8), 1833-1840. [Link]

  • Guedes, R. N. C., & Cutler, G. C. (2014). Insecticide-induced hormesis and arthropod pest management. Pest Management Science, 70(3), 341-346.
  • Hassan, S. A. (1992). Guidelines for testing the effects of pesticides on beneficial organisms: description of test methods. IOBC/WPRS Bulletin, 15(3), 1-186.
  • IRAC. (n.d.). IRAC Susceptibility Test Method No: 018. Retrieved from [Link]

  • Karuppaiah, V., & Srivastava, C. (2019). Bioefficacy of some insecticides against tobacco caterpillar, Spodoptera litura (Fabricius) under lab conditions. Journal of Entomology and Zoology Studies, 7(5), 1121-1125. [Link]

  • Kumar, S., & Singh, R. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(4), 16-21. [Link]

  • Kwon, D. H., Clark, J. M., & Lee, S. H. (2010). Residual contact vial bioassay for the on-site detection of acaricide resistance in the two-spotted spider mite. Journal of Asia-Pacific Entomology, 13(3), 235-239. [Link]

  • World Health Organization. (2016). Test procedures for insecticide resistance monitoring in malaria vector mosquitoes. World Health Organization. [Link]

Sources

A Comparative Analysis of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine and its Ethyl-Substituted Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Subtle yet Significant Impact of N-Alkylation on Physicochemical and Biological Properties

In the landscape of drug discovery and development, seemingly minor structural modifications can elicit profound changes in a molecule's behavior. This guide provides a detailed comparative analysis of two closely related piperazine derivatives: 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine and its ethyl-substituted counterpart, 1-[(6-Chloropyridin-3-yl)methyl]-4-ethylpiperazine. As researchers and drug development professionals, understanding the impact of simple N-alkylation is critical for lead optimization and the rational design of novel therapeutics.

This analysis will delve into the synthesis, physicochemical properties, and known biological activities of these two compounds. We will explore how the substitution of a methyl group with an ethyl group on the piperazine nitrogen can influence key drug-like properties, including solubility, metabolic stability, and receptor interactions. This guide is designed to be a practical resource, offering not only a side-by-side comparison but also detailed experimental protocols to enable researchers to conduct their own comparative studies.

Structural Analogs at a Glance

The core structure of both molecules features a 6-chloropyridin-3-ylmethyl moiety attached to a piperazine ring. The sole difference lies in the alkyl substituent at the N4 position of the piperazine ring.

CompoundStructure
This compound Structure of this compound
1-[(6-Chloropyridin-3-yl)methyl]-4-ethylpiperazine Structure of 1-[(6-Chloropyridin-3-yl)methyl]-4-ethylpiperazine

Synthesis of the Target Compounds

The synthesis of these analogs can be achieved through a straightforward nucleophilic substitution reaction. A common synthetic route involves the reaction of 3-(chloromethyl)-6-chloropyridine with the corresponding N-alkylated piperazine.

General Synthetic Protocol

A scalable and efficient synthesis can be performed as follows:

  • Preparation of the N-alkylpiperazine: 1-methylpiperazine and 1-ethylpiperazine are commercially available but can also be synthesized through standard alkylation procedures of piperazine.

  • Reaction with 3-(chloromethyl)-6-chloropyridine: To a solution of the appropriate N-alkylpiperazine (1.1 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), is added a base like potassium carbonate (2.0 equivalents). 3-(chloromethyl)-6-chloropyridine (1.0 equivalent) is then added portion-wise at room temperature.

  • Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product N_Alkylpiperazine 1-Methylpiperazine or 1-Ethylpiperazine Reaction Nucleophilic Substitution N_Alkylpiperazine->Reaction Chloromethylpyridine 3-(Chloromethyl)-6-chloropyridine Chloromethylpyridine->Reaction Solvent Acetonitrile or DMF Solvent->Reaction Base K2CO3 Base->Reaction Temperature Room Temperature to 60°C Temperature->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Target_Compound 1-[(6-Chloropyridin-3-yl)methyl]-4-alkylpiperazine Purification->Target_Compound

Comparative Physicochemical Properties

The seemingly minor change from a methyl to an ethyl group can influence several key physicochemical properties that are critical for a compound's pharmacokinetic profile.

PropertyThis compound1-[(6-Chloropyridin-3-yl)methyl]-4-ethylpiperazineCausality of the Difference
Molecular Formula C12H18ClN3C13H20ClN3Addition of a CH2 group.
Molecular Weight 239.74 g/mol 253.78 g/mol Increased mass from the ethyl group.
Predicted LogP Data not readily available~2.8[1]The ethyl group increases lipophilicity compared to the methyl group, which would likely result in a higher LogP for the ethyl analog.
Predicted Aqueous Solubility Data not readily available~1.5 g/L[1]Increased lipophilicity of the ethyl group may lead to slightly lower aqueous solubility compared to the methyl analog.
Predicted pKa Data not readily availableData not readily availableThe basicity of the piperazine nitrogens is expected to be similar, with only minor electronic effects from the different alkyl groups.

Comparative Biological Activities

Both compounds share a common pharmacophore, the 6-chloropyridin-3-ylmethyl moiety, which is a key structural feature in neonicotinoid insecticides. This class of compounds is known to act as agonists at nicotinic acetylcholine receptors (nAChRs).[1] Furthermore, preliminary studies on the ethyl analog suggest potential activity at dopamine D3 receptors.[1]

Nicotinic Acetylcholine Receptor (nAChR) Agonism

The primary mechanism of action for neonicotinoids involves their interaction with nAChRs in the insect central nervous system, leading to overstimulation and eventual paralysis. The affinity and potency at these receptors can be subtly influenced by the nature of the substituent on the piperazine ring.

Dopamine D3 Receptor (D3R) Agonism

Interestingly, preliminary studies on 1-[(6-chloropyridin-3-yl)methyl]-4-ethylpiperazine suggest it may also act as an agonist for dopamine D3 receptors.[1] This finding opens up potential therapeutic applications in neurodegenerative diseases and mood disorders.[1] It is plausible that the methyl analog shares this activity, though likely with a different potency and selectivity profile.

Experimental Protocols for Comparative Analysis

To provide a robust, head-to-head comparison, the following experimental protocols are recommended. These assays are designed to be self-validating and provide the quantitative data necessary for informed decision-making in a drug discovery program.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic aqueous solubility of each compound.

Protocol:

  • Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Seal the vial and shake at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the sample to confirm the presence of undissolved solid.

  • Filter the suspension through a 0.45 µm filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Prepare a standard curve with known concentrations of the compound to accurately determine the concentration in the filtrate.

G Start Add excess compound to PBS (pH 7.4) Shake Shake for 24h at constant temp. Start->Shake Filter Filter through 0.45 µm filter Shake->Filter Analyze Quantify concentration by HPLC-UV Filter->Analyze End Determine Aqueous Solubility Analyze->End

In Vitro Metabolic Stability (Liver Microsome Assay)

Objective: To assess the metabolic stability of each compound in the presence of liver microsomes.

Protocol:

  • Prepare a reaction mixture containing liver microsomes (human or other species of interest) and NADPH in a suitable buffer.

  • Pre-incubate the reaction mixture at 37 °C.

  • Initiate the reaction by adding the test compound (at a final concentration of, for example, 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Receptor Binding Assays

Objective: To determine the binding affinity of each compound for nAChRs and D3Rs.

5.3.1. Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

Protocol:

  • Prepare a membrane fraction from a cell line or tissue known to express the nAChR subtype of interest.

  • In a multi-well plate, incubate the membrane preparation with a known concentration of a radiolabeled nAChR ligand (e.g., [³H]-epibatidine) in the presence of increasing concentrations of the test compound.

  • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters to remove any non-specifically bound radioligand.

  • Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant).

5.3.2. Dopamine D3 Receptor (D3R) Binding Assay

Protocol:

  • Prepare a membrane fraction from a cell line expressing the human dopamine D3 receptor.

  • In a multi-well plate, incubate the membrane preparation with a known concentration of a radiolabeled D3R antagonist (e.g., [³H]-spiperone) in the presence of increasing concentrations of the test compound.

  • Follow steps 3-7 from the nAChR binding assay protocol to determine the IC50 and Ki values for the D3 receptor.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare receptor-expressing membrane fraction Incubation Incubate membrane, radioligand, and test compound Membrane_Prep->Incubation Ligand_Prep Prepare radiolabeled ligand and test compound dilutions Ligand_Prep->Incubation Filtration Separate bound and free ligand by rapid filtration Incubation->Filtration Quantification Quantify bound radioactivity Filtration->Quantification IC50_Calc Determine IC50 value Quantification->IC50_Calc Ki_Calc Calculate Ki value IC50_Calc->Ki_Calc

Discussion and Structure-Activity Relationship (SAR) Insights

The seemingly subtle difference between a methyl and an ethyl group can have a significant impact on a molecule's interaction with its biological target and its overall pharmacokinetic profile.

  • Lipophilicity and Permeability: The increased lipophilicity of the ethyl analog, as suggested by its predicted LogP, may lead to enhanced membrane permeability. However, this could also result in increased non-specific binding and potentially lower aqueous solubility.

  • Metabolic Stability: The ethyl group may be more susceptible to metabolic oxidation by cytochrome P450 enzymes compared to the methyl group, potentially leading to a shorter in vivo half-life for the ethyl analog. The in vitro liver microsome assay is crucial for elucidating this.

  • Receptor Binding: The size and shape of the binding pocket of the target receptors (nAChR and D3R) will determine whether the bulkier ethyl group is beneficial or detrimental for binding affinity. It is possible that the ethyl group provides a better fit in a hydrophobic sub-pocket, leading to higher affinity. Conversely, it could introduce steric hindrance, reducing affinity.

Conclusion

This comparative guide highlights the importance of systematic evaluation of even minor structural modifications in drug discovery. While this compound and its ethyl-substituted analog share a common structural core and likely similar primary biological activities, the seemingly simple change in the N-alkyl substituent can lead to significant differences in their physicochemical and pharmacokinetic properties.

The provided experimental protocols offer a framework for researchers to generate the necessary data to build a comprehensive understanding of the structure-activity relationships for this class of compounds. Such a data-driven approach is essential for the successful optimization of lead compounds and the development of novel therapeutics with improved efficacy and safety profiles.

References

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A Senior Application Scientist's Guide to Off-Target Effects of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine in Non-Neuronal Cells

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

In the landscape of modern drug discovery and chemical biology, the precise characterization of a compound's biological activity is paramount. While on-target efficacy is the primary goal, understanding a molecule's off-target effects is equally critical for predicting potential toxicity, elucidating complex biological responses, and identifying novel therapeutic applications. This guide provides a comprehensive comparison of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine, a compound belonging to the neonicotinoid class, and its alternatives, with a focus on their off-target effects in non-neuronal cells. We will delve into the causality behind experimental choices for profiling these effects and provide detailed, validated protocols to ensure scientific rigor.

The compound this compound is a piperazine derivative that shares structural similarities with neonicotinoid insecticides.[1] These compounds are known to act as agonists of nicotinic acetylcholine receptors (nAChRs).[1][2] While their primary application is in agrochemicals, targeting insect nAChRs, the potential for interaction with other receptors and enzymes in mammalian, non-neuronal cells necessitates a thorough investigation of their off-target profile.[1] This guide will equip researchers, scientists, and drug development professionals with the knowledge and tools to navigate the complexities of off-target effect analysis for this compound class.

Primary Target and Known Off-Target Profile

The primary intended target of neonicotinoid-like compounds are the nicotinic acetylcholine receptors (nAChRs).[1][2] In insects, agonism of these receptors leads to neurotoxicity and death.[1] However, the structural motif of a chloropyridinyl group linked to a piperazine ring is a versatile scaffold found in many biologically active molecules, suggesting the potential for interactions with a range of other proteins.

Preliminary studies and the broader understanding of similar chemical structures indicate potential off-target interactions with:

  • Dopamine Receptors: Some related piperazine derivatives have shown activity as agonists for dopamine receptors, particularly the D3 subtype.[1]

  • Sigma Receptors: The piperazine moiety is a known pharmacophore for sigma receptors, which are involved in a variety of cellular functions and can be modulated by a range of structurally diverse compounds.[3][4]

  • Other Kinases and GPCRs: The general structure of the compound warrants broad screening against panels of kinases and G-protein coupled receptors to identify unforeseen interactions.

The following diagram illustrates the intended on-target pathway and potential off-target interactions that require investigation.

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Interactions Compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Agonist Kinase Kinase Family Compound->Kinase GPCR GPCR Family (e.g., Dopamine, Sigma Receptors) Compound->GPCR Other Other Unrelated Proteins Compound->Other Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cellular_Response Intended Cellular Response (e.g., Neuronal Excitation) Ion_Channel->Cellular_Response Off_Target_Response Unintended Cellular Response (e.g., Altered Signaling, Cytotoxicity) Kinase->Off_Target_Response GPCR->Off_Target_Response Other->Off_Target_Response

Caption: On-target vs. potential off-target pathways.

Comparative Analysis of Alternatives

To provide a context for the off-target profile of this compound, it is essential to compare it with other compounds that share a similar primary target or structural scaffold. The choice of comparators is critical; we have selected compounds that represent both established neonicotinoids and other piperazine-containing molecules with known biological activities.

CompoundPrimary Target(s)Key Structural FeaturesKnown or Potential Off-Target Profile
This compound nAChRsChloropyridinyl, MethylpiperazineDopamine receptors, Sigma receptors, broad kinase/GPCR interactions to be determined.
Imidacloprid nAChRsChloropyridinyl, Imidazolidine, Nitro groupWell-characterized as a selective nAChR agonist in insects, with lower affinity for vertebrate nAChRs. Off-target data in non-neuronal mammalian cells is less extensive.[1]
Flupyrimin nAChRsChloropyridinyl, Pyridinylidene, TrifluoroacetamideA newer neonicotinoid with a distinct chemical structure that may alter its off-target profile.[5]
1-(4-Pyridyl)piperazine Serotonin & Dopamine ReceptorsPyridylpiperazineA common fragment in psychoactive drugs, known to interact with a range of aminergic GPCRs.[6]

This table highlights the importance of not assuming a clean off-target profile based on the primary target alone. The subtle variations in chemical structure can lead to significant differences in interactions with other proteins.

Experimental Protocols for Off-Target Profiling

To ensure the trustworthiness and reproducibility of off-target analysis, a multi-pronged experimental approach is necessary. Here, we detail three critical, self-validating workflows for characterizing the off-target effects of this compound in non-neuronal cells.

Kinase Panel Screening

Rationale: The human kinome consists of over 500 kinases that are crucial regulators of cellular processes.[7] Many small molecule drugs exhibit off-target kinase activity. A broad kinase panel screen is a cost-effective and high-throughput method to identify potential kinase interactions early in the drug discovery process.[7][8][9][10]

Workflow Diagram:

start Start: Compound of Interest prepare Prepare Compound Dilution Series start->prepare screen Screen Against Kinase Panel (e.g., >400 kinases) at a Fixed Concentration (e.g., 10 µM) prepare->screen analyze Analyze % Inhibition Data screen->analyze hit_id Identify Hits (e.g., >50% Inhibition) analyze->hit_id ic50 Determine IC50 for Hits in Dose-Response Assays hit_id->ic50 validate Validate Hits in Cell-Based Assays (e.g., Phospho-protein Western Blot) ic50->validate end End: Confirmed Off-Target Kinases validate->end

Caption: Workflow for kinase off-target screening.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series for IC50 determination.

  • Primary Screen: Submit the compound for screening against a large kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot™) at a concentration of 10 µM.[8][9]

  • Data Analysis: Analyze the percentage of inhibition data provided by the screening service. Identify any kinases that show significant inhibition (typically >50%).

  • IC50 Determination: For any identified "hits," perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50). This quantifies the potency of the off-target interaction.

  • Cell-Based Validation: To confirm that the compound inhibits the kinase in a cellular context, treat a relevant non-neuronal cell line (e.g., HEK293, HeLa) with the compound. Analyze the phosphorylation of a known substrate of the target kinase by Western blot or other immunoassays. A decrease in substrate phosphorylation upon treatment provides in-cell validation of the off-target effect.

Receptor Binding Assays

Rationale: To investigate interactions with GPCRs and other receptors, competitive radioligand binding assays are the gold standard.[11][12][13] These assays measure the ability of the test compound to displace a known, high-affinity radiolabeled ligand from its receptor, providing a direct measure of binding affinity (Ki).

Step-by-Step Protocol:

  • Target Selection: Based on structural alerts (e.g., the piperazine moiety), select a panel of receptors for screening. This should include dopamine, serotonin, sigma, and adrenergic receptors.

  • Assay Performance: These assays are typically performed by specialized contract research organizations (CROs). The compound is incubated with a membrane preparation expressing the receptor of interest and a specific radioligand.

  • Detection: The amount of bound radioligand is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is used to calculate its inhibitory constant (Ki). A lower Ki value indicates a higher binding affinity.

  • Functional Follow-up: For any receptors where significant binding is observed, it is crucial to perform a functional assay (e.g., calcium flux, cAMP measurement) to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA® is a powerful biophysical method that allows for the direct measurement of target engagement in intact cells and tissues.[14][15][16] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[15][17][18] This technique is invaluable for confirming that a compound binds to its intended target and for identifying novel off-targets in an unbiased manner within a physiological context.[14][16]

Workflow Diagram:

start Start: Intact Non-Neuronal Cells treat Treat Cells with Compound or Vehicle (DMSO) start->treat heat Heat Cell Suspensions across a Temperature Gradient treat->heat lyse Lyse Cells (e.g., Freeze-Thaw Cycles) heat->lyse separate Separate Soluble and Precipitated Proteins (Centrifugation) lyse->separate detect Detect Soluble Protein of Interest (Western Blot, ELISA, or Mass Spec) separate->detect analyze Analyze Thermal Shift (Compare Compound vs. Vehicle) detect->analyze end End: Confirmed Target Engagement analyze->end

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Step-by-Step Protocol:

  • Cell Treatment: Treat intact non-neuronal cells in suspension with the test compound or vehicle control for a specified time (e.g., 1 hour at 37°C).[14]

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[14][18]

  • Lysis: Lyse the cells to release their contents. This is often achieved by repeated freeze-thaw cycles.[18]

  • Separation: Separate the soluble protein fraction (containing ligand-bound, stabilized protein) from the precipitated, denatured proteins by centrifugation.[15]

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or ELISA. For unbiased, proteome-wide off-target discovery, the soluble fractions can be analyzed by quantitative mass spectrometry.[18]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and target engagement.

Conclusion

The comprehensive evaluation of off-target effects is a non-negotiable aspect of modern chemical probe and drug candidate characterization. For this compound, its structural similarity to both neonicotinoids and various CNS-active piperazine-containing compounds underscores the high potential for off-target interactions in non-neuronal cells.

By employing a systematic and multi-faceted approach that combines broad panel screening (kinases, GPCRs) with direct biophysical validation of target engagement (CETSA®), researchers can build a robust and reliable off-target profile. This not only de-risks the progression of a compound in a drug development pipeline but also provides invaluable insights into its mechanism of action and potential for polypharmacology. The protocols and comparative data presented in this guide serve as a rigorous framework for any scientist seeking to thoroughly characterize the biological activity of this, or any, small molecule.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC - NIH. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]

  • Structure-based Systems Biology for Analyzing Off-target Binding - PMC - PubMed Central. [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC - PubMed Central. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. [Link]

  • Comprehensive Analysis of CRISPR Off-Target Effects - CD Genomics. [Link]

  • Receptor Binding Assays - Multiwell Plates. [Link]

  • Kinase Activity Profiling Services - Pamgene. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. [Link]

  • Kinase Panel Screening and Profiling Service - Reaction Biology. [Link]

  • Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PMC - NIH. [Link]

  • 1-(6-Nitropyridin-3-yl)piperazine | C9H12N4O2 | CID 11171804 - PubChem. [Link]

  • CRISPR Off-Target Editing: Prediction, Analysis, and More - Synthego. [Link]

  • Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed. [Link]

  • Flupyrimin | C13H9ClF3N3O | CID 14127920 - PubChem - NIH. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • CRISPR 101: Off-Target Effects - Addgene Blog. [Link]

  • Ligand binding assay - Wikipedia. [Link]

  • A cytokine receptor–targeting chimera toolbox for expanding extracellular targeted protein degradation | PNAS. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]

  • Towards standardizing nuclease off-target analysis for genome editing. [Link]

  • Kinase Screening and Profiling Services - BPS Bioscience. [Link]

  • 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517 - PubChem - NIH. [Link]

  • CETSA® - What, Why and When - YouTube. [Link]

  • Inhibition of acetylcholinesterase by the neurotoxicant, 1-methyl-4-phenyl-2,3-dihydropyridinium ion - PubMed. [Link]

Sources

A Researcher's Guide to Characterizing the Dopamine Receptor Selectivity of Novel Compounds: A Case Study with 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the selectivity profile of novel chemical entities for dopamine receptor subtypes. While centered around the hypothetical analysis of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine, the principles, protocols, and comparative data presented herein are broadly applicable to the preclinical evaluation of any compound targeting the dopaminergic system.

The intricate signaling pathways mediated by the five dopamine receptor subtypes—D1, D2, D3, D4, and D5—necessitate a thorough understanding of a compound's binding affinity and functional activity at each subtype. Such detailed profiling is critical for predicting therapeutic efficacy and potential side effects. This document offers a robust, self-validating methodology for generating this essential data, grounded in established experimental techniques and supported by comparative data from well-characterized reference compounds.

Comparative Selectivity Profile: Benchmarking a Novel Compound

To contextualize the selectivity profile of a novel compound, it is essential to compare its binding affinities and functional activities with those of established reference ligands. The following tables present a comparative overview, including hypothetical data for our case study compound, this compound, alongside experimentally determined values for well-known dopaminergic agents.

Table 1: Comparative Dopamine Receptor Subtype Binding Affinities (Ki, nM)

CompoundD1D2D3D4D5
This compound (Hypothetical Data) 8502515350900
Haloperidol[1]2501.20.75800
Clozapine[2][3][4]13013525020150
Quinpirole[5][6]>10,0004.85.11500>10,000
L-745,870[7][8]>10,00096023000.43>10,000
SKF-812970.82003001501.5

Note: Data for reference compounds are compiled from various sources and experimental conditions may vary.

Table 2: Comparative Dopamine Receptor Functional Activity (EC50/IC50, nM)

CompoundAssay TypeD1D2D3D4D5
This compound (Hypothetical Data) Antagonist (cAMP)120045 (IC50)30 (IC50)500 (IC50)1500
Haloperidol[9][10]Antagonist (cAMP)-0.5 (IC50)---
Clozapine[9][10]Antagonist (cAMP)-41.6 (IC50)---
Quinpirole[11][12]Agonist (cAMP)>10,0003.2 (EC50)1.3 (EC50)->10,000
A-412997[13][14]Agonist (Ca2+ Flux)---28.4 (EC50)-
SKF-81297Agonist (cAMP)1.2 (EC50)>10,000>10,000>10,0002.0 (EC50)

Note: Functional assays and cell systems can vary, affecting reported values. The data for A-412997 is from a calcium flux assay, a common alternative for assessing D4 receptor activation.[13][14]

Experimental Methodologies: A Step-by-Step Guide

The generation of reliable and reproducible data is the cornerstone of pharmacological profiling. The following sections provide detailed, field-proven protocols for determining the binding affinity and functional activity of a test compound at the five human dopamine receptor subtypes.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand competition binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This method measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known affinity for the target receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_membranes Prepare cell membranes expressing dopamine receptor subtype incubation Incubate membranes, radioligand, and test compound in 96-well plate prep_membranes->incubation prep_radioligand Prepare radioligand stock solution prep_radioligand->incubation prep_compound Prepare serial dilutions of This compound prep_compound->incubation total_binding Total Binding Control (no competitor) nonspecific_binding Nonspecific Binding Control (excess unlabeled ligand) filtration Rapid filtration to separate bound and free radioligand incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate Ki from IC50 using Cheng-Prusoff equation scintillation->analysis

Caption: Workflow for Radioligand Binding Assay.

  • Membrane Preparation: Utilize commercially available cell membranes or prepare them in-house from cell lines stably expressing a single human dopamine receptor subtype (D1, D2, D3, D4, or D5).

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Radioligand: Select a suitable radioligand for each receptor subtype (e.g., [3H]-SCH23390 for D1/D5, [3H]-Spiperone for D2/D3/D4). Prepare a working solution at a concentration approximately equal to its Kd.

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).

    • Nonspecific Binding Control: Prepare a high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM Haloperidol for D2).

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Nonspecific Binding: Add assay buffer, radioligand, nonspecific binding control, and cell membranes.

    • Competition: Add assay buffer, radioligand, serially diluted test compound, and cell membranes.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filter mat in a scintillation bag with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting nonspecific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Assessing Agonist and Antagonist Activity

Functional assays determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist). For dopamine receptors, which are G protein-coupled receptors (GPCRs), a common method is to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • D1-like receptors (D1 and D5) are coupled to Gs proteins, and their activation increases cAMP production.

  • D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

G cluster_prep Cell Culture & Treatment cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis cell_culture Culture cells expressing dopamine receptor subtype agonist_mode Agonist Mode: Add test compound cell_culture->agonist_mode antagonist_mode Antagonist Mode: Add test compound then agonist cell_culture->antagonist_mode incubation Incubate cells to allow for cAMP modulation agonist_mode->incubation antagonist_mode->incubation cell_lysis Lyse cells to release intracellular cAMP incubation->cell_lysis detection Detect cAMP levels using HTRF, ELISA, or similar method cell_lysis->detection analysis Calculate EC50 (agonist) or IC50 (antagonist) detection->analysis

Sources

A Senior Application Scientist's Guide to the Comparative Metabolic Stability of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from a promising hit to a clinical reality, metabolic stability is a gatekeeper of paramount importance. It defines the susceptibility of a compound to biotransformation by metabolic enzymes, a process that dictates its pharmacokinetic profile, half-life, bioavailability, and potential for drug-drug interactions.[1] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable might accumulate to toxic levels. Therefore, a thorough understanding and early assessment of metabolic stability are not merely procedural; they are foundational to designing safer, more effective medicines.

This guide provides an in-depth comparison of the metabolic stability of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine, a scaffold of interest in medicinal chemistry, and its structural analogs. We will delve into the causality behind experimental choices, present a robust protocol for in vitro assessment, and explore the underlying metabolic pathways that govern the fate of these molecules.

Comparative Analysis: Structure-Metabolism Relationships

The metabolic fate of a molecule is intrinsically linked to its structure. Minor chemical modifications can lead to significant changes in its susceptibility to enzymatic degradation, primarily by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[1][2] The following table presents illustrative experimental data from an in vitro human liver microsomal stability assay, comparing our lead compound with several structural analogs. This data serves to demonstrate how subtle structural changes can profoundly impact metabolic clearance.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound IDStructureModification from Parentt½ (min)Intrinsic Clearance (Clint, µL/min/mg protein)
Parent 1-[(6-Chloropyridin-3-yl)methyl]-4-methyl piperazine-2527.7
Analog A 1-[(6-Chloropyridin-3-yl)methyl]-4-ethyl piperazineN-Methyl to N-Ethyl4515.4
Analog B 1-[(6-Chloropyridin-3-yl)methyl]-piperazineN-Demethylation1257.8
Analog C 1-[(Pyridin-3-yl )methyl]-4-methylpiperazineDechlorination of Pyridine1838.5
Expert Insights into Structure-Activity Relationships (SAR)
  • Influence of the N-Alkyl Group: The data illustrates a common strategy in medicinal chemistry to enhance metabolic stability. The parent compound, with its N-methyl group, is moderately stable. N-dealkylation is a very common metabolic pathway for N-methylated piperazines, often mediated by enzymes like CYP2C19 and CYP3A4.[3] Replacing the methyl group with a slightly bulkier ethyl group (Analog A) significantly increases the half-life and reduces intrinsic clearance. This steric hindrance can make it more difficult for the enzyme's active site to access the alpha-carbon for oxidation, a key step in N-dealkylation.[4] Conversely, removing the alkyl group entirely (Analog B) exposes the secondary amine, which is often a prime target for rapid metabolism, resulting in very low stability.

  • Role of the Pyridine Ring Substitution: The chlorine atom on the pyridine ring also plays a role. Its removal (Analog C) leads to faster metabolism. Electron-withdrawing groups like chlorine can deactivate the aromatic ring, making it less susceptible to oxidative attack by CYPs. Removing this group may allow for easier hydroxylation of the pyridine ring, another common metabolic route.

Experimental Protocol: The Human Liver Microsome (HLM) Stability Assay

To ensure the trustworthiness and reproducibility of metabolic stability data, a rigorously validated protocol is essential. The HLM assay is the industry standard for early-stage in vitro assessment, primarily evaluating Phase I metabolism mediated by CYPs.[2][5]

Causality Behind the Method
  • Why Liver Microsomes? The liver is the body's primary site for drug metabolism.[5] Liver microsomes are subcellular fractions of hepatocytes that are enriched with the drug-metabolizing enzymes of the endoplasmic reticulum, most notably the CYPs.[5] They provide a convenient, cost-effective, and reproducible system for measuring intrinsic clearance.

  • The Role of NADPH: Cytochrome P450 enzymes require a cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), to initiate the catalytic cycle.[5] The reaction is started by its addition. A control incubation without NADPH is crucial to confirm that the observed compound loss is enzymatic and not due to chemical instability.

  • Quenching the Reaction: The reaction is stopped at specific time points by adding a cold organic solvent like acetonitrile.[5][6] This serves two purposes: it precipitates the microsomal proteins, halting all enzymatic activity, and it prepares the sample for analysis.

  • Analytical Finish: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the remaining parent compound.[7][8] Its high sensitivity and selectivity allow for accurate measurement even in complex biological matrices.[9]

Step-by-Step Workflow
  • Preparation: Thaw pooled human liver microsomes (from multiple donors to average out inter-individual variability) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (e.g., from a DMSO stock) to the microsomal solution to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid inhibiting enzymatic activity.[5]

  • Pre-incubation: Pre-incubate the compound-microsome mixture at 37°C for 5-10 minutes to allow temperature equilibration.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[5][6] This is your T=0 time point sample, which should be immediately quenched.

  • Time Course Sampling: At subsequent time points (e.g., 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[5]

  • Termination (Quenching): Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard. The internal standard is a compound of known concentration used to normalize for variations during sample processing and analysis.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an analysis plate or vial for quantification of the parent compound by LC-MS/MS.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Thaw & Dilute Human Liver Microsomes mix Combine Microsomes & Compound Pre-incubate at 37°C prep1->mix prep2 Prepare Test Compound (1µM final) prep2->mix prep3 Prepare NADPH Cofactor start Initiate with NADPH mix->start incubate Incubate at 37°C (0, 5, 15, 30, 45 min) start->incubate quench Quench with Acetonitrile + Internal Standard incubate->quench Time Points centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate t½ and Clint analyze->data

Caption: Workflow for the in vitro Human Liver Microsome (HLM) stability assay.

Principal Metabolic Pathways

For compounds containing a piperazine ring and a chloropyridine moiety, several metabolic pathways are likely to contribute to their clearance. Understanding these pathways is crucial for designing more stable analogs.

  • N-Dealkylation: As seen in our SAR analysis, the N-alkyl group of the piperazine is a primary metabolic soft spot. The metabolism of benzylpiperazine (BZP) has been shown to involve CYP2D6, CYP1A2, and CYP3A4.[10] N-demethylation of the piperazine ring is a common reaction catalyzed by these enzymes.

  • Pyridine Ring Oxidation: The pyridine ring can undergo oxidation to form an N-oxide.[11] This is a common metabolic pathway for pyridine-containing drugs and is primarily mediated by CYP3A enzymes.

  • Piperazine Ring Oxidation: The piperazine ring itself can be oxidized. This can include hydroxylation at one of the carbon atoms or oxidation leading to ring-opening. Late-stage functionalization studies show that the α- and β-amino C-H bonds of the piperazine ring are susceptible to oxidation.[12]

  • Aromatic Hydroxylation: The chloropyridine ring, despite being somewhat deactivated by the chlorine atom, can still undergo hydroxylation at available positions, another classic CYP-mediated reaction.

Metabolic Pathway Diagram

G cluster_pathways Potential Metabolic Pathways Parent This compound (Parent Compound) M1 N-Demethylation (Analog B) Parent->M1 CYP2D6, CYP3A4, CYP1A2 M2 Pyridine N-Oxidation Parent->M2 CYP3A Family M3 Piperazine Ring Hydroxylation Parent->M3 CYPs M4 Aromatic Hydroxylation Parent->M4 CYPs

Caption: Potential metabolic pathways for the parent compound.

Conclusion

The metabolic stability of this compound and its analogs is a multifaceted characteristic governed by specific structural features. The N-alkyl substituent on the piperazine ring and the electronic properties of the pyridine ring are key determinants of their susceptibility to CYP-mediated metabolism. By employing systematic structural modifications and evaluating them in a robust in vitro system like the human liver microsomal stability assay, researchers can establish clear structure-metabolism relationships. This knowledge is indispensable for guiding the rational design of new chemical entities with optimized pharmacokinetic profiles, ultimately increasing the probability of success in the complex and challenging field of drug development.

References

  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec Source: Evotec URL: [Link]

  • Title: Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist Source: PubMed URL: [Link]

  • Title: The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes Source: PubMed URL: [Link]

  • Title: 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies Source: PubMed URL: [Link]

  • Title: metabolic stability in liver microsomes Source: Mercell URL: [Link]

  • Title: Metabolic interactions with piperazine-based 'party pill' drugs Source: ResearchGate URL: [Link]

  • Title: (PDF) Quantitative bioanalysis by LC-MS/MS: a review Source: ResearchGate URL: [Link]

  • Title: Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile Source: MDPI URL: [Link]

  • Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Source: Bio-protocol URL: [Link]

  • Title: KEGG PATHWAY Database Source: Kanehisa Laboratories URL: [Link]

  • Title: Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges Source: Drug Target Review URL: [Link]

  • Title: Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines Source: ChemRxiv URL: [Link]

  • Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchGate URL: [Link]

  • Title: LC-MS - Bioanalysis Zone Source: Bioanalysis Zone URL: [Link]

  • Title: Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 Source: OSTI.gov URL: [Link]

  • Title: Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations Source: Journal of Drug Metabolism & Toxicology URL: [Link]

  • Title: Metabolic Stability Assay Services Source: BioIVT URL: [Link]

  • Title: (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine Source: ResearchGate URL: [Link]

  • Title: Nicotine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Sensitive Quantification of Drug Metabolites Using LC-MS Source: Technology Networks URL: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. This guide is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring that safety and regulatory compliance are built into your laboratory's workflow.

Hazard Identification and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the compound's intrinsic hazards. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its hazard profile by examining its structural components: a chlorinated pyridine ring and a methylpiperazine moiety.

  • Chlorinated Pyridine : This functional group indicates that the compound is a chlorinated organic substance. Combustion of such materials can produce hazardous byproducts like hydrogen chloride (HCl) and oxides of nitrogen (NOx), necessitating specialized disposal methods.[1]

  • Piperazine Derivatives : Piperazine and its derivatives are known to be irritants, particularly to the skin and eyes, and may cause respiratory irritation.[2][3] They are basic in nature and can react with acids.

Based on analogous compounds, this compound must be classified as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[4][5] Drain disposal of chlorinated organics is particularly egregious as they are often non-biodegradable and can be toxic to aquatic life.[1]

Table 1: Inferred Hazard Profile and Precautionary Measures

Hazard Classification (Inferred)GHS Pictogram (Anticipated)Precautionary Statements and Disposal Implications
Acute Toxicity (Oral, Dermal) 💀Harmful if swallowed or in contact with skin. Disposal Implication: Must be handled with appropriate PPE and disposed of as toxic waste.
Skin Irritation / Corrosion Causes skin irritation. Disposal Implication: Avoid skin contact during handling and transfer; contaminated PPE must be disposed of as hazardous waste.
Serious Eye Damage / Irritation Causes serious eye irritation.[6][7] Disposal Implication: Mandates use of safety goggles or face shield during all handling and disposal operations.
Specific Target Organ Toxicity May cause respiratory irritation.[2][6] Disposal Implication: All handling and aliquoting of waste must be done in a certified chemical fume hood to prevent inhalation.

On-Site Waste Management and Segregation Protocol

Proper on-site management is critical to prevent accidental releases and ensure the safety of all laboratory personnel. All waste containing this compound, including pure compound, solutions, and contaminated materials, must be managed within a designated Satellite Accumulation Area (SAA) .[8]

Step-by-Step On-Site Protocol:
  • Container Selection : Use a dedicated, chemically compatible waste container with a secure, vapor-tight lid. A high-density polyethylene (HDPE) or glass container is appropriate. The container must be in good condition, free of leaks or residues on the exterior.

  • Waste Labeling (Immediate) : The moment the first drop of waste enters the container, it must be labeled. The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE "[8]

    • The full chemical name: "This compound " (no formulas or abbreviations).[8]

    • A clear indication of the hazards (e.g., "Toxic, Irritant ").[8]

    • The accumulation start date.

  • Segregation : This is a critical, non-negotiable step. Store the waste container in a secondary containment bin within the SAA, segregated from incompatible materials.

    • Acids : Piperazines are basic. Contact with acids can cause a vigorous, exothermic reaction.

    • Oxidizing Agents : Keep separate from strong oxidizers to prevent potentially violent reactions.[8]

    • Rationale : Proper segregation prevents dangerous chemical reactions, the generation of toxic gases, or fires, ensuring the integrity of the waste container and the safety of the lab.[8]

  • Container Management : Keep the waste container closed at all times except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Spill and Decontamination Procedures

Accidents can happen, and a clear, rehearsed spill response plan is essential.

Spill Response:
  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate : Ensure the area is well-ventilated, typically by working within a chemical fume hood.[9]

  • Don PPE : At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but neoprene or butyl rubber is preferred for direct cleanup), and splash-proof safety goggles.[2]

  • Contain & Absorb : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect & Dispose : Carefully scoop the absorbed material and contaminated debris into the designated hazardous waste container.

  • Decontaminate : Clean the spill area with a cloth or sponge dampened with a suitable solvent (e.g., methanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

Decontamination of Glassware and Equipment:
  • Initial Rinse : Rinse the contaminated item with a small amount of an appropriate organic solvent (e.g., acetone or ethanol) to dissolve the residue. This rinse solvent must be collected and disposed of as hazardous waste.

  • Secondary Wash : Wash the item thoroughly with soap and water.

  • Rationale : This two-step process ensures that the bulk of the chemical is captured in the hazardous waste stream via the solvent rinse, preventing its release into the sewer system.

Final Disposal Pathway: A Regulatory Overview

The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal contractor.[6][10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and workflow for the compliant disposal of this compound.

DisposalWorkflow cluster_lab In-Laboratory Operations cluster_disposal External Disposal Process A Waste Generation (e.g., expired chemical, reaction byproduct, contaminated materials) B Characterize as Hazardous Waste (Based on structural alerts: Chlorinated Organic, Piperazine) A->B C Select & Label Hazardous Waste Container B->C D Store in Designated SAA (Segregated from Incompatibles) C->D E Container Full or Accumulation Time Limit Reached? D->E F Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor E->F YES G Schedule Waste Pickup F->G H Complete Hazardous Waste Manifest (Generator Signature Required) G->H I Waste Transported to a Permitted TSDF* H->I J Final Disposal via High-Temperature Incineration with Flue Gas Scrubbing I->J K Receive Copy of Completed Manifest & Certificate of Disposal for Records J->K caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

Key Procedural Steps:
  • Engage Professionals : Once the waste container is ready for removal, contact your institution's Environmental Health & Safety (EHS) department or a pre-approved hazardous waste contractor.

  • The Manifest System : The U.S. Environmental Protection Agency (EPA) requires a "cradle-to-grave" tracking system for hazardous waste, known as the manifest.[10][11] This multi-part form tracks the waste from your laboratory (the generator) to the transporter and finally to the Treatment, Storage, and Disposal Facility (TSDF). You are legally required to sign the manifest and keep a copy for your records for a minimum of three years.[10]

  • Final Destruction : The most appropriate disposal method for chlorinated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and flue gas scrubbers.[6] This ensures the complete destruction of the organic molecule while capturing the resulting acidic gases (like HCl), preventing their release into the atmosphere.[1]

By adhering to this comprehensive guide, you ensure not only the safety of yourself and your colleagues but also maintain full compliance with environmental regulations, demonstrating a commitment to responsible science.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Triumvirate Environmental. Available at: [Link]

  • Hazardous Waste and Disposal. American Chemical Society. Available at: [Link]

  • Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at: [Link]

  • How do I remove piperazine from the solid compound? ResearchGate. Available at: [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Disposing of Chlorine: Pool and Cleaning Products. NEDT.org. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.